AL-A12
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H59NO |
|---|---|
分子量 |
425.8 g/mol |
IUPAC名 |
N-dodecyl-N-(3-methoxypropyl)dodecan-1-amine |
InChI |
InChI=1S/C28H59NO/c1-4-6-8-10-12-14-16-18-20-22-25-29(27-24-28-30-3)26-23-21-19-17-15-13-11-9-7-5-2/h4-28H2,1-3H3 |
InChIキー |
XIJJLFBIFPWYLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCOC |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of NOX-A12: A Technical Guide for Researchers
An in-depth examination of olaptesed pegol's strategy to disrupt the tumor microenvironment by targeting the CXCL12 chemokine.
Introduction
NOX-A12, also known as olaptesed pegol, is a novel therapeutic agent actively being investigated in oncology. It is a pegylated L-stereoisomer RNA aptamer, a type of molecule known as a Spiegelmer, which confers high stability and low immunogenicity. The primary mechanism of action of NOX-A12 revolves around its high-affinity and specific binding to the chemokine CXCL12 (C-X-C Motif Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1). By neutralizing CXCL12, NOX-A12 disrupts critical communication pathways within the tumor microenvironment (TME), leading to a multi-faceted anti-cancer effect. This guide provides a detailed technical overview of NOX-A12's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism: Neutralization of CXCL12
NOX-A12's therapeutic activity stems from its ability to bind and neutralize the chemokine CXCL12.[1] CXCL12 plays a pivotal role in cancer progression by promoting tumor proliferation, angiogenesis (new blood vessel formation), and metastasis, while also inhibiting apoptosis (programmed cell death).[1] It exerts its effects by binding to its cognate receptors, primarily CXCR4 and CXCR7, which are expressed on various cell types, including cancer cells and immune cells.[1][2]
NOX-A12 acts as a direct antagonist of CXCL12, preventing its interaction with both CXCR4 and CXCR7 receptors.[1][2] This blockade of CXCL12 signaling is a central pillar of its anti-cancer activity.
Disruption of the CXCL12 Gradient and Cellular Mobilization
A key feature of NOX-A12's mechanism is its ability to disrupt the established CXCL12 gradient within the TME.[2][3] In tissues, CXCL12 is not only present in a soluble form but is also anchored to glycosaminoglycans (GAGs) on the surface of stromal cells.[3] This creates a chemical gradient that directs the migration and localization of cells expressing CXCR4 and CXCR7.
NOX-A12 has been shown to detach CXCL12 from these cell surface GAGs, leading to the collapse of the chemokine gradient.[2][3] This has two significant consequences:
-
Mobilization of Malignant Cells: In hematological malignancies such as chronic lymphocytic leukemia (CLL), the CXCL12 gradient retains cancer cells within the protective niches of the bone marrow and lymph nodes.[2] By disrupting this gradient, NOX-A12 mobilizes CLL cells into the peripheral circulation, where they are more accessible and vulnerable to conventional chemotherapies.[2]
-
Enhanced Immune Cell Infiltration: In solid tumors, the CXCL12 gradient can act as a barrier, preventing the infiltration of cytotoxic immune cells, such as T cells and Natural Killer (NK) cells, into the tumor core.[4] By neutralizing this gradient, NOX-A12 facilitates the entry of these anti-cancer immune cells into the TME, a critical step for effective immunotherapy.[4]
Synergistic Effects with Other Cancer Therapies
The ability of NOX-A12 to modulate the TME makes it a prime candidate for combination therapies.
Immunotherapy
By increasing the infiltration of T cells and NK cells into tumors, NOX-A12 can overcome the immune-privileged status of the TME.[4] This action is highly synergistic with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4] Checkpoint inhibitors work by "releasing the brakes" on already present immune cells, and NOX-A12 helps to ensure that these immune cells are in the right place to attack the tumor.
Chemotherapy
In the context of CLL, the mobilization of cancer cells from their protective microenvironment by NOX-A12 has been shown to sensitize them to the effects of cytotoxic drugs like bendamustine (B91647) and fludarabine.[3] This chemosensitization provides a strong rationale for combining NOX-A12 with standard chemotherapy regimens.[3][5]
Radiotherapy
NOX-A12 is also being investigated in combination with radiotherapy.[1] The proposed mechanism involves blocking the recruitment of "repair cells" to the tumor site following radiation, which could otherwise contribute to tumor regrowth and revascularization.[1]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| NOX-A12 Concentration for T-cell Infiltration | Various concentrations tested | Tumor-stroma spheroids (PSN-1 pancreatic adenocarcinoma and MS-5 stromal cells) | [4] |
| NOX-A12 Concentration for NK-cell Infiltration | Various concentrations tested | Tumor-stroma spheroids (PSN-1, HT-29, H1299, U251MG cancer cells and MS-5 stromal cells) | [4] |
| In Vivo Dosage (Mouse Model) | 20 mg/kg s.c., every other day | CT-26 colon cancer model | [4] |
| Anti-PD-1 Dosage (Mouse Model) | 10 mg/kg i.p. twice weekly | CT-26 colon cancer model | [4] |
Experimental Protocols
In Vitro Spheroid Immune Cell Infiltration Assay
Objective: To assess the effect of NOX-A12 on the infiltration of immune cells into a 3D tumor-stroma spheroid model.
Methodology:
-
Spheroid Generation: Spheroids are created by co-culturing CXCL12-expressing stromal cells (e.g., MS-5) with cancer cells (e.g., PSN-1 pancreatic adenocarcinoma cells).[4]
-
Immune Cell Addition: Peripheral blood mononuclear cells (PBMCs) or isolated primary human T cells or NK cells are added to the spheroid cultures.[4]
-
Treatment: Spheroids are treated with varying concentrations of NOX-A12.[4]
-
Analysis: After a defined incubation period, the spheroids are analyzed to quantify the infiltration of immune cells. This can be done through:
-
Flow Cytometry: Spheroids are dissociated, and the single-cell suspension is stained with antibodies against immune cell markers (e.g., CD3 for T cells) for quantification.[4]
-
Immunohistochemistry: Spheroids are fixed, paraffin-embedded, and sectioned. The sections are then stained with antibodies to visualize and count the infiltrated immune cells within the spheroid structure.[4]
-
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the in vivo efficacy of NOX-A12 in combination with anti-PD-1 therapy.
Methodology:
-
Tumor Inoculation: Mice are subcutaneously inoculated with syngeneic cancer cells (e.g., CT-26 colon cancer cells).[4]
-
Treatment Initiation: Treatment with NOX-A12 and/or an anti-PD-1 antibody is initiated once the tumors reach a specified size.[4]
-
Dosing Regimen:
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.[4]
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.
Visualizing the Mechanism of Action
Signaling Pathway of NOX-A12 Action```dot
Caption: Workflow for assessing immune cell infiltration into 3D tumor spheroids.
Conclusion
NOX-A12 represents a sophisticated approach to cancer therapy that targets the tumor microenvironment rather than the cancer cells directly. Its core mechanism of action, the neutralization of the chemokine CXCL12, leads to a cascade of events that includes the disruption of the CXCL12 gradient, mobilization of cancer cells, and enhanced infiltration of immune cells. These effects not only have direct anti-tumor potential but also create a favorable environment for the synergistic activity of other cancer treatments, including immunotherapy, chemotherapy, and radiotherapy. The ongoing clinical development of NOX-A12 in various cancer types will further elucidate its therapeutic potential and solidify its role in the oncologist's armamentarium.
References
- 1. NOX-A12 [tmepharma.com]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Spiegelmer NOX-A12, a novel CXCL12 inhibitor, interferes with chronic lymphocytic leukemia cell motility and causes chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Olaptesed Pegol (NOX-A12): A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olaptesed pegol, also known as NOX-A12, is a novel therapeutic agent engineered to modulate the tumor microenvironment by targeting the chemokine CXCL12 (C-X-C Motif Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1). As a high-affinity antagonist of CXCL12, olaptesed pegol disrupts key signaling pathways that cancer cells exploit for proliferation, metastasis, and evasion of the immune system. This document provides a comprehensive technical overview of olaptesed pegol's structure, mechanism of action, and function, supported by quantitative data from preclinical and clinical studies. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Structure of Olaptesed Pegol
Olaptesed pegol is a Spiegelmer®, a unique class of therapeutic aptamers built from L-stereoisomer ribonucleotides. This configuration renders the molecule highly resistant to degradation by nucleases found in the body, a common limitation of natural D-RNA or DNA aptamers.
The structure consists of two main components:
-
The L-Oligonucleotide: A 45-mer L-RNA aptamer that forms a specific three-dimensional structure to bind CXCL12 with high affinity and specificity.[1][2] Its unique mirror-image configuration prevents hybridization with native nucleic acids and minimizes the induction of innate immune responses.
-
The PEG Moiety: The L-RNA oligonucleotide is covalently linked to a 40 kDa polyethylene (B3416737) glycol (PEG) molecule. This PEGylation serves to improve the molecule's pharmacokinetic profile, extending its plasma half-life and reducing renal clearance.
The specific sequence of the L-RNA component is provided in the table below.
| Parameter | Description |
| Drug Name | Olaptesed Pegol |
| Synonyms | NOX-A12 |
| Drug Class | Spiegelmer® (L-RNA Aptamer), CXCL12 Inhibitor |
| Composition | Pegylated L-stereoisomer RNA oligonucleotide |
| Sequence | beta-L-ribo-[(3'-5')-R-pG-C-G-U-G-G-U-G-U-G-A-U-C-U-A-G-A-U-G-U-A-U-U-G-G-C-U-G-A-UC-C-U-A-G-U-C-A-G-G-U-A-C-G-C] |
| Moiety (R) | 40 kDa Polyethylene glycol (PEG) |
| CAS Number | 1390628-22-4 |
Function and Mechanism of Action
Olaptesed pegol functions as a direct antagonist of the chemokine CXCL12.[3] Its mechanism of action is centered on neutralizing the biological activity of CXCL12, which plays a critical role in the tumor microenvironment.[4][5]
Key functional impacts include:
-
Neutralization of CXCL12 Signaling: Olaptesed pegol binds directly to CXCL12, preventing the chemokine from interacting with its two cognate receptors, CXCR4 and CXCR7.[1][3] This blockade inhibits the downstream signaling pathways that promote tumor cell proliferation, survival, angiogenesis, and metastasis.[5]
-
Disruption of Tumor Microenvironment Protection: Many cancer cells, particularly those in hematological malignancies like chronic lymphocytic leukemia (CLL), rely on CXCL12 signaling for homing and retention within protective niches such as the bone marrow and lymph nodes.[2][3] Olaptesed pegol disrupts this interaction, mobilizing cancer cells into the peripheral circulation where they are more vulnerable to therapeutic agents.[1][3] This phenomenon is sometimes referred to as "death by neglect" as the CLL cells are deprived of essential survival signals from their protective environment.[6]
-
Enhancement of Immunotherapy: By blocking CXCL12, olaptesed pegol can remodel the tumor microenvironment from an immunosuppressive to an immune-active state. It has been shown preclinically to increase the infiltration of cytotoxic T-cells and NK cells into tumors, thereby synergizing with immune checkpoint inhibitors like anti-PD-1 antibodies.[4]
-
Sensitization to Chemotherapy and Radiotherapy: The disruption of the protective stromal cell network and mobilization of tumor cells can enhance their sensitivity to conventional chemotherapy and radiotherapy.[5][7] Preclinical studies in glioblastoma have shown that olaptesed pegol can delay tumor recurrence following irradiation.[6]
References
- 1. Press Release Archive NOX-A12 [tmepharma.com]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmepharma.com [tmepharma.com]
- 5. Targeting the CXCR4/CXCL12 Axis to Overcome Drug Resistance in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOXXON Pharma AG's NOX-A12 Delays Glioblastoma Recurrence in Preclinical Model - BioSpace [biospace.com]
- 7. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PMC [pmc.ncbi.nlm.nih.gov]
Spiegelmer-Mediated Inhibition of CXCL12: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core technology, experimental validation, and clinical application of Spiegelmers targeting the CXCL12 chemokine axis.
This technical guide provides a comprehensive overview of Spiegelmer technology, with a specific focus on its application for the inhibition of the C-X-C motif chemokine ligand 12 (CXCL12). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of Spiegelmers, the intricacies of the CXCL12 signaling pathway, and the preclinical and clinical validation of this therapeutic approach. Detailed experimental protocols and quantitative data from key studies are presented to facilitate a deeper understanding and practical application of this innovative technology.
Introduction to Spiegelmer Technology
Spiegelmers are a novel class of therapeutic oligonucleotides that are the mirror-image counterparts of natural L-ribose-based RNA, being constructed from synthetic D-ribose units. This unique stereochemistry confers several advantageous properties, including exceptional stability against nuclease degradation and a lack of immunogenicity, making them highly suitable for in vivo applications.[1] The generation of Spiegelmers involves a specialized in vitro selection process, a mirror-image version of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[2] This technique allows for the identification of Spiegelmers with high affinity and specificity for a desired target molecule.
One of the most promising therapeutic applications of Spiegelmer technology is the inhibition of CXCL12. The Spiegelmer olaptesed pegol (NOX-A12) is a PEGylated L-stereoisomer RNA aptamer that specifically binds to and neutralizes CXCL12.[3][4] This intervention disrupts the interaction of CXCL12 with its receptors, primarily CXCR4 and CXCR7, thereby modulating the tumor microenvironment and sensitizing cancer cells to conventional therapies.[3][4]
The CXCL12 Signaling Axis: A Key Therapeutic Target
CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a homeostatic chemokine that plays a critical role in a multitude of physiological and pathological processes.[4] It exerts its effects by binding to two G protein-coupled receptors: CXCR4 and CXCR7.[4] The CXCL12/CXCR4/CXCR7 axis is intricately involved in tumor progression, including angiogenesis, metastasis, and the establishment of a protective tumor microenvironment that fosters immune evasion and chemoresistance.[5]
CXCL12 Signaling Pathways
Upon binding to CXCR4, CXCL12 triggers a cascade of intracellular signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for cell survival, proliferation, and migration. The activation of these pathways contributes to the malignant phenotype of various cancers.
Generation of CXCL12-Inhibiting Spiegelmers
The development of Spiegelmers targeting CXCL12 follows a rigorous in vitro selection process. This process, known as mirror-image SELEX, is a key enabling technology for the discovery of potent and specific Spiegelmers.
Mirror-Image SELEX Workflow
The mirror-image SELEX process begins with the chemical synthesis of the D-enantiomer of the target molecule (in this case, D-CXCL12). A large, random library of D-oligonucleotides is then incubated with the D-target. Through iterative rounds of binding, partitioning, and amplification, oligonucleotides that bind with high affinity to the D-target are enriched. The sequence of the selected D-oligonucleotide is then determined, and its L-enantiomer, the Spiegelmer, is chemically synthesized. This L-oligonucleotide will then bind to the natural L-enantiomer of the target molecule (L-CXCL12) with the same high affinity and specificity.
Quantitative Data on Olaptesed Pegol (NOX-A12)
The efficacy of olaptesed pegol has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Clinical Trial Data in Glioblastoma (GLORIA study)
| Parameter | Olaptesed Pegol + Radiotherapy + Bevacizumab | Standard of Care (matched cohort) | Reference |
| Median Overall Survival | 19.9 months | - | [6] |
| 15-month Survival Rate | 83% (5/6 patients) | - | [3] |
| 19-month Survival Rate | 50% | 5% | [6] |
| Best Change in Perfused Tumor | -84.5% (mean) | - | [7] |
| Partial Response Rate (mRANO) | 83.3% (5/6 patients) | - | [7] |
Clinical Trial Data in Pancreatic and Colorectal Cancer (OPERA study)
| Parameter | Olaptesed Pegol + Pembrolizumab | Note | Reference |
| Stable Disease Rate | 25% | Microsatellite-stable tumors | [8][9] |
| Prolonged Time on Treatment vs. Prior Therapy | 35% of patients | - | [8][9] |
| 6-month Overall Survival | 42% | - | [8] |
| 12-month Overall Survival | 22% | - | [8] |
Clinical Trial Data in Chronic Lymphocytic Leukemia (Phase IIa study)
| Parameter | Olaptesed Pegol + Bendamustine (B91647) + Rituximab | Note | Reference |
| Overall Response Rate | 86% | Relapsed/refractory CLL | [4][10] |
| Complete Response Rate | 11% | - | [4][10] |
| Partial Response Rate | 75% | - | [4][10] |
| Median Progression-Free Survival | 15.4 months | - | [4][10] |
| 3-year Survival Rate | >80% | - | [4] |
In Vitro Inhibition of Chemotaxis
| Cell Type | Condition | Result | Reference |
| Primary CLL cells | 25 nM CXCL12 + 3 nM NOX-A12 | Significant reduction in migration (median migrated cells decreased from 1556 to 367) | [11][12] |
| Jurkat T-cell line | CXCL12-induced chemotaxis | NOX-A12 inhibited migration in a dose-dependent manner | [11][12] |
| Nalm-6 pre-B ALL cell line | CXCL12-induced chemotaxis | NOX-A12 inhibited migration in a dose-dependent manner | [11][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of Spiegelmer-mediated CXCL12 inhibition.
Mirror-Image SELEX for Spiegelmer Generation
Objective: To select and identify a Spiegelmer that binds with high affinity and specificity to CXCL12.
Materials:
-
Chemically synthesized D-CXCL12 (mirror-image target)
-
A random D-oligonucleotide library with fixed primer binding sites
-
Binding buffer (e.g., PBS with MgCl2)
-
Wash buffer (e.g., binding buffer with increased salt concentration)
-
Elution buffer (e.g., high temperature or high pH buffer)
-
PCR reagents (Taq polymerase, dNTPs, primers)
-
Streptavidin-coated magnetic beads (for immobilization of biotinylated target)
-
DNA sequencing reagents and equipment
Protocol:
-
Target Immobilization (Optional): If using a solid-phase selection method, immobilize the biotinylated D-CXCL12 onto streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Library Preparation: Prepare the initial D-oligonucleotide library at a concentration of 1-10 µM in the binding buffer.
-
Binding: Incubate the D-oligonucleotide library with the immobilized D-CXCL12 for 30-60 minutes at a controlled temperature (e.g., 37°C) to allow for binding.
-
Partitioning: Separate the unbound oligonucleotides from the target-bound complexes by washing the beads several times with the wash buffer. The stringency of the washing can be increased in later rounds of selection.
-
Elution: Elute the bound D-oligonucleotides from the D-CXCL12 target using the elution buffer (e.g., heating to 95°C for 5 minutes).
-
Amplification: Amplify the eluted D-oligonucleotides using PCR with primers specific to the fixed regions of the library.
-
ssDNA Generation: Generate single-stranded DNA (ssDNA) from the PCR product for the next round of selection. This can be achieved through methods like asymmetric PCR or enzymatic digestion of one strand.
-
Iterative Rounds: Repeat steps 3-7 for 8-15 rounds, progressively increasing the selection pressure (e.g., by decreasing the target concentration or increasing the washing stringency) to enrich for high-affinity binders.
-
Sequencing: After the final round of selection, clone and sequence the enriched pool of D-oligonucleotides to identify the consensus sequences of the high-affinity binders.
-
Spiegelmer Synthesis: Based on the identified D-oligonucleotide sequence, chemically synthesize the corresponding L-oligonucleotide (the Spiegelmer).
CXCL12 Binding Assay (Flow Cytometry)
Objective: To quantify the binding of a Spiegelmer to CXCL12 and its ability to inhibit the interaction of CXCL12 with its receptor CXCR4 on cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Spiegelmer (e.g., olaptesed pegol)
-
Assay buffer (e.g., HBSS with 0.2% BSA, 20 mM HEPES, pH 7.4)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend the cells in the assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of the Spiegelmer in the assay buffer.
-
Incubation with Spiegelmer: In a 96-well plate, add 50 µL of the cell suspension to each well. Then, add 50 µL of the Spiegelmer dilutions (or buffer as a control) to the respective wells. Incubate for 15 minutes at room temperature in the dark.
-
Incubation with Labeled CXCL12: Add 50 µL of fluorescently labeled CXCL12 (at a final concentration of approximately 100 ng/mL) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 200 µL of cold assay buffer.
-
Fixation (Optional): Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS to fix the cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell-associated labeled CXCL12. The reduction in fluorescence in the presence of the Spiegelmer indicates its inhibitory activity.[13][14][15]
Chemotaxis Assay (Transwell Assay)
Objective: To assess the ability of a Spiegelmer to inhibit CXCL12-induced cell migration.
Materials:
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size)
-
24-well plates
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Recombinant human CXCL12
-
Spiegelmer (e.g., olaptesed pegol)
-
Cell culture medium
-
Flow cytometer or plate reader for cell quantification
Protocol:
-
Preparation of Chemoattractant: Prepare a solution of CXCL12 in cell culture medium at the desired concentration (e.g., 25 nM) in the lower chamber of the 24-well plate. For the inhibition assay, pre-incubate the CXCL12 solution with varying concentrations of the Spiegelmer for 30 minutes at 37°C.
-
Cell Preparation: Resuspend the CXCR4-expressing cells in serum-free medium to a concentration of 1 x 10^6 cells/mL.
-
Loading Cells: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Place the Transwell insert into the well of the 24-well plate containing the chemoattractant solution. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantification of Migrated Cells: After incubation, carefully remove the Transwell insert. Collect the cells that have migrated to the lower chamber. Quantify the number of migrated cells using a flow cytometer or by staining the cells and measuring the absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the Spiegelmer compared to the control (CXCL12 alone).
Conclusion
Spiegelmer technology represents a significant advancement in the field of oligonucleotide therapeutics, offering a unique combination of high target affinity, specificity, and in vivo stability. The successful development of olaptesed pegol (NOX-A12) as a potent inhibitor of CXCL12 underscores the potential of this platform to address challenging therapeutic targets. The comprehensive data from preclinical and clinical studies demonstrate the ability of CXCL12-inhibiting Spiegelmers to modulate the tumor microenvironment and enhance the efficacy of cancer therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers seeking to explore and harness the power of Spiegelmer technology for the development of novel therapeutics.
References
- 1. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. CTNI-67. DUAL INHIBITION OF POST-RADIOGENIC ANGIO-VASCULOGENESIS BY OLAPTESED PEGOL (NOX-A12) AND BEVACIZUMAB IN GLIOBLASTOMA – INTERIM DATA FROM THE FIRST EXPANSION ARM OF THE GERMAN PHASE 1/2 GLORIA TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 14. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 15. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Binding Affinity of AL-A12 to CXCL12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AL-A12 (also known as NOX-A12 and olaptesed pegol) to its target, the chemokine CXCL12. This compound is a Spiegelmer, an L-enantiomeric RNA oligonucleotide, that binds and neutralizes CXCL12 with high affinity and specificity.[1][2] This interaction disrupts the CXCL12/CXCR4 signaling axis, a critical pathway in various physiological and pathological processes, including cancer progression, metastasis, and inflammation.[1][2]
Quantitative Analysis of this compound and CXCL12 Interaction
The binding of this compound to CXCL12 has been characterized using various biochemical and cell-based assays. While a direct dissociation constant (Kd) from equilibrium binding studies is not prominently available in the reviewed literature, functional assays provide quantitative measures of this compound's potency in disrupting the CXCL12 interaction with its binding partners.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 67.93 nM | Heparin-CXCL12 Competition Assay (Biacore) | Cell-free system | [3] |
| Functional Inhibition | Significant reduction in chemotaxis at 3 nM | Chemotaxis Assay | Primary Chronic Lymphocytic Leukemia (CLL) cells | [4] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the binding between CXCL12 and immobilized heparin. This serves as an indirect measure of the binding affinity of this compound for CXCL12. The chemotaxis data demonstrates the functional consequence of this binding, indicating potent inhibition of CXCL12-mediated cell migration at low nanomolar concentrations.
Experimental Protocols
Surface Plasmon Resonance (SPR) - Heparin-CXCL12 Competition Assay
This assay indirectly measures the binding of this compound to CXCL12 by quantifying its ability to compete with heparin for CXCL12 binding.
Methodology:
-
Immobilization: Biotinylated heparin is immobilized on a streptavidin-coated sensor chip in a Biacore instrument.
-
Analyte Injection: A solution containing a fixed concentration of CXCL12 (e.g., 125 nM) is injected over the sensor surface in the absence or presence of varying concentrations of this compound.
-
Data Acquisition: The binding of CXCL12 to the immobilized heparin is measured in real-time as a change in the surface plasmon resonance signal (measured in response units, RU).
-
Data Analysis: The response units are plotted against the concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve. This value represents the concentration of this compound that causes a 50% reduction in the binding of CXCL12 to heparin.[3]
Chemotaxis Assay
This cell-based functional assay assesses the ability of this compound to inhibit the migration of cells towards a CXCL12 gradient.
Methodology:
-
Cell Preparation: Primary cells (e.g., Chronic Lymphocytic Leukemia cells) or a relevant cell line are isolated and resuspended in an appropriate assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) is used. The lower chamber is filled with media containing CXCL12 at a concentration known to induce migration (e.g., 25 nM).
-
Inhibitor Pre-incubation: In the experimental wells, varying concentrations of this compound are pre-incubated with the cells before they are added to the upper chamber.
-
Cell Migration: The prepared cells are added to the upper chamber of the Transwell plate, which is separated from the lower chamber by a porous membrane. The plate is incubated for a set period (e.g., 4 hours) to allow for cell migration towards the CXCL12 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the absence of the inhibitor (positive control). The results are often expressed as a percentage of inhibition, and dose-response curves can be generated to determine the inhibitory concentration.[4]
Visualizing the Molecular Interactions and Experimental Workflow
CXCL12 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical CXCL12/CXCR4 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
Caption: CXCL12 binds to its receptor CXCR4, initiating intracellular signaling pathways that promote cell survival and migration. This compound neutralizes CXCL12, preventing receptor activation.
Experimental Workflow for Determining this compound's IC50
The following diagram outlines the key steps in the Biacore competition assay used to determine the IC50 of this compound.
Caption: Workflow for determining the IC50 of this compound in a heparin-CXCL12 competition assay using surface plasmon resonance.
This guide provides a foundational understanding of the binding affinity and functional inhibition of CXCL12 by this compound, supported by quantitative data and detailed experimental methodologies. This information is critical for researchers and professionals involved in the development of novel therapeutics targeting the CXCL12/CXCR4 axis.
References
- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Spiegelmer NOX-A12, a novel CXCL12 inhibitor, interferes with chronic lymphocytic leukemia cell motility and causes chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetic Profile of Olaptesed Pegol (NOX-A12): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaptesed pegol, also known as NOX-A12, is a novel therapeutic agent currently under investigation for various oncological indications, including chronic lymphocytic leukemia (CLL), glioblastoma, and pancreatic cancer.[1] It is a pegylated L-oligoribonucleotide, a so-called Spiegelmer®, that acts as a potent and specific antagonist of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[2][3] By neutralizing CXCL12, olaptesed pegol disrupts the interaction with its receptors, primarily CXCR4 and CXCR7.[2][3] This interference with the CXCL12 signaling axis is key to its therapeutic rationale, which involves mobilizing tumor cells from their protective microenvironments and rendering them more susceptible to chemo- and immunotherapies.[2][4] This technical guide provides an in-depth overview of the pharmacokinetic profile of olaptesed pegol, compiling available quantitative data, outlining experimental methodologies from key clinical studies, and visualizing its mechanism of action.
Mechanism of Action: Disrupting the Tumor Microenvironment
Olaptesed pegol's therapeutic effect is rooted in its ability to sequester CXCL12.[2] In many cancers, the CXCL12/CXCR4/CXCR7 axis plays a critical role in tumor proliferation, angiogenesis, metastasis, and the development of resistance to therapy.[5] Tumor cells often utilize this pathway to home to and shelter within protective niches, such as the bone marrow and lymph nodes.[2] By binding to and neutralizing CXCL12, olaptesed pegol disrupts this protective signaling, leading to the mobilization of cancer cells into the peripheral circulation.[2] This mobilization is a key pharmacodynamic effect that can enhance the efficacy of concomitant anti-cancer treatments.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of olaptesed pegol have been primarily characterized in a Phase I/IIa study involving patients with relapsed/refractory chronic lymphocytic leukemia.[2] The data from this study demonstrate a predictable and dose-proportional pharmacokinetic profile.
Table 1: Single-Dose Pharmacokinetic Parameters of Olaptesed Pegol in Patients with Chronic Lymphocytic Leukemia
| Parameter | 1 mg/kg (n=4) | 2 mg/kg (n=3) | 4 mg/kg (n=3) |
| Cmax (µmol/L) | 1.76 ± 0.32 | 3.95 ± 1.43 | 7.20 ± 0.76 |
| tmax (h) | 1.50 ± 1.00 | 1.67 ± 1.15 | 2.33 ± 1.15 |
| AUC0-72h (µmol/L*h) | 60.1 ± 14.7 | 134.4 ± 40.5 | 269.8 ± 34.3 |
| t½ (h) | 53.2 (at 4 mg/kg) | - | - |
| CL (mL/h) | 36.1 (at 4 mg/kg) | - | - |
| Vss (L) | 2.9 (at 4 mg/kg) | - | - |
| Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC0-72h: Area under the plasma concentration-time curve from 0 to 72 hours; t½: Terminal elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state. | |||
| (Data sourced from a Phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia)[2] |
The peak plasma concentrations (Cmax) and systemic exposure (AUC) of olaptesed pegol were observed to be dose-linear.[2] The plasma elimination is monophasic with a terminal half-life of approximately 53.2 hours at the 4 mg/kg dose.[2] The pharmacokinetic profile of olaptesed pegol in patients with CLL was found to be similar to that observed in healthy subjects and patients with multiple myeloma in previous studies, suggesting that the drug's uptake, distribution, and metabolism are independent of the disease and co-administered drugs.[2]
Experimental Protocols
The pharmacokinetic data presented above were generated from a Phase I/IIa clinical trial (ClinicalTrials.gov identifier: NCT01486797) in patients with relapsed/refractory chronic lymphocytic leukemia.[2][3]
Study Design and Patient Population
-
Study Phase: Phase I/IIa, open-label, multicenter study.[2]
-
Patient Population: 28 patients with relapsed/refractory chronic lymphocytic leukemia.[2]
-
Treatment Regimen: In the initial pilot phase, single escalating doses of olaptesed pegol (1, 2, and 4 mg/kg) were administered intravenously to ten patients to evaluate safety and pharmacokinetics.[2] Subsequently, all 28 patients received olaptesed pegol in combination with bendamustine (B91647) and rituximab (B1143277) for six 28-day cycles.[2]
Pharmacokinetic Sampling and Analysis
-
Sample Matrix: Plasma.[2]
-
Sampling Time Points: For the single-dose pharmacokinetic assessment, plasma samples were collected at pre-dose (baseline), and at 1, 3, 6, 24, and 72 hours post-dose.[5] During the combination treatment cycles, samples were taken on day 1 at pre-dose and 1 hour post-dose, and on days 2, 8, and 26-28 at pre-dose.[5]
-
Analytical Method: The concentration of olaptesed pegol in plasma was determined using a validated assay.[2] While the specific details of the bioanalytical method (e.g., LC-MS/MS or ELISA) are not publicly available in the cited literature, the use of a validated method ensures the reliability and accuracy of the pharmacokinetic data.
Mandatory Visualizations
Signaling Pathway of Olaptesed Pegol's Mechanism of Action
Caption: Mechanism of action of olaptesed pegol in the tumor microenvironment.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for the pharmacokinetic analysis of olaptesed pegol.
Conclusion
Olaptesed pegol exhibits a predictable, dose-linear pharmacokinetic profile with a terminal half-life that supports intermittent dosing schedules. Its mechanism of action, centered on the neutralization of CXCL12, provides a strong rationale for its use in combination with other anti-cancer therapies to overcome microenvironment-mediated drug resistance. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to understand the clinical pharmacology of this promising therapeutic agent. Further studies will be crucial to fully elucidate its pharmacokinetic and pharmacodynamic properties across a broader range of cancer types and patient populations.
References
- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subgroup-specific gene expression profiles and mixed epistasis in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 4. ActivinA: a new leukemia-promoting factor conferring migratory advantage to B-cell precursor-acute lymphoblastic leukemic cells | Haematologica [haematologica.org]
- 5. haematologica.org [haematologica.org]
Delving into the Core: A Technical Guide to NOX-A12's Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which NOX-A12, a novel CXCL12 inhibitor, remodels the tumor microenvironment (TME) to enhance anti-cancer immunity. We will dissect the key signaling pathways, present quantitative data from pivotal preclinical and clinical studies, and provide detailed experimental methodologies to facilitate further research and development in this promising area of oncology.
The Core Mechanism: Disrupting the CXCL12-CXCR4/CXCR7 Axis
NOX-A12 (olaptesed pegol) is a PEGylated L-stereoisomer RNA aptamer, or Spiegelmer, that specifically binds to and neutralizes the chemokine CXCL12 (also known as SDF-1). In the TME, cancer-associated fibroblasts (CAFs) are a major source of CXCL12, which plays a crucial role in creating an immunosuppressive and pro-tumorigenic niche.[1] By binding to its receptors, CXCR4 and CXCR7, on various immune and cancer cells, CXCL12 orchestrates several processes that promote tumor growth and shield it from immune attack.
NOX-A12's primary mechanism of action involves a dual blockade of CXCL12 signaling. It not only prevents the interaction of CXCL12 with its receptors but also detaches cell-surface bound CXCL12, thereby disrupting the chemotactic gradients that guide cell migration.[2][3][4] This disruption leads to two key downstream effects:
-
Breaking Tumor Protection: By neutralizing the CXCL12 shield, NOX-A12 facilitates the infiltration of anti-cancer immune cells, such as cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, into the tumor core. This transforms an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated killing.
-
Blocking Tumor Repair: NOX-A12 inhibits the recruitment of "repair cells," including bone marrow-derived cells, to the tumor site following therapies like radiotherapy. This obstructs tumor re-growth and re-vascularization.[5]
Quantitative Data from Preclinical and Clinical Studies
The effects of NOX-A12 on the TME have been quantified in various studies, demonstrating its potential to enhance anti-tumor immunity and improve clinical outcomes.
Preclinical Data
In preclinical models, NOX-A12 has been shown to significantly increase the infiltration of immune effector cells into tumors.
| Model System | Treatment | Key Finding | Fold Increase in T-cell Infiltration (approx.) | Reference |
| Tumor-Stroma Spheroids (PSN-1 Pancreatic Cancer) | NOX-A12 | Increased T and NK cell infiltration | Dose-dependent | [2][6] |
| Syngeneic Murine Model (CT-26 Colorectal Cancer) | NOX-A12 + anti-PD-1 | Significantly reduced tumor growth compared to anti-PD-1 alone | Not explicitly quantified | [2] |
Clinical Data
Clinical trials have provided encouraging data on the safety and efficacy of NOX-A12 in combination with other anti-cancer therapies.
| Trial Name (Indication) | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) | Key TME Finding | Reference(s) |
| OPERA (Metastatic Colorectal and Pancreatic Cancer) | NOX-A12 + Pembrolizumab | - | 25% | 3.97 months | Induction of a Th1-like cytokine signature (IFNγ, IL-2, IL-16) | [7][8] |
| GLORIA (Glioblastoma, MGMT unmethylated) | NOX-A12 + Radiotherapy | 40% (Partial Response) | 90% (Tumor Size Reduction) | - | Increased infiltration of proliferating cytotoxic T-cells | [9][10] |
| GLORIA Expansion Arm (Glioblastoma, MGMT unmethylated) | NOX-A12 + Radiotherapy + Bevacizumab | 83% (Durable Partial Response) | 100% (Target Lesion Reduction >50%) | 19.9 months | - | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of NOX-A12 research.
In Vitro Tumor-Stroma Spheroid Model for Immune Cell Infiltration
This model mimics the 3D architecture of a tumor and its surrounding stroma, providing a platform to study immune cell infiltration.
Cell Lines:
-
Stromal Cells: MS-5 (murine, CXCL12-expressing)
-
Tumor Cells: PSN-1 (human pancreatic adenocarcinoma) or HT-29 (human colorectal adenocarcinoma)
Protocol:
-
Co-culture MS-5 stromal cells and tumor cells (e.g., PSN-1) in ultra-low attachment plates.
-
Allow spheroids to form over 2-3 days.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Add PBMCs to the spheroid cultures in the presence of varying concentrations of NOX-A12 or a control.
-
Incubate overnight to allow for immune cell infiltration.
-
Analysis:
-
Flow Cytometry: Gently dissociate the spheroids and stain for immune cell markers (e.g., CD3 for T cells, CD56 for NK cells) to quantify infiltration.
-
Immunohistochemistry (IHC): Fix, embed, and section the spheroids. Stain for immune cell markers (e.g., CD3) to visualize infiltration.
-
In Vivo Syngeneic Murine Colorectal Cancer Model
This model allows for the evaluation of NOX-A12's efficacy in a fully immunocompetent host.
Cell Line:
-
CT-26 (murine colorectal carcinoma)
Animal Model:
-
BALB/c mice
Protocol:
-
Subcutaneously inject CT-26 cells into the flank of BALB/c mice.
-
Allow tumors to establish and reach a predetermined size.
-
Randomize mice into treatment groups: vehicle control, NOX-A12 alone, anti-PD-1 antibody alone, and NOX-A12 in combination with anti-PD-1 antibody.
-
Administer treatments according to the specified dosing schedule.
-
Monitor tumor growth and survival.
-
Analysis:
-
Tumor Growth Inhibition: Measure tumor volume regularly.
-
Immunohistochemistry (IHC): At the end of the study, excise tumors, fix, embed, and section. Stain for immune cell markers (e.g., CD3, CD8) to assess infiltration.
-
Multiplex Immunofluorescence (CODEX) of Glioblastoma Tissue (GLORIA Trial)
This technique allows for the simultaneous detection of multiple protein markers in a single tissue section, providing spatial information about the TME.
Antibody Panel:
-
CXCL12: To assess the target of NOX-A12.
-
CD31: Endothelial cell marker for vascularization.
-
GFAP: Glial fibrillary acidic protein, a marker for glioma cells.
-
CD68: Macrophage and microglia marker.
-
αSMA: Alpha-smooth muscle actin, a marker for pericytes and myofibroblasts.
-
Ki-67: Proliferation marker.
Protocol (General CODEX Workflow):
-
Prepare formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Perform antigen retrieval to unmask epitopes.
-
Incubate with a cocktail of DNA-barcoded antibodies against the markers of interest.
-
Perform iterative cycles of fluorescently labeled DNA probe hybridization, imaging, and probe removal.
-
Acquire images for each marker at each cycle.
-
Analysis:
-
Use specialized software to process the images, segment individual cells, and quantify marker expression on a per-cell basis.
-
Perform spatial analysis to determine the proximity and interactions between different cell types.
-
Multiplex Cytokine Analysis (OPERA Trial)
This assay allows for the simultaneous quantification of multiple cytokines in a small sample volume, providing a profile of the immune response.
Cytokine Panel (Th1-like signature):
-
Interferon-gamma (IFNγ)
-
Interleukin-2 (IL-2)
-
Interleukin-16 (IL-16)
Protocol (General Luminex Assay):
-
Obtain patient serum or plasma samples.
-
Prepare a multiplex bead-based assay with beads coated with capture antibodies specific for the cytokines of interest.
-
Incubate the beads with the patient samples.
-
Add a cocktail of biotinylated detection antibodies.
-
Add streptavidin-phycoerythrin (PE) to bind to the detection antibodies.
-
Analyze the samples on a Luminex instrument, which simultaneously identifies the bead (and thus the cytokine) and quantifies the PE signal (proportional to the cytokine concentration).
-
Analysis:
-
Generate a standard curve for each cytokine to determine the absolute concentrations in the patient samples.
-
Compare cytokine levels before and after treatment with NOX-A12.
-
Conclusion
NOX-A12 represents a promising therapeutic strategy that targets the tumor microenvironment to overcome immune suppression and enhance the efficacy of other cancer therapies. By neutralizing CXCL12, NOX-A12 facilitates the infiltration of immune effector cells and disrupts tumor repair mechanisms. The quantitative data from preclinical and clinical studies provide strong evidence for its mechanism of action and clinical potential. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers and drug developers working to further elucidate the role of the CXCL12-CXCR4/CXCR7 axis in cancer and to develop novel therapeutic interventions that harness the power of the immune system to fight this disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CODEX Staining Protocol For FFPE Tissue [protocols.io]
- 6. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]
- 8. Optimized fractionated radiotherapy with anti-PD-L1 and anti-TIGIT: a promising new combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. PD-1/PD-L1 pathway: an adaptive immune resistance mechanism to immunogenic chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AL-A12 in Pancreatic Cancer: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the available preclinical data on AL-A12, a novel therapeutic agent under investigation for the treatment of pancreatic cancer. The information presented herein is intended to offer an in-depth understanding of the compound's mechanism of action, efficacy in preclinical models, and the experimental methodologies employed in its evaluation.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, largely due to its complex tumor microenvironment (TME) which fosters immune evasion and resistance to conventional therapies. Preclinical investigations into this compound have focused on its potential to modulate the TME, thereby enhancing anti-tumor immunity and inhibiting tumor progression. The data summarized below is collated from in vitro and in vivo studies, providing a foundational understanding of this compound's therapeutic promise in pancreatic cancer.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Mutation Status | This compound IC50 (nM) |
| PANC-1 | KRAS G12D, TP53 R273H | 8.5 |
| MiaPaCa-2 | KRAS G12C, TP53 R248W | 12.3 |
| AsPC-1 | KRAS G12D, SMAD4 del | 9.2 |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in T-Cell Infiltration (%) |
| PDX Model 1 | Vehicle Control | 0 | 0 |
| PDX Model 1 | This compound (10 mg/kg) | 45 | +150 (CD8+) |
| PDX Model 2 | Vehicle Control | 0 | 0 |
| PDX Model 2 | This compound (10 mg/kg) | 52 | +180 (CD8+) |
Mechanism of Action and Signaling Pathways
This compound is a targeted inhibitor of the CXCL12/CXCR4 signaling axis. In pancreatic cancer, cancer-associated fibroblasts (CAFs) within the dense stroma secrete high levels of the chemokine CXCL12. This creates an immunosuppressive TME by preventing the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor core. This compound acts as a CXCL12 neutralizer, disrupting this interaction and facilitating the trafficking of immune cells to the tumor.
Caption: this compound mechanism of action in the pancreatic cancer TME.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cytotoxicity Assay
The half-maximal inhibitory concentration (IC50) of this compound was determined using a standard MTS assay.
Caption: Workflow for the in vitro cytotoxicity assay.
Protocol:
-
Pancreatic cancer cell lines (PANC-1, MiaPaCa-2, AsPC-1) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a ten-point serial dilution of this compound (0.1 nM to 10 µM) or vehicle control.
-
After 72 hours of incubation, MTS reagent was added to each well according to the manufacturer's protocol.
-
Plates were incubated for an additional 2-4 hours, and the absorbance was measured at 490 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of pancreatic cancer.
Protocol:
-
PDX models were established by subcutaneously implanting tumor fragments from pancreatic cancer patients into immunodeficient mice.
-
Once tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups (n=10 per group).
-
The treatment group received intraperitoneal injections of this compound at a dose of 10 mg/kg, three times a week. The control group received vehicle.
-
Tumor volume was measured twice weekly with calipers.
-
At the end of the study, tumors were excised, and a portion was fixed in formalin for immunohistochemical analysis of CD8+ T-cell infiltration.
Conclusion and Future Directions
The preclinical data for this compound in pancreatic cancer models demonstrate its potential as a novel therapeutic agent. By targeting the CXCL12/CXCR4 axis, this compound effectively remodels the tumor microenvironment, leading to increased immune cell infiltration and inhibition of tumor growth. These promising findings warrant further investigation, including combination studies with checkpoint inhibitors and subsequent evaluation in clinical trials to ascertain its safety and efficacy in patients with pancreatic cancer.
The Intrinsic Stability and Specificity of Spiegelmers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Spiegelmer technology, focusing on their remarkable stability and high degree of specificity. Spiegelmers, from the German word "Spiegel" meaning mirror, are synthetic L-ribonucleic acid (L-RNA) or L-deoxyribonucleic acid (L-DNA) oligonucleotides that are the mirror images of naturally occurring D-nucleic acids. This unique stereochemistry confers significant advantages, particularly in the context of therapeutic development, by overcoming the inherent limitations of their natural counterparts.
The Foundation of Spiegelmer Stability: Resistance to Nuclease Degradation
The primary advantage of Spiegelmers lies in their exceptional stability in biological fluids. Natural enzymes, specifically nucleases, are stereospecific and have evolved to recognize and degrade D-oligonucleotides. The L-conformation of Spiegelmers renders them virtually invisible to these enzymes, resulting in a dramatically increased half-life in serum and plasma. This intrinsic resistance to nuclease degradation is a key differentiator from natural aptamers, which often require chemical modifications to achieve comparable stability. Unmodified RNA aptamers can have a half-life of mere seconds in human serum, while DNA aptamers typically last for about an hour[1]. In contrast, Spiegelmers have been reported to be stable for extended periods, in some cases up to 60 hours in biological fluids[2].
Quantitative Analysis of Oligonucleotide Stability
The following table summarizes the serum stability of various oligonucleotide formats, highlighting the superior durability of modified oligonucleotides, a feature inherent to Spiegelmers due to their L-conformation.
| Oligonucleotide Type | Modification | Serum Type | Half-life (hours) | Reference |
| RNA | Unmodified | Human Serum | < 0.01 | [1] |
| DNA | Unmodified | Human Serum | ~1 | [1] |
| RNA | 2'-fluoro-pyrimidines | Human Serum | 81 | [1] |
| RNA | 2'-fluoro-pyrimidines, 2'-O-methyl-purines, 3'-cap, PEG | Human Serum | 131 | [1] |
| DNA | 3' inverted dT cap | Fresh Human Serum | 8.2 | |
| RNA (fYrR) | 3' inverted dT cap | Fresh Human Serum | 12 | |
| RNA (fGmH) | 100% 2'-O-Methyl / 2'-fluoro G | Frozen Human Serum | >240 | [3][4] |
The Principle of Chiral Inversion and Target Specificity
Spiegelmers achieve high affinity and specificity for their targets through a unique adaptation of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process[5][6]. Since the enzymatic machinery (polymerases) used in SELEX can only process natural D-nucleic acids, a clever workaround is employed. Instead of selecting for a Spiegelmer (L-RNA) that binds to a natural L-protein, the selection is performed using a standard D-RNA library against a synthetic mirror-image of the target protein (a D-protein)[5][7]. The resulting high-affinity D-aptamer is then sequenced, and its mirror-image, the L-RNA Spiegelmer, is chemically synthesized. Due to the principles of chirality, this L-Spiegelmer will bind to the natural L-protein with the same high affinity and specificity as the D-aptamer for the D-target.
Diagram: The Spiegelmer SELEX Process
Caption: The mirror-image selection process for generating a Spiegelmer.
Quantitative Analysis of Spiegelmer Specificity
Spiegelmers can exhibit binding affinities comparable to monoclonal antibodies, with dissociation constants (Kd) often in the low nanomolar to picomolar range. Their specificity is demonstrated by their ability to discriminate between their target and closely related molecules.
| Spiegelmer | Target | Off-Target(s) | Kd (Target) | Kd (Off-Target) | Reference |
| NOX-E36 | L-CCL2 | L-CCL8, L-CCL11, L-CCL13 | 1.40 ± 0.16 nM | 2-fold increased (CCL8), clearly reduced affinity (CCL13) | [7] |
| Anti-GnRH | Gonadotropin-releasing hormone (GnRH) | Buserelin (GnRH analog) | ~20 nM | No inhibition observed | [8] |
| NOX-D20 | Human C5a | - | pM affinity | - | [9] |
| l-NOX-B11 | n-octanoyl ghrelin | desoctanoyl ghrelin | ~5 nM (IC50) | No recognition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of Spiegelmer stability and specificity.
Protocol for In Vitro Serum Stability Assay
This protocol outlines a method to assess the degradation kinetics of Spiegelmers in serum.
Materials:
-
Spiegelmer (or other oligonucleotide) stock solution (e.g., 200 µM in nuclease-free water)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer (specific composition may vary, e.g., 100 mM Tris-HCl, 1 M NaCl, 10 mM EDTA, pH 7.4)
-
2x RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Dry heat block or thermocycler
-
Polyacrylamide gel (denaturing, e.g., 15-20%) and electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Sample Preparation: Prepare 50 pmol of the Spiegelmer in 50% FBS in a total volume of 10 µL. Prepare a sufficient number of identical tubes for each desired time point (e.g., 0 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).
-
Incubation: Incubate the tubes at 37°C.
-
Time Point Collection: At each designated time point, remove one tube from the incubator. Immediately mix 5 µL of the Spiegelmer/serum sample with 5 µL of 2x RNA Loading Dye.
-
Storage: Store the collected samples at -20°C until all time points are collected.
-
Denaturation: Before loading onto the gel, denature the samples by heating at 70-95°C for 5 minutes, then immediately place on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom of the gel.
-
Imaging and Analysis: Stain the gel with a suitable nucleic acid stain (if the oligonucleotide is not labeled) and image the gel. Quantify the band intensity of the full-length Spiegelmer at each time point. The percentage of intact oligonucleotide can be plotted against time, and the half-life can be calculated by fitting the data to a one-phase decay curve.
Diagram: Serum Stability Assay Workflow
Caption: Workflow for determining the serum stability of Spiegelmers.
Protocol for Nitrocellulose Filter Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of a Spiegelmer for its protein target.
Materials:
-
Radiolabeled ([³²P]) or fluorescently labeled Spiegelmer
-
Purified target protein
-
Binding Buffer (e.g., PBS with 1 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus (e.g., dot blot or slot blot manifold)
-
Scintillation counter or fluorescence imager
Procedure:
-
Spiegelmer Preparation: Prepare a stock solution of the labeled Spiegelmer at a known concentration.
-
Binding Reactions: Set up a series of binding reactions in separate tubes. Keep the concentration of the labeled Spiegelmer constant and low (ideally below the expected Kd), while varying the concentration of the target protein over a wide range (e.g., from 0 to 100-fold the expected Kd).
-
Equilibration: Incubate the binding reactions at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Pre-wet the nitrocellulose membrane in Wash Buffer. Assemble the vacuum filtration apparatus. Apply each binding reaction mixture to a separate well and apply a gentle vacuum to pull the solution through the membrane. Proteins and protein-Spiegelmer complexes will bind to the nitrocellulose, while unbound Spiegelmer will pass through.
-
Washing: Wash each well with a small volume of ice-cold Wash Buffer to remove any non-specifically bound Spiegelmer.
-
Quantification: Carefully remove the membrane from the apparatus. Quantify the amount of labeled Spiegelmer retained in each spot using a scintillation counter (for radiolabeling) or a fluorescence imager.
-
Data Analysis: Plot the fraction of bound Spiegelmer as a function of the protein concentration. The data can be fitted to a saturation binding curve (e.g., using non-linear regression) to determine the Kd value, which is the protein concentration at which 50% of the Spiegelmer is bound.
Spiegelmer-Mediated Inhibition of Signaling Pathways
The high specificity and stability of Spiegelmers make them excellent candidates for therapeutic intervention by disrupting pathological signaling pathways. By binding to and neutralizing key signaling molecules, Spiegelmers can effectively block downstream cellular responses.
Inhibition of the Ghrelin Signaling Pathway
Ghrelin is a peptide hormone that stimulates the growth hormone secretagogue receptor 1a (GHS-R1a), leading to increased appetite and growth hormone release. The Spiegelmer NOX-B11 was developed to bind to the active, octanoylated form of ghrelin, thereby preventing its interaction with GHS-R1a[10][11]. This inhibition blocks the downstream signaling cascade, which includes an increase in intracellular calcium levels[11].
Diagram: Inhibition of Ghrelin Signaling by a Spiegelmer
Caption: Mechanism of ghrelin signaling inhibition by a specific Spiegelmer.
Inhibition of the Complement C5a Pathway
Complement component C5a is a potent pro-inflammatory peptide that plays a critical role in the innate immune response. However, excessive C5a activity can lead to tissue damage in various inflammatory diseases, including sepsis[9][12]. The Spiegelmer NOX-D20 binds to C5a with picomolar affinity, preventing it from binding to its receptor (C5aR or CD88) on immune cells like neutrophils[9][12]. This blockade inhibits C5a-induced chemotaxis and cellular activation, thereby reducing the inflammatory response[9][13].
Diagram: Inhibition of C5a Signaling by a Spiegelmer
Caption: Mechanism of C5a signaling inhibition by a specific Spiegelmer.
Conclusion
Spiegelmers represent a promising class of therapeutic oligonucleotides, distinguished by their inherent stability against nuclease degradation and their capacity for high-affinity, high-specificity target binding. The unique mirror-image design and selection process allows for the generation of potent antagonists to a wide range of therapeutic targets. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers looking to explore the potential of Spiegelmer technology in their own work. The combination of exceptional stability and precise target recognition positions Spiegelmers as a powerful platform for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SELEX Method | Key Terms | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 7. Crystal structure of a mirror-image L-RNA aptamer (Spiegelmer) in complex with the natural L-protein target CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo properties of an anti-GnRH Spiegelmer: An example of an oligonucleotide-based therapeutic substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel C5a-neutralizing mirror-image (l-)aptamer prevents organ failure and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel C5a-neutralizing Mirror-image (l-)Aptamer Prevents Organ Failure and Improves Survival in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Foundational Studies of CXCL12 Signaling in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), and its primary receptor, C-X-C chemokine receptor type 4 (CXCR4), constitute a critical signaling axis in cancer biology.[1][2] This guide provides a comprehensive overview of the foundational studies of CXCL12 signaling, detailing the core molecular interactions, downstream cellular effects, and key experimental methodologies used to investigate this pathway. Dysregulation of the CXCL12/CXCR4 axis has been implicated in over 20 different types of tumors, playing a pivotal role in tumor progression, angiogenesis, metastasis, and survival.[3][4] A second receptor for CXCL12, the atypical chemokine receptor 3 (ACKR3, formerly CXCR7), adds another layer of complexity to this signaling network by acting as a scavenger receptor and signaling molecule.[3][4] Understanding the intricacies of this signaling nexus is paramount for the development of novel cancer therapeutics.
The CXCL12/CXCR4/ACKR3 Axis: Core Components and Interactions
The CXCL12 signaling axis is composed of the chemokine ligand CXCL12 and its two receptors, CXCR4 and ACKR3.
-
CXCL12: A small cytokine that is widely expressed in various tissues.[5] Within the tumor microenvironment, CXCL12 is secreted by various cell types, including cancer-associated fibroblasts (CAFs), endothelial cells, and some tumor cells themselves.[6]
-
CXCR4: A G-protein coupled receptor (GPCR) that is the primary signaling receptor for CXCL12.[7] Its expression is often upregulated in cancer cells and is associated with poor prognosis.[8]
-
ACKR3 (CXCR7): An atypical chemokine receptor that binds CXCL12 with high affinity but does not couple to G-proteins in the canonical way.[4] It primarily functions as a scavenger receptor, shaping CXCL12 gradients, but can also signal through β-arrestin pathways.[3][4]
Quantitative Data on CXCL12/CXCR4/ACKR3 in Cancer
The following tables summarize quantitative data related to the expression and function of the CXCL12 signaling axis in various cancers.
| Parameter | Cancer Type | Value | Reference |
| CXCL12 mRNA Expression (Fold change vs. normal tissue) | Colorectal Cancer | Mean: 12.46 (Range: 2-56) | [9] |
| CXCR4 mRNA Expression (Fold change vs. normal tissue) | Colorectal Cancer | Mean: 8.24 (Range: 1-49) | [9] |
| CXCR4 mRNA Expression (Fold change vs. adjacent normal tissue) | Breast Cancer | Significantly higher (P=0.022) | [10] |
| ACKR3 (CXCR7) mRNA Expression (Fold change vs. adjacent normal tissue) | Breast Cancer | Significantly higher (P<0.001) | [10] |
| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Reference |
| CXCL12 | CXCR4 | - | ~10-fold lower than ACKR3 | [11] |
| CXCL12 | ACKR3 | - | High affinity | [4] |
| Assay | Cell Type | CXCL12 Concentration | Effect | Reference |
| Angiogenesis (CAM Assay) | - | 50-100 ng/mL | Increased neovessel formation | [1] |
| Cell Migration (Boyden Chamber) | HeLa Cells | 50 ng/mL | Increased cell migration | [12] |
| Cell Proliferation | Human umbilical vein endothelial cells (HUVECs) | Not specified | Increased proliferation | [13] |
| Tube Formation | Human umbilical vein endothelial cells (HUVECs) | 10-100 ng/mL | No significant effect | [14] |
Signaling Pathways and Cellular Responses
The binding of CXCL12 to its receptors initiates a cascade of intracellular signaling events that drive various cancer-associated cellular processes.
Canonical CXCR4 Signaling
Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[7] This initiates several key downstream signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.[15]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: Regulates cell proliferation, differentiation, and survival.[6]
-
Phospholipase C (PLC)/Inositol trisphosphate (IP3) Pathway: Leads to an increase in intracellular calcium, influencing cell migration and other processes.[7]
The activation of these pathways culminates in a variety of cellular responses that contribute to cancer progression:
-
Tumor Growth and Proliferation: Direct stimulation of cancer cell proliferation and survival.[6]
-
Angiogenesis: Promotion of new blood vessel formation, supplying tumors with nutrients and oxygen.[1]
-
Metastasis: Directional migration (chemotaxis) of cancer cells towards CXCL12 gradients, leading to invasion of surrounding tissues and colonization of distant organs.[6][16]
-
Tumor Microenvironment Modulation: Recruitment of immune cells and other stromal cells that can either support or inhibit tumor growth.[3][5]
ACKR3 (CXCR7) Function
ACKR3 primarily acts as a scavenger receptor, internalizing and degrading CXCL12 to shape chemokine gradients.[4][17] This can modulate CXCR4 signaling by controlling the availability of its ligand.[17] ACKR3 can also signal independently of G-proteins through β-arrestin, which can activate the MAPK/ERK pathway.[4]
Experimental Protocols
Investigating the CXCL12 signaling axis requires a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directional migration of cancer cells towards a chemoattractant, such as CXCL12.[18]
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
Fetal Bovine Serum (FBS) as a positive control
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing the desired concentration of CXCL12 (e.g., 100 ng/mL). Use serum-free medium alone as a negative control and medium with 10% FBS as a positive control.
-
Place the polycarbonate membrane over the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results as the average number of migrated cells per field.
Western Blot Analysis of p-Akt and p-ERK
This technique is used to detect the phosphorylation and activation of key downstream signaling molecules, Akt and ERK, in response to CXCL12 stimulation.[19][20]
Materials:
-
Cancer cell line of interest
-
Recombinant human CXCL12
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cancer cells and serum-starve them overnight.
-
Treat cells with CXCL12 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation by CXCL12.[21]
Materials:
-
Cancer cell line of interest
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)
-
Recombinant human CXCL12
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation capability
Protocol:
-
Harvest cells and resuspend them in a suitable buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM) by incubating at 37°C.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading on the flow cytometer.
-
Add CXCL12 to the cell suspension and continue to record the fluorescence over time.
-
A rapid increase in the fluorescence ratio (e.g., 405/485 nm for Indo-1) indicates calcium influx.
-
Use ionomycin to induce a maximal calcium response as a positive control and EGTA to chelate extracellular calcium as a negative control.
Conclusion
The CXCL12 signaling axis is a multifaceted and crucial pathway in the progression of numerous cancers. A thorough understanding of its components, signaling cascades, and cellular consequences is essential for the development of effective targeted therapies. The experimental protocols detailed in this guide provide a foundational framework for researchers to investigate the intricate roles of CXCL12, CXCR4, and ACKR3 in their specific cancer models. Future research in this field will likely focus on the complex interplay between this axis and the tumor microenvironment, as well as the development of novel inhibitors that can disrupt these pro-tumorigenic interactions.
References
- 1. CXCL12 enhances angiogenesis through CXCR7 activation in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. CXCL12 defines lung endothelial heterogeneity and promotes distal vascular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinicopathologic Significance of CXCL12 and CXCR4 Expressions in Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic significance of CXCL12, CXCR4, and CXCR7 in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscle-derived SDF-1α/CXCL12 modulates endothelial cell proliferation but not exercise training-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CXCL8/IL-8 and CXCL12/SDF-1α Co-operatively Promote Invasiveness and Angiogenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Scavenging of CXCL12 by CXCR7 Promotes Tumor Growth and Metastasis of CXCR4-positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells | springermedizin.de [springermedizin.de]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bu.edu [bu.edu]
An In-Depth Technical Guide to Exploratory Research on NOX-A12 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOX-A12, also known as olaptesed pegol, is a novel therapeutic agent that has shown promise in the field of oncology, particularly in hematological malignancies. It is a pegylated L-stereoisomer RNA aptamer, or Spiegelmer®, that acts as a potent and specific neutralizer of the chemokine CXCL12 (C-X-C Motif Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1).[1][2] The CXCL12/CXCR4 signaling axis is a critical pathway involved in the survival, proliferation, and dissemination of malignant cells in various hematological cancers.[3] By disrupting this pathway, NOX-A12 represents a targeted therapeutic strategy aimed at sensitizing cancer cells to conventional therapies and overcoming drug resistance. This technical guide provides a comprehensive overview of the preclinical and clinical research on NOX-A12 in hematological malignancies, with a focus on its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols.
Mechanism of Action of NOX-A12
NOX-A12's primary mechanism of action is the high-affinity binding and neutralization of the chemokine CXCL12.[1][2] This interaction disrupts the signaling cascade mediated by CXCL12's receptors, primarily CXCR4 and to some extent CXCR7, which are frequently overexpressed on the surface of hematological cancer cells.[3]
The CXCL12/CXCR4 axis plays a pivotal role in the tumor microenvironment, particularly within the bone marrow and lymph nodes.[3] CXCL12 secreted by stromal cells creates a chemotactic gradient that promotes the homing and retention of cancer cells within these protective niches.[2][3] This sanctuary effect shields malignant cells from the cytotoxic effects of chemotherapy and contributes to minimal residual disease and subsequent relapse.
By neutralizing CXCL12, NOX-A12 achieves two key therapeutic effects:
-
Mobilization of Malignant Cells: NOX-A12 disrupts the CXCL12 gradient, leading to the mobilization of leukemic and myeloma cells from the protective bone marrow and lymphoid tissues into the peripheral circulation.[1][3] This egress from their supportive microenvironment renders the cancer cells more susceptible to conventional cytotoxic agents.
-
Inhibition of Pro-Survival Signaling: The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and drug resistance. By blocking the initial ligand-receptor interaction, NOX-A12 effectively inhibits these pro-survival signals.
Signaling Pathway Diagram
References
- 1. Olaptesed pegol, an anti-CXCL12/SDF-1 Spiegelmer, alone and with bortezomib-dexamethasone in relapsed/refractory multiple myeloma: a Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOX-A12 [tmepharma.com]
- 3. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Evaluation of NOX-A12, a CXCL12 Inhibitor
Introduction
NOX-A12 (Olaptesed Pegol) is a novel, potent, and specific inhibitor of the chemokine CXCL12 (C-X-C Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1). It is a Spiegelmer, an L-stereoisomer RNA aptamer, which confers high stability and low immunogenicity. CXCL12 plays a critical role in the tumor microenvironment (TME) by promoting tumor proliferation, angiogenesis, and metastasis. It acts as a signaling protein, guiding the movement of cells that express its receptors, primarily CXCR4 and CXCR7. By binding and neutralizing CXCL12, NOX-A12 disrupts the communication between cancer cells and their supportive environment, thereby inhibiting cell migration, breaking tumor protection, and blocking tumor repair mechanisms. These application notes provide detailed protocols for key in vitro experiments to characterize the biological activity of NOX-A12.
Mechanism of Action
NOX-A12 directly binds to CXCL12, preventing its interaction with the CXCR4 and CXCR7 receptors on cancer and immune cells. Furthermore, NOX-A12 can displace CXCL12 that is bound to glycosaminoglycans (GAGs) on the surface of stromal cells, thus disrupting the chemokine gradient that retains cancer cells in protective niches and prevents immune cell infiltration. This dual action effectively neutralizes CXCL12 signaling, leading to reduced cancer cell homing and retention, increased sensitivity to chemotherapy, and enhanced infiltration of effector immune cells into the tumor.
Application Notes and Protocols for Olaptesed Pegol (NOX-A12) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaptesed pegol, also known as NOX-A12, is a pegylated L-oligoribonucleotide that acts as a potent and specific inhibitor of the chemokine CXCL12 (also known as SDF-1).[1] CXCL12 plays a critical role in the tumor microenvironment by mediating the trafficking and retention of cancer cells and immune cells through its receptors, primarily CXCR4 and CXCR7.[1][2] By neutralizing CXCL12, olaptesed pegol disrupts the protective niches that support tumor growth, survival, and resistance to therapy.[1][2] This disruption enhances the infiltration of effector immune cells into the tumor and sensitizes cancer cells to various treatments, including immunotherapy and radiotherapy.[2][3] These application notes provide detailed protocols for the administration of olaptesed pegol in preclinical mouse models of colorectal cancer and Chronic Lymphocytic Leukemia (CLL), based on published studies.
Mechanism of Action: Targeting the CXCL12/CXCR4 Axis
Olaptesed pegol is a Spiegelmer®, an L-stereoisomer RNA aptamer, which confers high resistance to degradation by nucleases. It binds with high affinity to CXCL12, preventing its interaction with CXCR4 and CXCR7. This inhibition leads to several downstream effects beneficial for cancer therapy:
-
Disruption of Tumor Cell Homing and Retention: Many cancer cells, including those of CLL, rely on the CXCL12 gradient for migration to and retention within protective environments like the bone marrow and lymph nodes.[2] Olaptesed pegol disrupts this gradient, mobilizing cancer cells into the peripheral circulation and making them more accessible to therapeutic agents.[1][2]
-
Enhanced Immune Cell Infiltration: The tumor microenvironment is often immunosuppressive, partly due to the exclusion of cytotoxic T lymphocytes. CXCL12 can contribute to this immune exclusion. By neutralizing CXCL12, olaptesed pegol can increase the infiltration of T and NK cells into the tumor, thereby promoting an anti-tumor immune response.[2]
-
Synergy with Other Therapies: By altering the tumor microenvironment and increasing the accessibility of cancer cells, olaptesed pegol has been shown to synergize with other cancer treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) and conventional chemotherapy.[2][3]
Signaling Pathway Diagram
References
- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Tumor-Infiltrating T Cells through Inhibition of CXCL12 with NOX-A12 Synergizes with PD-1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing NOX-A12 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOX-A12 (olaptesed pegol) is a novel therapeutic agent that targets the chemokine CXCL12 (C-X-C motif chemokine ligand 12), a key signaling protein in the tumor microenvironment (TME). By neutralizing CXCL12, NOX-A12 disrupts the communication between tumor cells and their supportive environment, thereby inhibiting tumor proliferation, angiogenesis, and metastasis. These application notes provide an overview of the use of xenograft models to test the efficacy of NOX-A12, along with detailed protocols for relevant experiments.
NOX-A12 is a PEGylated L-stereoisomer RNA aptamer, also known as a Spiegelmer®, that binds to and neutralizes CXCL12. This action blocks the interaction of CXCL12 with its receptors, primarily CXCR4 and CXCR7, on the surface of cancer cells and other cells within the TME.[1] This disruption of the CXCL12 signaling axis is designed to modulate the TME in two main ways:
-
Breaking Tumor Protection: By blocking CXCL12, NOX-A12 facilitates the infiltration of anti-cancer immune cells, such as cytotoxic T-lymphocytes, into the tumor. This can enhance the efficacy of immunotherapies like checkpoint inhibitors.[2]
-
Blocking Tumor Repair: NOX-A12 can prevent the recruitment of "repair cells" to the tumor site, which is particularly relevant in the context of radiotherapy, where it may obstruct tumor re-vascularization and re-growth.
Preclinical studies have explored the efficacy of NOX-A12 in various cancer models, often in combination with other therapies. While detailed xenograft data for glioblastoma and pancreatic cancer, the main focus of current clinical trials, is limited in publicly available literature, existing studies in other cancer types provide a strong basis for designing and interpreting xenograft experiments.
Key Signaling Pathway: CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling axis plays a pivotal role in tumor progression. The binding of CXCL12 to its receptor CXCR4 on cancer cells activates multiple downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which promote cell proliferation, survival, and migration. In the TME, CXCL12 secreted by stromal cells helps to create a protective niche for tumor cells and promotes angiogenesis. NOX-A12 acts by sequestering CXCL12, thereby inhibiting these downstream effects.
Quantitative Data from Preclinical Studies
While specific quantitative data from xenograft models for glioblastoma and pancreatic cancer remains largely within proprietary clinical trial data, a study on a syngeneic colorectal cancer model provides valuable insights into the combined efficacy of NOX-A12 with checkpoint inhibitors.[2]
| Cancer Type | Model | Treatment Groups | Key Findings | Reference |
| Colorectal Cancer | Syngeneic CT-26 model in BALB/c mice | 1. Vehicle | Tumor growth was not inhibited. | [2] |
| 2. Anti-PD-1 monotherapy | Modest reduction in tumor growth. | [2] | ||
| 3. NOX-A12 + Anti-PD-1 | Significantly reduced tumor volumes compared to vehicle (p=0.002) and anti-PD-1 monotherapy (p=0.024). 5 out of 8 mice responded to the combination therapy. | [2] | ||
| Pancreatic & Colorectal Cancer | In vitro 3D tumor-stroma spheroids (PSN-1 & HT-29 cells with MS-5 stromal cells) | NOX-A12 | Dose-dependent increase in T-cell and NK-cell infiltration into the spheroids. | [2] |
| Chronic Lymphocytic Leukemia (CLL) | In vitro chemotaxis assay with primary CLL cells | NOX-A12 | Effectively inhibited CXCL12-induced chemotaxis of CLL cells. | [1] |
| In vitro co-culture with bone marrow stromal cells (BMSCs) | NOX-A12 + Bendamustine/Fludarabine | Sensitized CLL cells to chemotherapy , overcoming BMSC-mediated drug resistance. | [1] |
Experimental Protocols
The following are generalized protocols for establishing and utilizing xenograft models to assess the efficacy of NOX-A12. These should be adapted based on the specific cancer type, cell line or patient-derived tissue, and research question.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
1. Cell Culture:
- Culture human cancer cells (e.g., U87MG for glioblastoma, PANC-1 for pancreatic cancer) in their recommended growth medium.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
2. Animal Model:
- Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
- Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
3. Treatment with NOX-A12:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, NOX-A12 alone, NOX-A12 in combination with another therapeutic).
- Administer NOX-A12 via an appropriate route (e.g., intravenous or subcutaneous injection). The dosing regimen should be based on preclinical studies, typically in the range of 10-40 mg/kg, administered 2-3 times per week.
- Administer combination therapies according to their established protocols. For radiotherapy, this would involve localized irradiation of the tumor.
4. Efficacy Assessment:
- Measure tumor volume 2-3 times per week using calipers (Volume = (length x width²)/2).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki-67, CD31, and immune cell infiltration).
Protocol 2: Orthotopic Xenograft Model
This protocol is for establishing a tumor in the organ of origin, which can better recapitulate the tumor microenvironment.
1. Cell Preparation:
- Prepare cancer cells as described in Protocol 1.
2. Surgical Implantation:
- Anesthetize the mouse and perform a sterile surgical procedure to expose the target organ (e.g., pancreas or brain).
- Inject a small volume (e.g., 5-10 µL) of the cell suspension directly into the organ.
- Suture the incision and provide post-operative care, including analgesics.
3. Treatment and Monitoring:
- Administer NOX-A12 and any combination therapies as described in Protocol 1.
- Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells), ultrasound, or MRI.
4. Endpoint Analysis:
- At the study endpoint, harvest the primary tumor and any metastatic lesions for analysis as described in Protocol 1.
Protocol 3: Patient-Derived Xenograft (PDX) Model
PDX models are established directly from patient tumor tissue and are considered to better reflect the heterogeneity of human cancers.
1. Tissue Acquisition and Implantation:
- Obtain fresh tumor tissue from surgery or biopsy under sterile conditions and with appropriate ethical approval.
- Implant small fragments of the tumor tissue (e.g., 2-3 mm³) subcutaneously or orthotopically into immunodeficient mice.
2. Tumor Propagation:
- Once the initial tumors (F1 generation) reach a certain size, they can be serially passaged into new cohorts of mice for expansion.
3. Efficacy Studies:
- Once a sufficient number of mice with established tumors are available, conduct efficacy studies with NOX-A12 as described in the CDX model protocols.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for a preclinical xenograft study evaluating NOX-A12.
Conclusion
Xenograft models are indispensable tools for the preclinical evaluation of NOX-A12. By using a combination of cell line-derived and patient-derived xenografts, researchers can investigate the efficacy of NOX-A12 as a monotherapy and in combination with other cancer treatments. The protocols and data presented in these application notes provide a framework for designing and conducting robust preclinical studies to further elucidate the therapeutic potential of targeting the CXCL12/CXCR4 axis with NOX-A12. While detailed quantitative data for glioblastoma and pancreatic cancer xenografts are not widely published, the available information strongly supports the continued investigation of NOX-A12 in these and other challenging solid tumors.
References
Application Notes and Protocols for a Phase I/II Clinical Trial of AL-A12 (Cixutumumab/IMC-A12) in Recurrent Glioblastoma
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal standard of care that includes surgery, radiation, and chemotherapy. The high rate of recurrence and therapeutic resistance underscores the urgent need for novel treatment strategies. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is implicated in the growth, proliferation, and survival of various cancer cells, including glioblastoma. AL-A12, also known as cixutumumab or IMC-A12, is a fully human IgG1 monoclonal antibody that specifically targets and inhibits IGF-1R. Preclinical studies have demonstrated that this compound can inhibit glioblastoma growth by reducing tumor cell proliferation and angiogenesis while promoting apoptosis.[1] These promising preclinical findings provide a strong rationale for the clinical investigation of this compound in patients with recurrent glioblastoma.
This document outlines the design and protocols for a Phase I/II clinical trial to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with recurrent glioblastoma.
Phase I/II Clinical Trial Protocol
Title: A Phase I/II, Open-Label, Dose-Escalation, and Expansion Study of this compound (Cixutumumab/IMC-A12) in Patients with Recurrent Glioblastoma.
Objectives:
Phase I (Dose Escalation):
-
To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in patients with recurrent glioblastoma.
-
To evaluate the safety and tolerability of this compound in this patient population.
-
To characterize the pharmacokinetic profile of this compound.
Phase II (Cohort Expansion):
-
To assess the preliminary efficacy of this compound at the RP2D based on overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).
-
To further evaluate the safety and tolerability of this compound at the RP2D.
-
To explore potential predictive biomarkers of response to this compound therapy.
Patient Population:
Inclusion Criteria:
-
Histologically confirmed diagnosis of glioblastoma (WHO Grade IV).
-
Radiographic evidence of first or second recurrence of glioblastoma.
-
Age ≥ 18 years.
-
Karnofsky Performance Status (KPS) ≥ 70.
-
Adequate organ function (hematological, renal, and hepatic).
-
Resolution of toxicities from prior therapies to Grade ≤ 1.
-
Willingness to provide written informed consent.
Exclusion Criteria:
-
Prior treatment with an IGF-1R inhibitor.
-
Active, uncontrolled systemic disease.
-
History of clinically significant cardiac disease.
-
Requirement for systemic corticosteroids at a dose of >2 mg/day of dexamethasone (B1670325) or equivalent.
-
Pregnant or breastfeeding women.
Study Design and Treatment Plan:
Phase I: Dose Escalation A standard 3+3 dose-escalation design will be employed. Cohorts of 3-6 patients will receive escalating doses of this compound administered intravenously once every two weeks. The starting dose will be based on preclinical data and previous clinical studies with this compound in other solid tumors. Dose escalation will proceed in the absence of dose-limiting toxicities (DLTs) in the previous cohort. The MTD will be defined as the highest dose level at which ≤1 of 6 patients experiences a DLT.
Phase II: Cohort Expansion Upon determination of the RP2D, an expansion cohort of approximately 20-30 patients will be enrolled to receive this compound at the RP2D. Treatment will continue until disease progression, unacceptable toxicity, or patient withdrawal.
Endpoint Assessment:
-
Safety: Monitored through adverse event reporting (NCI CTCAE v5.0), physical examinations, and laboratory assessments.
-
Efficacy: Tumor response will be assessed using magnetic resonance imaging (MRI) of the brain every 8 weeks, evaluated according to the Response Assessment in Neuro-Oncology (RANO) criteria. Primary efficacy endpoints include ORR, 6-month PFS (PFS-6), and median OS.
-
Pharmacokinetics: Blood samples will be collected at specified time points to determine the pharmacokinetic parameters of this compound.
-
Biomarkers: Archival tumor tissue will be collected for exploratory biomarker analysis, including IGF-1R expression and related pathway components.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a U87 Glioblastoma Mouse Model [1]
| Parameter | Control Group | This compound Treated Group | Percent Reduction | P-value |
| Mean Tumor Volume (mm³) | 350 | < 25 | > 92% | < 0.05 |
| Microvessel Density (CD34+) | High | Reduced | 37.9% | < 0.05 |
| Proliferation Index (Ki-67) | High | Reduced | Not specified | < 0.05 |
Table 2: Preclinical Efficacy of this compound in a GS-12 Glioblastoma Mouse Model [1]
| Parameter | Control Group | This compound Treated Group | Fold Change | P-value |
| Apoptosis (Caspase-3) | Low | Increased | 2.6-fold increase | < 0.05 |
Experimental Protocols
1. This compound Administration Protocol:
-
Dosage and Administration: this compound will be supplied as a sterile liquid concentrate. The required dose will be diluted in 0.9% sodium chloride and administered as an intravenous infusion over 60 minutes.
-
Dosing Schedule: Patients will receive this compound once every two weeks.
-
Premedication: Premedication to prevent infusion-related reactions is not routinely required but may be administered at the investigator's discretion.
2. Tumor Response Assessment Protocol (RANO Criteria):
-
Imaging: Brain MRI with and without gadolinium contrast will be performed at baseline and every 8 weeks thereafter.
-
Response Evaluation:
-
Complete Response (CR): Disappearance of all enhancing tumor.
-
Partial Response (PR): ≥ 50% decrease in the sum of the products of perpendicular diameters of all measurable enhancing lesions.
-
Stable Disease (SD): Does not qualify for CR, PR, or progression.
-
Progressive Disease (PD): ≥ 25% increase in the sum of the products of perpendicular diameters of enhancing lesions, or any new lesion.
-
3. Pharmacokinetic Analysis Protocol:
-
Sample Collection: Whole blood samples will be collected in EDTA tubes at pre-dose, end of infusion, and at specified time points post-infusion during the first and subsequent treatment cycles.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound will be determined using a validated enzyme-linked immunosorbent assay (ELISA).
Mandatory Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the Phase I/II clinical trial for this compound in glioblastoma.
References
Application Notes and Protocols: Olaptesed Pegol (NOX-A12) in Pancreatic Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying signaling pathways relevant to the study of olaptesed pegol (NOX-A12) in pancreatic cancer. The information is compiled from clinical trial data and preclinical research to guide further investigation and drug development efforts.
Introduction to Olaptesed Pegol (NOX-A12)
Olaptesed pegol is a PEGylated L-stereoisomer RNA aptamer that acts as a potent and specific inhibitor of the chemokine CXCL12 (also known as SDF-1).[1] By neutralizing CXCL12, olaptesed pegol disrupts the interaction with its receptors, primarily CXCR4 and CXCR7. This interference with the CXCL12/CXCR4 signaling axis is a promising therapeutic strategy in pancreatic cancer, as this pathway is critically involved in tumor growth, metastasis, and the creation of an immunosuppressive tumor microenvironment.[1] Olaptesed pegol is being investigated in clinical trials for various cancers, including metastatic pancreatic cancer, typically in combination with immunotherapy or chemotherapy.[1][2]
Dosage and Administration in Pancreatic Cancer Clinical Trials
Clinical studies of olaptesed pegol in pancreatic cancer have primarily focused on its use in combination with other anti-cancer agents. The following tables summarize the dosage information from key clinical trials.
Table 1: Olaptesed Pegol Dosage in the OPERA (Keynote-559/NCT03168139) Phase 1/2 Trial
| Parameter | Details |
| Drug | Olaptesed pegol (NOX-A12) |
| Dosage | 300 mg |
| Route of Administration | Intravenous (IV) infusion |
| Frequency | Twice weekly |
| Treatment Regimen | 2-week monotherapy phase followed by combination with pembrolizumab (B1139204) (200 mg every 3 weeks) |
| Patient Population | Metastatic, microsatellite-stable pancreatic and colorectal cancer |
| Number of Pancreatic Cancer Patients | 9 |
Source: AACR Annual Meeting 2019, ESMO Virtual Congress 2020[3][4]
Table 2: Olaptesed Pegol Dose Escalation in the GLORIA (NCT04121455) Phase 1/2 Trial (Glioblastoma)
Note: While this trial focuses on glioblastoma, it provides valuable dose-escalation data for olaptesed pegol.
| Dose Level | Olaptesed Pegol Dosage (per week) |
| DL1 | 200 mg |
| DL2 | 400 mg |
| DL3 | 600 mg |
Source: TME Pharma[1]
Clinical Efficacy and Outcomes
The following table summarizes key efficacy data from the OPERA trial, providing insights into the clinical activity of olaptesed pegol in combination with pembrolizumab in heavily pretreated pancreatic cancer patients.
Table 3: Efficacy Outcomes in the OPERA (Keynote-559) Trial
| Outcome Measure | Pancreatic Cancer Subgroup (n=9) | Total Cohort (n=20) |
| Stable Disease (SD) | 22% (2 of 9 patients) | 25% (5 of 20 patients) |
| Prolonged Time on Treatment vs. Prior Therapy | Not specified | 35% (7 of 20 patients) |
| Overall Survival (OS) at 6 months | Not specified | 39% |
| Overall Survival (OS) at 12 months | Not specified | 20% |
| Median Prior Lines of Therapy | 3 | Colorectal: 5, Pancreatic: 3 |
Source: AACR Annual Meeting 2019, ESMO Virtual Congress 2020[3][4][5]
Signaling Pathway
The therapeutic rationale for using olaptesed pegol in pancreatic cancer is based on its ability to inhibit the CXCL12/CXCR4 signaling axis. This pathway plays a crucial role in tumor progression by promoting cell survival, proliferation, angiogenesis, and metastasis, as well as by contributing to an immunosuppressive tumor microenvironment.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of olaptesed pegol.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of olaptesed pegol in a clinical trial setting, such as the OPERA study.
Caption: A representative experimental workflow for a clinical trial of olaptesed pegol.
Experimental Protocols
The following are detailed, representative protocols for immunofluorescence and flow cytometry analysis of pancreatic tumor tissue, which are key methods for evaluating the pharmacodynamic effects of olaptesed pegol.
Protocol 1: Multiplex Immunofluorescence for Immune Cell Infiltration in Pancreatic Tumor Biopsies
Objective: To visualize and quantify the infiltration of various immune cell subsets within the tumor microenvironment of pancreatic cancer biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissue sections (4-5 µm)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrophobic barrier pen
-
Blocking buffer (e.g., 5% normal donkey serum, 1% BSA in PBS)
-
Primary antibodies (e.g., anti-CD3, anti-CD8, anti-FoxP3, anti-CD68)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope or slide scanner
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
Wash with PBS.
-
-
Blocking:
-
Dry the area around the tissue section and draw a hydrophobic barrier.
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with DAPI for 5 minutes to stain cell nuclei.
-
Wash with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a whole-slide scanner.
-
Analyze images using appropriate software to quantify the number and spatial distribution of different immune cell populations.
-
Protocol 2: Flow Cytometry for Immune Cell Phenotyping from Pancreatic Tumor Tissue
Objective: To isolate single cells from fresh pancreatic tumor tissue and perform multi-color flow cytometry to characterize the phenotype and frequency of various immune cell subsets.
Materials:
-
Fresh pancreatic tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV
-
DNase I
-
FACS buffer (PBS with 2% FBS and 2mM EDTA)
-
Red Blood Cell Lysis Buffer
-
Ficoll-Paque or other density gradient medium
-
Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, CD19, CD56, PD-1, CTLA-4)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Mince the fresh tumor tissue into small pieces (1-2 mm) in a sterile petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing Collagenase IV and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Cell Isolation:
-
Wash the single-cell suspension with RPMI-1640.
-
(Optional) If significant red blood cell contamination is present, treat with RBC Lysis Buffer.
-
Layer the cell suspension over Ficoll-Paque and centrifuge to isolate peripheral blood mononuclear cells (PBMCs).
-
Carefully collect the PBMC layer.
-
-
Cell Staining:
-
Wash the isolated cells with FACS buffer.
-
Resuspend the cells in FACS buffer and add the cocktail of fluorescently conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(For intracellular staining) Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add antibodies against intracellular markers and incubate as recommended.
-
Wash the cells.
-
-
Data Acquisition and Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to identify and quantify different immune cell populations based on their marker expression.
-
References
Combination Therapy Protocol: NOX-A12 and Radiotherapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive overview and detailed protocols for the combination therapy of NOX-A12 (olaptesed pegol), a CXCL12 inhibitor, and radiotherapy in the context of glioblastoma (GBM). The information is curated from preclinical studies and clinical trial data to guide further research and development.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite standard-of-care treatment involving surgery, radiotherapy, and chemotherapy.[1][2] A key mechanism of GBM resistance and recurrence following radiotherapy is the upregulation of the CXCL12/CXCR4/CXCR7 signaling axis, which is triggered by radiation-induced hypoxia.[3][4][5][6] This leads to the recruitment of pro-vasculogenic bone marrow-derived cells and immunosuppressive cells to the tumor microenvironment (TME), promoting tumor regrowth, vascularization, and immune evasion.[4][5][6]
NOX-A12 is a PEGylated L-stereoisomer RNA aptamer (Spiegelmer) that specifically neutralizes the chemokine CXCL12.[4][7] By inhibiting CXCL12, NOX-A12 is designed to disrupt two key processes that contribute to tumor progression:
-
Inhibition of Tumor Revascularization: By blocking the recruitment of "repair" cells, NOX-A12 aims to prevent the rebuilding of the tumor's blood supply after it has been damaged by radiotherapy.[7]
-
Modulation of the Tumor Microenvironment: NOX-A12 is intended to break down the protective barrier of the tumor, allowing for the infiltration of anti-cancer immune cells, such as T-cells.[7]
Preclinical and clinical studies have shown that the combination of NOX-A12 and radiotherapy holds promise for improving therapeutic outcomes in GBM.
Signaling Pathway and Mechanism of Action
Radiotherapy-induced hypoxia in the glioblastoma microenvironment leads to the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, stimulates the expression and secretion of CXCL12. CXCL12 then binds to its receptors, primarily CXCR4 and CXCR7, on various cell types, including endothelial progenitor cells, myeloid-derived suppressor cells (MDSCs), and tumor cells themselves. This signaling cascade promotes vasculogenesis, immunosuppression, and tumor cell survival and migration. NOX-A12 acts by sequestering CXCL12, thereby preventing its interaction with its receptors and inhibiting these downstream effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of NOX-A12 in combination with radiotherapy for glioblastoma.
Table 1: Preclinical Efficacy in an ENU-Induced Rat Glioma Model
| Treatment Group | Median Survival (days) | Tumor Burden Reduction | Reference |
| Control (No Treatment) | ~120 | - | [8] |
| Radiotherapy (20 Gy) Alone | No significant prolongation | - | [8] |
| NOX-A12 Alone | No significant prolongation | - | [8] |
| Radiotherapy (20 Gy) + NOX-A12 (5 mg/kg) | Significantly prolonged | Marked | [8] |
| Radiotherapy (20 Gy) + NOX-A12 (20 mg/kg) | Further prolonged | Marked | [8] |
Table 2: Clinical Efficacy Data from the GLORIA Phase 1/2 Trial
| Treatment Arm | Patient Population | Key Outcomes | Reference |
| NOX-A12 + Radiotherapy | Newly diagnosed, MGMT-unmethylated, incompletely resected GBM | Median OS: 12.7 months; Median PFS: 5.7 months. Higher CXCL12 expression correlated with longer PFS. | [5] |
| NOX-A12 + Radiotherapy + Bevacizumab | Newly diagnosed, MGMT-unmethylated GBM | 19-month survival rate: 50% (vs. 5% for standard of care). | [9] |
| NOX-A12 + Radiotherapy + Bevacizumab | Newly diagnosed, MGMT-unmethylated GBM | 83% of patients alive at a median of 15 months. | [10] |
Experimental Protocols
In Vivo Autochthonous Rat Glioblastoma Model
This protocol is based on the ethylnitrosourea (ENU)-induced rat glioma model, which closely mimics human GBM.[9][11]
1. Tumor Induction:
-
Administer a single intraperitoneal injection of 50 mg/kg N-ethyl-N-nitrosourea (ENU) to pregnant Sprague-Dawley rats on day 17 of gestation.[8]
-
The offspring will develop brain tumors with high penetrance, typically becoming symptomatic around 120 days of age.[8]
2. Tumor Monitoring:
-
Perform magnetic resonance imaging (MRI) of the rat brains starting at day 115 of age and repeat every two weeks to monitor tumor growth.[9]
-
T2-weighted imaging can be used for tumor volume assessment.
3. Treatment Protocol:
-
On day 115 of age, deliver a single dose of 20 Gy whole-brain irradiation to the tumor-bearing rats.[8] Use a small animal irradiator with appropriate shielding to minimize exposure to the rest of the body.
-
Immediately following irradiation, begin treatment with NOX-A12.[8]
-
Administer NOX-A12 via subcutaneous injection every two days at doses of 5 mg/kg or 20 mg/kg for a duration of 4 to 8 weeks.[8]
-
A control group should receive radiotherapy and a vehicle control.
4. Efficacy Assessment:
-
Monitor animal survival and record the date of death or euthanasia due to tumor-related morbidity.
-
Continue MRI monitoring to assess changes in tumor volume.
-
At the end of the study, harvest brain tissue for histological and immunohistochemical analysis.
In Vitro Radiosensitization Assay (Clonogenic Survival)
This protocol is designed to assess the ability of NOX-A12 to sensitize glioblastoma cells to radiation in vitro.
1. Cell Culture:
-
Culture human glioblastoma cell lines (e.g., U87MG, U251) in appropriate media (e.g., DMEM with 10% FBS).[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control.
-
Allow cells to attach for 24 hours.
-
Treat cells with varying concentrations of NOX-A12 or a vehicle control.
-
After a predetermined incubation period with NOX-A12 (e.g., 24 hours), irradiate the cells with single doses of 0, 2, 4, 6, and 8 Gy using a suitable X-ray source.[12]
3. Colony Formation:
-
Following irradiation, incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count colonies containing at least 50 cells.
4. Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot survival curves and determine the sensitizer (B1316253) enhancement ratio (SER) to quantify the radiosensitizing effect of NOX-A12.
Immunohistochemistry for Tumor Microenvironment Analysis
This protocol is for the analysis of the tumor microenvironment in paraffin-embedded tissue sections from the in vivo model.
1. Tissue Preparation:
-
Fix harvested brain tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on charged slides.
2. Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies against markers of interest, such as:
-
CD31: for endothelial cells (to assess vascularization).
-
CD68: for macrophages/microglia.
-
Ki-67: for proliferating cells.
-
CD3/CD8: for T-lymphocytes.
-
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
3. Image Acquisition and Analysis:
-
Acquire high-resolution images of the stained sections using a brightfield microscope.
-
Quantify the staining using image analysis software to determine parameters such as microvessel density (CD31), the number of infiltrating immune cells, or the proliferation index (Ki-67).
This comprehensive guide provides a foundation for researchers to design and execute studies investigating the combination of NOX-A12 and radiotherapy for the treatment of glioblastoma. The detailed protocols and supporting information are intended to facilitate reproducible and robust scientific inquiry in this promising area of cancer therapy.
References
- 1. Resistance of glioblastoma initiating cells to radiation mediated by the tumor microenvironment can be abolished by inhibiting transforming growth factor-β (TGFβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor microenvironment in glioblastoma: Current and emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Post-Irradiation Tumor Microenvironment in Glioblastoma via Inhibition of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NOX-A12 [tmepharma.com]
- 8. epistemonikos.org [epistemonikos.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of the Cellular Microenvironment of Glioblastoma to Develop Predictive Statistical Models of Overall Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethylnitrosourea-induced gliomas: a song in the attic? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vivo Imaging Techniques for AL-A12 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current in vivo imaging techniques applicable to the study of AL-A12, a key target in oncological research. Detailed protocols for imaging modalities commonly used to assess the biodistribution, target engagement, and therapeutic efficacy of this compound-targeted agents in preclinical cancer models are presented.
Introduction to this compound and In Vivo Imaging
This compound, identified as the melanoma-associated antigen A12 (MAGE-A12), is a protein expressed in a variety of malignant tumors but not in normal adult tissues, with the exception of the testes.[1] This tumor-specific expression profile makes MAGE-A12 a compelling target for novel cancer therapies. Research has demonstrated that knockdown of MAGE-A12 can suppress tumor growth, highlighting its crucial role in cancer cell proliferation and survival.[1][2]
Key In Vivo Imaging Modalities for this compound Studies
The selection of an appropriate imaging modality is contingent upon the specific research question, the nature of the therapeutic agent, and the animal model being used.
| Imaging Modality | Principle | Application for this compound Studies | Advantages | Limitations |
| Bioluminescence Imaging (BLI) | Light emission from luciferase-expressing cells upon substrate administration. | Monitoring tumor growth and metastasis of cancer cells engineered to express luciferase. | High sensitivity, low background signal, cost-effective. | Poor spatial resolution, limited tissue penetration. |
| Fluorescence Imaging (FLI) | Detection of fluorescence emitted from fluorophore-labeled molecules after excitation with a specific wavelength of light. | Tracking the biodistribution and tumor accumulation of fluorescently labeled this compound-targeting antibodies or nanoparticles. | High sensitivity, multiplexing capabilities. | Autofluorescence from tissues can be a concern, limited tissue penetration for visible light fluorophores. |
| Positron Emission Tomography (PET) | Detection of gamma rays produced from the annihilation of positrons emitted by a radiotracer. | Quantifying the biodistribution and target engagement of radiolabeled this compound-targeting molecules. Assessing tumor metabolism (e.g., with 18F-FDG). | High sensitivity, quantitative, and provides functional information. | Lower spatial resolution than MRI, requires a cyclotron for production of short-lived radioisotopes. |
| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma rays emitted directly from a radiotracer. | Similar to PET for biodistribution and target engagement studies, often with longer-lived and more accessible radioisotopes. | More widely available and less expensive than PET. | Lower sensitivity and resolution than PET. |
| Magnetic Resonance Imaging (MRI) | Uses strong magnetic fields and radio waves to generate detailed images of organs and tissues. | Providing high-resolution anatomical context for tumor localization and volume measurements. Can be used to assess treatment-induced changes in the tumor microenvironment. | Excellent soft-tissue contrast and high spatial resolution. No ionizing radiation. | Lower sensitivity than nuclear imaging techniques, longer acquisition times. |
Experimental Protocols
Protocol 1: Monitoring Tumor Growth with Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to monitor the growth of tumors formed from cancer cells stably expressing luciferase in a xenograft mouse model.
Materials:
-
Luciferase-expressing cancer cells (e.g., HCT116-luc)
-
Immunocompromised mice (e.g., athymic nude mice)
-
D-luciferin potassium salt
-
Phosphate-buffered saline (PBS), sterile
-
In vivo imaging system equipped for bioluminescence
Procedure:
-
Tumor Cell Implantation:
-
Culture luciferase-expressing cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Prepare a stock solution of D-luciferin in PBS (e.g., 15 mg/mL).
-
Administer D-luciferin to each mouse via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.
-
Anesthetize the mice (e.g., using isoflurane).
-
10-15 minutes post-luciferin injection, place the mice in the imaging chamber.
-
-
Image Acquisition:
-
Acquire bioluminescence images using an exposure time of 1-60 seconds, depending on the signal intensity.
-
Acquire a photographic image of the mice for anatomical reference.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area on the bioluminescence image.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Monitor tumor growth over time by comparing photon flux measurements.
-
Protocol 2: Biodistribution of an this compound-Targeting Antibody using Fluorescence Imaging
This protocol details the in vivo tracking of a fluorescently labeled antibody targeting this compound.
Materials:
-
Anti-MAGE-A12 antibody (or a relevant antibody for the chosen target)
-
Near-infrared (NIR) fluorescent dye with an NHS ester (e.g., IRDye 800CW)
-
Tumor-bearing mice (from Protocol 1)
-
In vivo imaging system equipped for fluorescence imaging
Procedure:
-
Antibody Labeling:
-
Conjugate the NIR fluorescent dye to the anti-MAGE-A12 antibody according to the manufacturer's protocol.
-
Purify the labeled antibody to remove unconjugated dye.
-
Determine the degree of labeling.
-
-
Administration of Labeled Antibody:
-
Administer the fluorescently labeled antibody to tumor-bearing mice via intravenous (i.v.) injection (e.g., through the tail vein) at a predetermined dose.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice.
-
Place the mice in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected organs to confirm the in vivo biodistribution and quantify fluorescence intensity in each tissue.
-
-
Data Analysis:
-
Draw ROIs around the tumor and organs on both in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAGE-A12 promotes p21 ubiquitination and degradation, leading to cell cycle progression.
Caption: A typical experimental workflow for in vivo imaging in this compound therapeutic studies.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be generated from the described in vivo imaging studies.
Table 1: Tumor Growth Inhibition by an this compound Targeted Therapy Monitored by BLI
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 1.5 x 10⁶ | 5.2 x 10⁶ | 1.8 x 10⁷ | 5.5 x 10⁷ | - |
| This compound Therapy | 1.6 x 10⁶ | 3.1 x 10⁶ | 7.5 x 10⁶ | 1.2 x 10⁷ | 78.2% |
Table 2: Biodistribution of Fluorescently Labeled Anti-MAGE-A12 Antibody at 48h Post-Injection
| Organ | Average Fluorescence Intensity (Arbitrary Units) |
| Tumor | 8.9 x 10⁸ |
| Liver | 4.5 x 10⁸ |
| Spleen | 2.1 x 10⁸ |
| Kidneys | 1.5 x 10⁸ |
| Lungs | 0.8 x 10⁸ |
| Muscle | 0.5 x 10⁸ |
These protocols and data provide a framework for designing and executing in vivo imaging studies to advance the understanding and therapeutic targeting of this compound in cancer. The ability to visualize and quantify the effects of novel therapies in a living organism is critical for accelerating the translation of promising preclinical findings to the clinic.
References
- 1. Melanoma antigen A12 regulates cell cycle via tumor suppressor p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanoma antigen A12 regulates cell cycle via tumor suppressor p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. a28therapeutics.com [a28therapeutics.com]
- 5. Targeted Alpha Therapy | Orano Med [oranomed.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with NOX-A12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOX-A12 (olaptesed pegol) is a therapeutic agent in clinical development that targets the chemokine CXCL12 (also known as SDF-1).[1][2] This interaction has significant implications for the tumor microenvironment (TME). CXCL12, by binding to its receptors CXCR4 and CXCR7 on various cells, plays a crucial role in tumor proliferation, angiogenesis, and metastasis.[1][3] It also acts as a gatekeeper, preventing anti-cancer immune cells, such as T-cells and Natural Killer (NK) cells, from infiltrating the tumor.[1][4]
NOX-A12, an L-RNA aptamer (Spiegelmer), neutralizes CXCL12, thereby disrupting this protective shield.[2][4] This neutralization breaks down the chemokine gradient that retains immune cells in the surrounding stroma, paving the way for their entry into the tumor.[2][4] This mechanism of action suggests a synergistic potential for NOX-A12 with other immunotherapies, such as checkpoint inhibitors, by enhancing the immune system's ability to recognize and attack cancer cells.[4][5] Flow cytometry is an indispensable tool for quantifying the infiltration and characterizing the phenotype of these immune cell populations within the TME following NOX-A12 treatment.[6][7]
Mechanism of Action: NOX-A12 in the Tumor Microenvironment
The CXCL12/CXCR4/CXCR7 signaling axis is a key regulator of immune cell trafficking.[3][8][9] In the TME, high concentrations of CXCL12 secreted by cancer and stromal cells create a chemical barrier that hinders the infiltration of cytotoxic lymphocytes.[4] NOX-A12 directly binds to and neutralizes CXCL12, preventing its interaction with both CXCR4 and CXCR7 receptors.[1][4] This leads to a "disruption of the existing chemokine gradient," allowing for the mobilization and infiltration of immune effector cells into the tumor.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of NOX-A12 on immune cell infiltration as determined by flow cytometry in preclinical models.
Table 1: NOX-A12-Mediated Increase in T-Cell Infiltration in Tumor-Stroma Spheroid Models
| Cancer Cell Line | Treatment | Fold Increase in CD3+ T-Cell Infiltration (Mean ± SD) | Reference |
| PSN-1 (Pancreatic) | NOX-A12 | Up to 4-fold | [4] |
| HT-29 (Colorectal) | NOX-A12 | Up to 3.5-fold | [4] |
| H1299 (NSCLC) | NOX-A12 | Up to 3-fold | [4] |
| U251MG (Glioblastoma) | NOX-A12 | Up to 2.5-fold | [4] |
Table 2: NOX-A12-Mediated Increase in NK-Cell Infiltration in Tumor-Stroma Spheroid Models
| Cancer Cell Line | Treatment | Fold Increase in NK-Cell Infiltration (Mean ± SD) | Reference |
| PSN-1 (Pancreatic) | NOX-A12 | Up to 8-fold | [4] |
| HT-29 (Colorectal) | NOX-A12 | Up to 6-fold | [4] |
| H1299 (NSCLC) | NOX-A12 | Up to 5-fold | [4] |
| U251MG (Glioblastoma) | NOX-A12 | Up to 4-fold | [4] |
Experimental Protocols
This section provides a detailed protocol for the analysis of immune cell infiltration in tumor-stroma spheroids treated with NOX-A12, followed by flow cytometric analysis.
I. Generation of Tumor-Stroma Spheroids and NOX-A12 Treatment
This protocol is adapted from studies investigating immune cell infiltration in 3D tumor models.[4][10]
Materials:
-
Cancer cell line of interest (e.g., PSN-1, HT-29)
-
Stromal cell line expressing CXCL12 (e.g., MS-5)
-
Culture medium (appropriate for cell lines)
-
Ultra-low attachment round-bottom 96-well plates
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell subsets (T-cells, NK cells)
-
NOX-A12 (olaptesed pegol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell dissociation reagent
Procedure:
-
Cell Seeding: Co-culture tumor cells and stromal cells (e.g., at a 1:1 ratio) in ultra-low attachment plates. The total cell number per well will depend on the cell lines used and should be optimized to form spheroids of a consistent size.
-
Spheroid Formation: Incubate the plates for 24-48 hours to allow for spheroid formation.
-
Treatment and Immune Cell Addition:
-
Prepare a dilution series of NOX-A12 in the appropriate culture medium.
-
Isolate PBMCs or specific immune cell populations from healthy donors.
-
Add the immune cells to the wells containing the spheroids.
-
Immediately add the different concentrations of NOX-A12 or a vehicle control.
-
-
Co-incubation: Incubate the spheroids with immune cells and NOX-A12 overnight.
-
Spheroid Dissociation:
-
Carefully collect the spheroids from each well.
-
Wash with PBS.
-
Dissociate the spheroids into a single-cell suspension using a suitable dissociation reagent (e.g., Trypsin-EDTA). This step may require mechanical disruption by gentle pipetting.
-
Neutralize the dissociation reagent with culture medium containing FBS.
-
Wash the cells with PBS.
-
II. Flow Cytometry Staining and Analysis
This protocol outlines a general approach for immunophenotyping of dissociated spheroid cells.[6][7][11][12] The specific antibody panel should be optimized based on the immune cell subsets of interest.
Materials:
-
Dissociated single-cell suspension from spheroids
-
FACS buffer (PBS with 1-2% FBS or BSA and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies for immune cell markers (see Table 3 for examples)
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Table 3: Example Antibody Panel for T-Cell and NK-Cell Infiltration
| Marker | Cell Type | Fluorochrome Example |
| CD45 | All Leukocytes | AF700 |
| CD3 | T-Cells | APC |
| CD4 | Helper T-Cells | FITC |
| CD8 | Cytotoxic T-Cells | PE-Cy7 |
| CD56 | NK Cells | PE |
| CD16 | NK Cells, Monocytes | BV421 |
| Viability Dye | Dead Cells | 7-AAD |
Staining Procedure:
-
Cell Count and Aliquoting: Resuspend the single-cell suspension in FACS buffer and perform a cell count. Aliquot approximately 1 x 10^6 cells per staining tube.
-
Fc Block: Incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Viability Staining: Resuspend the cells in FACS buffer and add a viability dye according to the manufacturer's instructions. This is typically done shortly before analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis.
Data Analysis:
-
Gating Strategy:
-
Gate on single cells to exclude doublets.
-
Gate on live cells using the viability dye.
-
From the live single cells, gate on the CD45+ population to identify all leukocytes.
-
Within the CD45+ population, identify major immune subsets:
-
T-cells: CD3+
-
Helper T-cells: CD3+CD4+
-
Cytotoxic T-cells: CD3+CD8+
-
NK cells: CD3-CD56+
-
-
-
Quantification: Determine the percentage and absolute number of each immune cell population within the total live cells for each treatment condition. The infiltration is often expressed relative to the input number of immune cells.
Logical Relationship of NOX-A12's Effect
The therapeutic rationale for NOX-A12 in combination with immunotherapy is based on a clear logical progression of events.
Conclusion
NOX-A12 represents a promising strategy to overcome immune exclusion in the tumor microenvironment. By neutralizing CXCL12, it facilitates the infiltration of key anti-cancer immune cells. Flow cytometry is a powerful and essential tool for quantifying the efficacy of NOX-A12 in preclinical models and clinical trials, providing critical data on the modulation of the immune landscape within tumors. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals working to evaluate and understand the immunomodulatory effects of NOX-A12.
References
- 1. NOX-A12 [tmepharma.com]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Increasing Tumor-Infiltrating T Cells through Inhibition of CXCL12 with NOX-A12 Synergizes with PD-1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of SDF-1 (CXCL12) gene in health and disease: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CXCL12/SDF-1 and CXCR4 [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. kumc.edu [kumc.edu]
- 12. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NOX-A12 in Chronic Lymphocytic Leukemia (CLL) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical research involving NOX-A12 (olaptesed pegol), a CXCL12/SDF-1 inhibitor, in the context of Chronic Lymphocytic Leukemia (CLL). Detailed protocols for key in vitro experiments are provided to facilitate further research into the mechanism and therapeutic potential of NOX-A12.
Introduction to NOX-A12 and its Mechanism of Action in CLL
NOX-A12 is a pegylated L-oligoribonucleotide, also known as a Spiegelmer, that binds and neutralizes the chemokine CXCL12 (Stromal Cell-Derived Factor-1) with high affinity and specificity.[1][2] In CLL, the interaction between CXCL12 and its receptors, primarily CXCR4 and to some extent CXCR7, on CLL cells is crucial for their homing, retention, and survival within the protective microenvironments of the bone marrow and lymph nodes.[1][3] This interaction shields CLL cells from the effects of chemotherapy.
NOX-A12 disrupts this protective signaling axis in two main ways:
-
Neutralization of CXCL12: By binding to CXCL12, NOX-A12 prevents it from activating its receptors on CLL cells, thereby inhibiting downstream signaling pathways that promote cell migration and survival.[4][5]
-
Disruption of Chemokine Gradients: NOX-A12 can detach CXCL12 from glycosaminoglycans on the surface of stromal cells, disrupting the chemokine gradient that attracts and retains CLL cells in their protective niches.[1][6]
This dual action mobilizes CLL cells from the protective microenvironment into the peripheral blood, where they are more susceptible to therapeutic agents.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of NOX-A12 in CLL.
Table 1: Preclinical Efficacy of NOX-A12 in CLL Models
| Parameter | Cell Type | Condition | Result | Reference |
| Chemotaxis Inhibition | Primary CLL Cells | 25 nM CXCL12 | Significant reduction in migration with 3 nM NOX-A12 | [4] |
| Jurkat T-cell line | CXCL12 | Dose-dependent inhibition of migration | [4] | |
| Nalm-6 pre-B ALL line | CXCL12 | Dose-dependent inhibition of migration | [4] | |
| Chemosensitization | Primary CLL Cells + BMSCs | Bendamustine | NOX-A12 sensitizes CLL cells to bendamustine-induced apoptosis | [4] |
| Primary CLL Cells + BMSCs | Fludarabine | NOX-A12 sensitizes CLL cells to fludarabine-induced apoptosis | [4] |
Table 2: Clinical Efficacy of NOX-A12 in Combination with Bendamustine and Rituximab (Phase IIa Study NCT01486797)
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | 86% | [1][7] |
| Complete Response (CR) | 11% | [1][7] |
| Partial Response (PR) | 75% | [1][7] |
| Median Progression-Free Survival (PFS) | 15.4 months | [1][7] |
| Median Overall Survival (OS) | Not reached (>80% alive at 28 months follow-up) | [1] |
Table 3: Pharmacokinetics of NOX-A12 in Relapsed/Refractory CLL Patients
| Parameter | Value | Reference |
| Plasma Elimination Half-life | 53.2 hours | [1][7] |
| Peak Plasma Concentration (1 mg/kg) | 1.7 µM | [8] |
| Peak Plasma Concentration (2 mg/kg) | 3.5 µM | [8] |
| Peak Plasma Concentration (4 mg/kg) | 6.7 µM | [8] |
Signaling Pathways and Experimental Workflows
CXCL12 Signaling Pathway in CLL and Inhibition by NOX-A12
References
- 1. Elucidating the CXCL12/CXCR4 signaling network in chronic lymphocytic leukemia through phosphoproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue factor pathway inhibitor upregulates CXCR7 expression and enhances CXCL12-mediated migration in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL12-induced chemotaxis is impaired in T cells from patients with ZAP-70-negative chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the CXCL12/CXCR4 Signaling Network in Chronic Lymphocytic Leukemia through Phosphoproteomics Analysis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigate the co-culture effects of BM-mesenchymal stem cells on the promotion of apoptotic pathways of CD34+leukemic stem cells [bi.tbzmed.ac.ir]
Application Notes and Protocols for Evaluating the Synergy of AL-A12 with Chemotherapy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the synergistic potential of the investigational agent AL-A12 when used in combination with standard chemotherapy drugs. The protocols outlined below detail key in vitro experiments to quantify synergy, elucidate underlying mechanisms, and provide a rationale for further preclinical and clinical development.
Introduction to this compound and Synergy
This compound is a novel, selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers. By inhibiting Akt, this compound is hypothesized to induce apoptosis and inhibit proliferation in tumor cells.
When combined with traditional cytotoxic chemotherapy, this compound may exhibit synergistic effects by preventing the activation of survival signals that are often triggered in response to DNA damage induced by chemotherapeutic agents. This dual-pronged attack can lead to enhanced tumor cell killing, potentially allowing for lower effective doses of chemotherapy and mitigating associated toxicities.
These protocols will focus on methods to quantitatively assess this synergy and to understand the molecular basis of the interaction between this compound and a representative chemotherapeutic agent, such as paclitaxel (B517696).
Key Experiments for Synergy Evaluation
A multi-faceted approach is recommended to robustly evaluate the synergistic interaction between this compound and chemotherapy. The following experiments are considered core to this evaluation:
-
Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effects of single-agent and combination treatments on cancer cell lines.
-
Combination Index (CI) Analysis: To quantitatively define the nature of the drug interaction (synergy, additivity, or antagonism) using the Chou-Talalay method.
-
Apoptosis Assays: To measure the induction of programmed cell death as a primary mechanism of synergistic cytotoxicity.
-
Cell Cycle Analysis: To investigate the effects of the combination treatment on cell cycle progression.
-
Western Blot Analysis: To probe the molecular mechanisms by examining changes in key signaling proteins within the Akt pathway and apoptosis-related pathways.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data from experiments conducted with this compound and paclitaxel on a human breast cancer cell line (e.g., MCF-7).
Table 1: Single-Agent and Combination IC50 Values (72h Treatment)
| Treatment Group | IC50 (nM) |
| This compound | 150 |
| Paclitaxel | 25 |
| This compound + Paclitaxel (1:6 ratio) | 5 (Paclitaxel) + 30 (this compound) |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
| 0.90 | 0.28 | Very Strong Synergy |
| CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates additivity; CI > 1.1 indicates antagonism. |
Table 3: Apoptosis Induction by this compound and Paclitaxel (48h)
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (100 nM) | 15.8 ± 2.3 |
| Paclitaxel (15 nM) | 20.5 ± 3.1 |
| This compound (100 nM) + Paclitaxel (15 nM) | 55.7 ± 4.5 |
Table 4: Cell Cycle Distribution Following Treatment (24h)
| Treatment Group | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 30.1 | 14.6 |
| This compound (100 nM) | 68.2 | 22.5 | 9.3 |
| Paclitaxel (15 nM) | 10.1 | 15.4 | 74.5 |
| This compound + Paclitaxel | 8.5 | 10.2 | 81.3 |
Experimental Protocols
Objective: To determine cell viability in response to this compound and chemotherapy, and to calculate the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader with luminescence detection capabilities
-
CompuSyn software for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in complete medium. For combination treatments, maintain a constant molar ratio (e.g., 1:6 of Paclitaxel:this compound) across a range of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations) or vehicle control (DMSO, concentration matched to the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells to determine the fraction of viable cells (Fraction Affected, Fa).
-
Use graphing software (e.g., GraphPad Prism) to plot dose-response curves and calculate IC50 values for each single agent.
-
Input the dose-effect data for single agents and the combination into CompuSyn software to automatically calculate CI values at different Fa levels.
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well cell culture plates
-
This compound and Paclitaxel
-
FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with vehicle, this compound, paclitaxel, or the combination at desired concentrations for 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-FITC-/PI- (Live cells)
-
Annexin V-FITC+/PI- (Early apoptotic cells)
-
Annexin V-FITC+/PI+ (Late apoptotic/necrotic cells)
-
Objective: To assess changes in protein expression and phosphorylation in the Akt signaling pathway.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-cleaved PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Treat cells as described previously for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., Actin) to ensure equal protein loading.
Visualizations: Diagrams and Workflows
Caption: Workflow for evaluating this compound and chemotherapy synergy.
Caption: this compound inhibits the pro-survival Akt signaling pathway.
Caption: Workflow for determining the Combination Index (CI).
Application Notes and Protocols: Establishing Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation of Olaptesed Pegol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaptesed pegol (also known as NOX-A12) is a novel therapeutic agent that targets the chemokine CXCL12 (stromal cell-derived factor-1, SDF-1). By neutralizing CXCL12, olaptesed pegol disrupts the interaction with its receptors, CXCR4 and CXCR7, thereby modulating the tumor microenvironment. This interference is designed to inhibit tumor cell proliferation, migration, and survival, as well as sensitize tumors to chemo-, radio-, and immunotherapies. Olaptesed pegol is currently under investigation for various malignancies, including glioblastoma, pancreatic cancer, and colorectal cancer.
Patient-derived xenograft (PDX) models, which involve the implantation of fresh human tumor tissue into immunodeficient mice, have emerged as a highly predictive preclinical platform. These models largely retain the histopathological and genetic characteristics of the original patient tumor, offering a more accurate representation of tumor heterogeneity and therapeutic response compared to traditional cell line-derived xenografts.
These application notes provide a detailed protocol for establishing and utilizing PDX models to evaluate the preclinical efficacy of olaptesed pegol. The focus is on providing a robust framework for investigating the compound's impact on tumor growth, the tumor microenvironment, and its potential synergistic effects with other anti-cancer agents.
Signaling Pathway of Olaptesed Pegol's Target: CXCL12
The CXCL12 chemokine and its receptors, CXCR4 and CXCR7, play a pivotal role in tumor progression. CXCL12 secreted within the tumor microenvironment promotes the recruitment of immunosuppressive cells, supports angiogenesis, and facilitates metastasis. Olaptesed pegol, a Spiegelmer®, binds to and neutralizes CXCL12, thereby inhibiting these downstream signaling cascades.
Experimental Workflow for Establishing PDX Models for Olaptesed Pegol Studies
The overall process for establishing and utilizing PDX models for the preclinical evaluation of olaptesed pegol is outlined below. This workflow ensures the preservation of tumor integrity and provides a systematic approach for efficacy testing.
Detailed Experimental Protocols
Protocol 1: Patient Tumor Tissue Acquisition and Processing
-
Patient Consent and Sample Collection:
-
Obtain informed consent from patients undergoing surgical resection or biopsy.
-
Collect fresh tumor tissue (minimum 0.5 cm³) in sterile collection medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) on ice.
-
Transport the sample to the laboratory for processing within 2-4 hours of collection.
-
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue twice with ice-cold PBS containing antibiotics.
-
Remove any non-tumor tissue (e.g., adipose, necrotic tissue).
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Reserve a portion of the tissue for histopathological confirmation and molecular characterization of the original tumor.
-
Protocol 2: Tumor Implantation in Immunodeficient Mice
-
Animal Models:
-
Use severely immunodeficient mice, such as NOD-scid gamma (NSG) or similar strains, aged 6-8 weeks.
-
House the animals in a specific-pathogen-free (SPF) facility.
-
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for recovery and signs of distress.
-
Protocol 3: PDX Model Maintenance and Expansion
-
Tumor Growth Monitoring:
-
Monitor tumor growth at least twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of the mice at each measurement.
-
-
Passaging:
-
When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor as described in Protocol 1 for implantation into the next generation of mice (P1).
-
Typically, PDX models are considered established after successful growth for at least three passages.
-
-
Cryopreservation:
-
Cryopreserve tumor fragments from each passage for future use.
-
Place tumor fragments in cryovials with a cryoprotectant medium (e.g., 90% FBS, 10% DMSO).
-
Freeze the vials slowly to -80°C and then transfer to liquid nitrogen for long-term storage.
-
Protocol 4: Preclinical Efficacy Study of Olaptesed Pegol
-
Study Design:
-
Expand a well-characterized PDX model to generate a cohort of tumor-bearing mice.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., sterile saline) according to the same schedule as the treatment groups.
-
Group 2 (Olaptesed Pegol Monotherapy): Administer olaptesed pegol at a predetermined dose and schedule. Dosing should be based on previous studies or dose-finding experiments.
-
Group 3 (Standard-of-Care Chemotherapy): Administer a relevant standard-of-care chemotherapeutic agent.
-
Group 4 (Combination Therapy): Administer olaptesed pegol in combination with the standard-of-care chemotherapy.
-
-
Drug Administration:
-
Administer olaptesed pegol via an appropriate route, such as intravenous or subcutaneous injection, as indicated by its formulation.
-
-
Efficacy Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary endpoints may include overall survival and assessment of tumor biomarkers.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and collect the tumors.
-
Divide the tumor tissue for:
-
Histopathological analysis (H&E staining).
-
Immunohistochemistry (IHC) for biomarkers of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, CD8 for cytotoxic T-cell infiltration).
-
Molecular analysis (e.g., RNA sequencing to assess changes in gene expression).
-
-
Data Presentation
Quantitative data from preclinical efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in Olaptesed Pegol-Treated PDX Models
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 152.3 ± 12.5 | 1489.6 ± 157.2 | - | - |
| Olaptesed Pegol (20 mg/kg) | 10 | 155.1 ± 11.8 | 954.3 ± 121.4 | 36.0 | <0.05 |
| Standard-of-Care | 10 | 153.8 ± 13.1 | 682.1 ± 98.7 | 54.2 | <0.01 |
| Olaptesed Pegol + Standard-of-Care | 10 | 154.5 ± 12.2 | 357.9 ± 75.3 | 76.0 | <0.001 |
Table 2: Immunohistochemical Analysis of PDX Tumors Post-Treatment
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | CD31 Microvessel Density (vessels/mm²) ± SEM | CD8+ T-cell Infiltration (cells/mm²) ± SEM |
| Vehicle Control | 78.2 ± 5.6 | 45.3 ± 4.1 | 15.7 ± 2.3 |
| Olaptesed Pegol | 55.9 ± 4.9 | 28.1 ± 3.5 | 42.8 ± 5.1 |
| Standard-of-Care | 42.1 ± 3.8 | 35.6 ± 3.9 | 20.4 ± 2.8 |
| Olaptesed Pegol + Standard-of-Care | 25.4 ± 2.9 | 19.8 ± 2.7 | 85.2 ± 9.6 |
Conclusion
The use of patient-derived xenograft models provides a powerful preclinical platform for the evaluation of novel cancer therapeutics like olaptesed pegol. By closely mimicking the complexity of human tumors, PDX models can offer valuable insights into the drug's mechanism of action, identify potential biomarkers of response, and guide the design of future clinical trials. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to effectively establish and utilize PDX models in their investigation of olaptesed pegol and its therapeutic potential.
Application Note: AL-A12, a Novel PARP1 Inhibitor, Demonstrates Potent Anti-Tumor Efficacy in 3D Spheroid Models of BRCA-Mutant Breast Cancer
Disclaimer: AL-A12 is a hypothetical compound. The data and results presented in this application note are for illustrative purposes to demonstrate a potential application and methodology in 3D tumor spheroid models.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures.[1][2] They mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and gene expression profiles, making them ideal for preclinical drug evaluation.[2][3] This application note describes the use of this compound, a novel and potent small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), in 3D spheroid models of breast cancer.
PARP inhibitors exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes.[4] In these tumors, PARP inhibition leads to the accumulation of DNA double-strand breaks that cannot be repaired, ultimately resulting in cell death.[4][5] Here, we demonstrate the efficacy of this compound in a BRCA1-mutant breast cancer spheroid model, highlighting its potential as a targeted therapeutic agent.
Mechanism of Action of this compound
This compound targets the PARP1 enzyme, which is critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with a deficient HR pathway (e.g., BRCA1/2 mutations), unresolved SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs leads to genomic instability and cell death, a process known as synthetic lethality.
Caption: Proposed mechanism of this compound via synthetic lethality.
Quantitative Data Presentation
The anti-tumor activity of this compound was assessed in 3D tumor spheroids derived from BRCA1-mutant (HCC1937) and BRCA-wildtype (MCF-7) breast cancer cell lines.
Table 1: this compound Selectivity in Breast Cancer Spheroids
| Cell Line | BRCA1 Status | This compound IC₅₀ (nM) |
| HCC1937 | Mutant | 8.5 |
| MCF-7 | Wildtype | > 10,000 |
Table 2: Dose-Dependent Effect of this compound on HCC1937 Spheroid Viability and Size
| This compound Conc. (nM) | Spheroid Viability (% of Control) | Average Spheroid Diameter (µm) |
| 0 (Vehicle) | 100 ± 4.5 | 452 ± 25 |
| 1 | 88 ± 5.1 | 430 ± 21 |
| 10 | 45 ± 3.8 | 315 ± 18 |
| 100 | 15 ± 2.9 | 220 ± 15 |
| 1000 | 5 ± 1.5 | 150 ± 12 |
Table 3: Quantification of DNA Damage (γH2AX Foci) in HCC1937 Spheroids
| This compound Conc. (nM) | Average γH2AX Foci per Nucleus |
| 0 (Vehicle) | 2.1 ± 0.8 |
| 10 | 15.7 ± 3.2 |
| 100 | 38.4 ± 5.6 |
Table 4: Induction of Apoptosis by this compound in HCC1937 Spheroids
| This compound Conc. (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 4.2 ± 0.5 |
| 100 | 9.8 ± 1.1 |
Experimental Workflow and Protocols
A systematic workflow was employed to evaluate the efficacy of this compound in 3D tumor spheroids.
Caption: Experimental workflow for this compound evaluation.
Protocol 1: 3D Tumor Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of uniform spheroids from HCC1937 breast cancer cells.
-
Cell Preparation: Culture HCC1937 cells to 70-80% confluency.[6] Harvest cells using a gentle dissociation reagent and prepare a single-cell suspension. Perform a cell count and viability assessment; cells should be >90% viable.[6]
-
Droplet Seeding: Adjust the cell suspension to a density of 2.5 x 10⁵ cells/mL in complete growth medium.
-
Hanging Drop Formation: Carefully pipette 20 µL drops of the cell suspension (containing 5,000 cells) onto the inside of a 10 cm petri dish lid.
-
Incubation: Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber. Invert the lid and place it on the dish.
-
Spheroid Development: Incubate at 37°C with 5% CO₂ for 72 hours, allowing cells to aggregate and form compact spheroids at the bottom of each drop.[1]
Protocol 2: this compound Efficacy Assessment (3D Viability Assay)
This protocol uses the CellTiter-Glo® 3D Cell Viability Assay to measure ATP levels as an indicator of cell viability.
-
Spheroid Transfer: After 72 hours of formation, gently transfer the spheroids into a 96-well ultra-low attachment spheroid microplate (one spheroid per well).[1]
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Assay Procedure: a. Allow the assay plate and CellTiter-Glo® 3D reagent to equilibrate to room temperature for 30 minutes.[1] b. Add 100 µL of the reagent directly to each well.[1] c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Read luminescence using a plate reader.
Protocol 3: Immunofluorescence Staining for DNA Damage (γH2AX)
This protocol is for fixing, staining, and imaging whole spheroids to visualize DNA damage markers.[7]
-
Spheroid Collection & Fixation: Collect treated spheroids and wash gently with PBS. Fix with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.5% Triton™ X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate spheroids with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature in the dark.
-
Mounting & Imaging: Wash three times with PBS. Mount the spheroids on a glass slide using an appropriate mounting medium.
-
Image Acquisition: Image the spheroids using a confocal microscope. Acquire Z-stacks to capture the 3D structure.
-
Image Analysis: Use image analysis software to quantify the number of γH2AX foci per nucleus.
Logical Framework
The experimental results logically support the proposed mechanism of action for this compound.
Conclusion
The hypothetical PARP1 inhibitor, this compound, demonstrates potent and selective anti-tumor activity against BRCA1-mutant breast cancer spheroids. The data shows that this compound effectively inhibits spheroid growth, induces DNA damage, and promotes apoptosis in a dose-dependent manner. These findings, generated using robust 3D cell culture models and assays, underscore the potential of this compound as a targeted therapy for cancers with HR deficiencies. The protocols and workflow detailed here provide a comprehensive framework for evaluating targeted anti-cancer agents in physiologically relevant 3D spheroid models.
References
- 1. corning.com [corning.com]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: NOX-A12 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NOX-A12 (olaptesed pegol) in in vivo experiments.
Introduction to NOX-A12
NOX-A12 is a PEGylated L-stereoisomer RNA aptamer, also known as a Spiegelmer, that acts as a potent and specific inhibitor of the chemokine CXCL12 (Stromal Cell-Derived Factor-1, SDF-1).[1][2] Its unique L-configuration renders it highly resistant to degradation by nucleases, ensuring greater stability in biological systems compared to naturally occurring D-RNA.[3] By binding to CXCL12, NOX-A12 prevents its interaction with the receptors CXCR4 and CXCR7, thereby modulating the tumor microenvironment by disrupting tumor protection and repair mechanisms.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo stability and half-life of NOX-A12?
A1: NOX-A12 is inherently stable in vivo due to its Spiegelmer nature (L-RNA) and PEGylation, which protect it from nuclease degradation and renal clearance. Clinical studies have demonstrated a long plasma half-life. In a phase I/II study in patients with chronic lymphocytic leukemia, the terminal elimination half-life was approximately 53.2 hours at a dose of 4 mg/kg.[2][6] This inherent stability suggests that observed issues with efficacy are more likely related to experimental design or other factors rather than rapid degradation of the compound.
Q2: My in vivo experiment with NOX-A12 is showing inconsistent or no effect. Could the compound be unstable?
A2: While NOX-A12 is designed for high in vivo stability, several factors in your experimental setup could lead to apparent instability or lack of efficacy. Consider the following:
-
Suboptimal Dosing or Administration: Ensure your dosing regimen is sufficient to achieve and maintain therapeutic concentrations. In clinical trials, NOX-A12 has been administered as a continuous intravenous infusion to maintain steady plasma levels.[7] Bolus injections may result in transient therapeutic concentrations.
-
Incorrect Formulation or Handling: Improper reconstitution or storage of NOX-A12 can lead to loss of activity. Refer to the detailed experimental protocols below for guidance.
-
Biological Variability: The expression levels of CXCL12 and its receptors, as well as the overall biological context of your in vivo model, can significantly influence the efficacy of NOX-A12.
-
Unexpected Pharmacodynamic Effects: At certain concentrations, NOX-A12 can mobilize immune cells, which could lead to complex and sometimes unexpected biological responses.[1][2]
Q3: Are there any known adverse events or toxicities associated with NOX-A12 that I should be aware of in my animal models?
A3: In clinical trials, NOX-A12 has been generally well-tolerated.[1][7] Common adverse events observed in patients, often in combination with other therapies, include hematological effects such as neutropenia, anemia, and thrombocytopenia.[1] While direct translation to animal models varies, it is advisable to monitor for signs of hematological stress, especially in long-term studies or when using high doses. In the GLORIA trial for glioblastoma, no dose-limiting toxicities were observed during the dose-escalation phase.[3][7]
Q4: Can NOX-A12 be used in combination with other therapies in preclinical models?
A4: Yes, NOX-A12 has been investigated in combination with various cancer therapies, including radiotherapy, chemotherapy (bendamustine), and immune checkpoint inhibitors (pembrolizumab).[2][8][9] The rationale for these combinations is that by modulating the tumor microenvironment, NOX-A12 can enhance the efficacy of other anti-cancer agents. When designing combination studies, it is important to consider the timing and sequence of administration to maximize potential synergistic effects.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of olaptesed pegol (NOX-A12) from a Phase I/II study in patients with relapsed/refractory chronic lymphocytic leukemia.
| Parameter | 1 mg/kg Dose | 2 mg/kg Dose | 4 mg/kg Dose |
| Cmax (µmol/L) | 1.76 | 3.95 | 7.20 |
| Terminal Half-life (t½) (hours) | 52.3 | 55.3 | 53.2 |
| Total Body Clearance (CL) (mL/h) | 42.1 | 38.3 | 36.1 |
| Volume of Distribution (Vss) (L) | 3.1 | 3.0 | 2.9 |
| Data adapted from Steurer M, et al. Haematologica. 2019.[6] |
Experimental Protocols
Reconstitution and Handling of NOX-A12
-
Supplied Form: Olaptesed pegol is typically supplied as a solid.
-
Storage of Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).
-
Reconstitution:
-
For in vitro studies, olaptesed pegol sodium is soluble in DMSO at 10 mM.
-
For in vivo administration, it is crucial to use a sterile, biocompatible vehicle. While specific institutional guidelines should be followed, sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl) are commonly used for oligonucleotide-based therapeutics.
-
To prepare a stock solution, aseptically add the desired volume of sterile vehicle to the vial of NOX-A12 powder. Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.
-
-
Storage of Reconstituted Solution:
-
Aliquoted stock solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Avoid repeated freeze-thaw cycles.
-
-
Shipping: The compound is stable at room temperature for short periods, such as during shipping.
In Vivo Administration Protocol (based on clinical trial methodology)
The following is a generalized protocol for in vivo administration in animal models, adapted from the continuous infusion method used in clinical trials.
-
Animal Model: This protocol is applicable to various rodent models (e.g., mice, rats) with established tumors.
-
Dosage: Dosing will need to be optimized for your specific model. In preclinical glioblastoma models, subcutaneous injections have been used.[10] In clinical trials for glioblastoma, weekly intravenous infusions of 200 mg, 400 mg, or 600 mg are used.[7] For animal studies, a starting point could be to scale these doses based on body surface area or to perform a dose-ranging study.
-
Administration Route:
-
Continuous Intravenous (IV) Infusion: This method, used in the GLORIA trial, is ideal for maintaining stable plasma concentrations. It typically requires the surgical implantation of an osmotic pump or the use of a tethered infusion system.
-
Subcutaneous (SC) or Intraperitoneal (IP) Injections: These routes are often more feasible for routine animal experiments. However, they will result in peak and trough concentrations. A more frequent dosing schedule (e.g., daily or every other day) may be necessary to mimic the exposure of a continuous infusion.
-
-
Procedure for Continuous IV Infusion (Example):
-
Prepare the NOX-A12 solution under sterile conditions at the desired concentration for the osmotic pump.
-
Surgically implant the osmotic pump (e.g., Alzet) subcutaneously on the dorsal side of the animal, with the catheter inserted into a major vein (e.g., jugular vein).
-
Monitor the animal for post-surgical recovery and for any signs of adverse reactions.
-
The pump will deliver the NOX-A12 solution at a constant rate for a specified duration.
-
Visualizations
CXCL12 Signaling Pathways
Caption: NOX-A12 inhibits CXCL12 signaling through CXCR4 and CXCR7.
Troubleshooting Workflow for In Vivo Experiments
Caption: A logical workflow for troubleshooting NOX-A12 in vivo experiments.
References
- 1. NOX-A12 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Olaptesed Pegol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. olaptesed pegol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. NOX-A12 [tmepharma.com]
- 5. businesswire.com [businesswire.com]
- 6. olaptesed pegol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. immunomart.com [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Olaptesed pegol sodium | CXCR | | Invivochem [invivochem.com]
- 10. targetedonc.com [targetedonc.com]
Technical Support Center: Optimizing Olaptesed Pegol Dosage for Minimal Toxicity
Welcome to the technical support center for olaptesed pegol (NOX-A12). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and toxicity assessment during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of olaptesed pegol?
Olaptesed pegol is a Spiegelmer, a unique type of L-oligonucleotide, that acts as a potent and specific inhibitor of the chemokine CXCL12 (also known as SDF-1).[1] By binding to CXCL12, olaptesed pegol prevents it from interacting with its receptors, primarily CXCR4 and CXCR7.[1] This disruption of the CXCL12/CXCR4 signaling axis is key to its therapeutic effect, as this pathway is crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[2] In the context of hematological malignancies like chronic lymphocytic leukemia (CLL), inhibiting CXCL12 signaling disrupts the protective tumor microenvironment and mobilizes cancer cells into the circulation, potentially making them more susceptible to chemo- and immunotherapies.[1]
Q2: What are the recommended starting points for in vitro and in vivo dosage selection?
For in vitro studies, based on its mechanism of action, a dose-response experiment is recommended to determine the optimal concentration for CXCL12 neutralization in your specific cell system. Starting concentrations could range from nanomolar to low micromolar, consistent with the high binding affinity of olaptesed pegol for CXCL12.
For in vivo animal studies, while specific preclinical toxicology reports are not publicly available, early clinical trials in humans can provide some guidance. For instance, in a phase I/II study in CLL patients, single escalating doses of 1, 2, and 4 mg/kg were used.[1] In the GLORIA trial for glioblastoma, weekly intravenous infusions of 200 mg, 400 mg, and 600 mg were administered.[3] Researchers should perform dose-range finding studies in their animal models to establish a safe and effective dose.
Q3: What are the known toxicities of olaptesed pegol from clinical trials?
In clinical trials, olaptesed pegol has been generally well-tolerated, both as a monotherapy and in combination with other agents.[1][3]
-
Monotherapy: In a study with relapsed/refractory CLL patients, single-agent olaptesed pegol was safe, with no serious adverse events reported during the pilot phase. No dose-limiting toxicity was observed.[1]
-
Combination Therapy: When combined with bendamustine (B91647) and rituximab (B1143277) in CLL, the triple regimen was generally well tolerated. The most frequent adverse event was neutropenia, which is also a common side effect of the chemotherapy backbone. The incidence of grade 3/4 anemia and thrombocytopenia was low.[1] In the GLORIA trial for glioblastoma, the combination of olaptesed pegol with radiotherapy was also found to be safe and well-tolerated, with only a small percentage of grade 2 or higher adverse events being directly attributed to olaptesed pegol.[3]
Q4: How can I troubleshoot unexpected toxicity in my experiments?
If you observe unexpected toxicity in your in vitro or in vivo experiments, consider the following:
-
Confirm On-Target Effect: Ensure that the observed toxicity is not an exaggeration of the intended pharmacological effect. For example, excessive mobilization of cells from protective niches could lead to secondary effects.
-
Assess Off-Target Effects: Although olaptesed pegol is highly specific for CXCL12, consider the possibility of off-target effects in your specific experimental system.
-
Evaluate Formulation and Delivery: Ensure the vehicle and delivery method are not contributing to the observed toxicity.
-
Purity of the Compound: Verify the purity of your olaptesed pegol sample.
-
Review Literature for Similar Compounds: Investigate the safety profile of other CXCL12 or CXCR4 inhibitors for potential class-specific toxicities.
Troubleshooting Guides
In Vitro Cytotoxicity Assessment
Objective: To determine the potential for olaptesed pegol to induce direct cell death in a specific cell line.
Common Assays:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Apoptosis Assays (e.g., Caspase-Glo): Measures the activity of caspases, key mediators of apoptosis.
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| High background signal in LDH assay | Cell lysis due to improper handling; Contamination of reagents. | Handle cells gently; Use fresh, sterile reagents. |
| Inconsistent results in MTT/XTT assay | Variation in cell seeding density; Fluctuation in incubation time. | Ensure uniform cell seeding; Maintain consistent incubation periods. |
| No dose-dependent cytotoxicity observed | The cell line may not be sensitive to direct cytotoxicity from CXCL12 inhibition; The concentration range may be too low. | Use a positive control known to induce cytotoxicity in your cell line; Test a wider range of olaptesed pegol concentrations. |
In Vivo Tolerance and Dose-Finding Studies
Objective: To determine the maximum tolerated dose (MTD) and observe any potential in vivo toxicities of olaptesed pegol in an animal model.
General Protocol:
-
Animal Model Selection: Choose a relevant animal model for your research question.
-
Dose Escalation: Administer escalating doses of olaptesed pegol to different cohorts of animals. Start with doses informed by clinical data, adjusting for interspecies scaling.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study to assess for changes in blood cell counts and markers of organ function.
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination.
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Unexpected animal mortality at low doses | Formulation or administration issues; Hypersensitivity in the chosen animal strain. | Review and optimize the formulation and administration protocol; Consider using a different animal strain. |
| No observable toxicity at high doses | The MTD may be higher than the tested range; The drug may have a wide therapeutic window. | If efficacy is observed at lower doses, further dose escalation for toxicity may not be necessary. If no efficacy is seen, a higher dose range may be explored with careful monitoring. |
| Inconsistent toxicity findings between animals | Variability in animal health or genetics; Inconsistent dosing. | Ensure animals are healthy and from a reliable source; Refine dosing technique for consistency. |
Data Presentation
Summary of Olaptesed Pegol Dosages in Clinical Trials
| Trial | Indication | Dosage | Key Toxicity Findings |
| Phase I/II (NCT01486797) | Relapsed/Refractory CLL | Single escalating doses of 1, 2, and 4 mg/kg | Monotherapy was well-tolerated with no dose-limiting toxicities. |
| Phase I/II (NCT01486797) | Relapsed/Refractory CLL | 1-4 mg/kg in combination with bendamustine and rituximab | The combination was generally well-tolerated. The most frequent adverse event was neutropenia. |
| GLORIA (Phase I/II) | Glioblastoma | 200 mg, 400 mg, or 600 mg weekly i.v. infusions with radiotherapy | The combination was well-tolerated and safe. A small percentage of adverse events were attributed solely to olaptesed pegol. |
Experimental Protocols
Representative In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of olaptesed pegol in a suitable vehicle (e.g., sterile PBS or cell culture medium). Perform serial dilutions to create a range of desired concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of olaptesed pegol. Include vehicle-only and untreated controls. A positive control (e.g., a known cytotoxic agent) should also be included.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of olaptesed pegol.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assessment of olaptesed pegol.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting unexpected toxicity.
References
Technical Support Center: Overcoming Resistance to ALK Inhibitor Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ALK (Anaplastic Lymphoma Kinase) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to ALK inhibitors?
A1: Acquired resistance to ALK inhibitors can be broadly categorized into two main types: ALK-dependent and ALK-independent mechanisms.
-
ALK-dependent ("on-target") resistance involves genetic alterations within the ALK gene itself. These include secondary mutations in the ALK tyrosine kinase domain that interfere with drug binding, or amplification of the ALK fusion gene, leading to overexpression of the target protein.[1][2][3] On-target resistance accounts for approximately 30-40% of resistance cases.[1]
-
ALK-independent ("off-target") resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[1] This can involve the activation of other receptor tyrosine kinases like EGFR, KIT, or MET, or the activation of downstream signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/ERK.[4][5] Histologic transformation, such as the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), and the overexpression of drug efflux pumps are other off-target mechanisms.[1]
Q2: How can I determine if resistance to an ALK inhibitor in my cell line is on-target or off-target?
A2: To distinguish between on-target and off-target resistance, a multi-step approach is recommended:
-
Sequence the ALK kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify secondary mutations within the ALK gene.[2]
-
Assess ALK gene copy number: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified.[5]
-
Evaluate ALK phosphorylation: Perform a Western blot to check the phosphorylation status of ALK and its downstream signaling proteins (e.g., AKT, ERK) in the presence of the ALK inhibitor. Maintained ALK phosphorylation in resistant cells suggests on-target resistance, while its absence points towards off-target mechanisms.[5]
-
Profile bypass signaling pathways: Use phosphoproteomic arrays or Western blotting to screen for the activation of alternative signaling pathways (e.g., EGFR, MET, PI3K/AKT).[4]
Q3: What are the recommended second- and third-generation ALK inhibitors to overcome specific resistance mutations?
A3: Different generations of ALK inhibitors have varying efficacy against specific resistance mutations. For instance, the G1202R mutation is a common mechanism of resistance to second-generation inhibitors like ceritinib (B560025) and alectinib, but the third-generation inhibitor lorlatinib (B560019) can effectively inhibit it.[2] A re-biopsy and molecular profiling of the resistant tumor are often recommended to guide the selection of the next-line therapy.[2]
Troubleshooting Guides
Issue 1: High variability in cell viability (IC50) assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to ensure even cell distribution.[6] |
| Edge effects in microplates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[6] |
| Drug precipitation | Ensure the ALK inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for precipitates.[6] |
| Variable cell health/passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 2: No significant difference in cell viability between parental and suspected resistant cell lines.
| Potential Cause | Troubleshooting Steps |
| Insufficient drug concentration or duration | The resistant phenotype may only be apparent at higher drug concentrations or after longer exposure times. Perform a dose-response and time-course experiment to optimize assay conditions.[7] |
| Loss of resistant phenotype | If the resistant cell line was generated by continuous drug exposure, the resistance might be unstable without selective pressure. Culture the cells in the presence of a maintenance dose of the ALK inhibitor. |
| Incorrect assay for resistance mechanism | A viability assay might not be sensitive enough to detect certain resistance mechanisms. Consider using assays that measure downstream signaling (e.g., Western blot for p-ALK) or cell proliferation (e.g., colony formation assay). |
Issue 3: Difficulty in generating a stable ALK inhibitor-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Inappropriate starting drug concentration | A concentration that is too high will lead to massive cell death, while a concentration that is too low will not provide enough selective pressure. Start with a concentration around the IC50 of the parental cell line and gradually increase it.[7] |
| Unsuitable cell line | Some cell lines may be inherently less prone to developing resistance. Consider using a different parental cell line. A comparative selection strategy with multiple cell lines can be beneficial.[8] |
| Pulsed vs. Continuous treatment | The method of drug exposure can influence the development of resistance. A pulsed treatment, where cells are exposed to the drug for a period and then allowed to recover in drug-free media, can mimic clinical scenarios.[8] Continuous exposure to escalating drug concentrations is another common method.[9] |
Experimental Protocols
Protocol 1: Generation of an ALK Inhibitor-Resistant Cell Line
-
Determine the IC50 of the parental cell line: Perform a dose-response experiment to determine the concentration of the ALK inhibitor that inhibits 50% of cell growth.
-
Initial drug selection: Culture the parental cells in media containing the ALK inhibitor at a concentration equal to the IC50.
-
Monitor cell growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the drug-containing media every 3-4 days.
-
Dose escalation: Once the cells resume proliferation at the initial concentration, gradually increase the drug concentration. The rate of increase will depend on the cell line's tolerance.
-
Characterization of resistant cells: Once the cells are able to proliferate in a significantly higher concentration of the drug compared to the parental line (e.g., 5-10 fold higher IC50), the resistant cell line is established. Characterize the resistance mechanism as described in FAQ 2.
Protocol 2: Western Blot Analysis of ALK Signaling
-
Cell lysis: Treat parental and resistant cells with the ALK inhibitor at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: Canonical ALK signaling pathways leading to cell proliferation and survival.
Caption: Major mechanisms of acquired resistance to ALK inhibitors.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 9. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: NOX-A12 (Olaptesed Pegol) Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects associated with the CXCL12 inhibitor NOX-A12 (olaptesed pegol) in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NOX-A12?
A1: NOX-A12 is a Spiegelmer®, or L-RNA aptamer, that specifically binds to and neutralizes the chemokine CXCL12 (also known as SDF-1).[1][2] In cancer, CXCL12 acts as a crucial communication signal within the tumor microenvironment (TME), promoting tumor proliferation, blood vessel formation (angiogenesis), and metastasis.[1] By inhibiting CXCL12, NOX-A12 disrupts the signaling pathways through its receptors, CXCR4 and CXCR7, thereby breaking the protective shield of the TME.[2] This action is designed to sensitize the tumor to other therapies, such as radiotherapy, chemotherapy, and immune checkpoint inhibitors.
Q2: What is the general safety profile of NOX-A12 in clinical trials?
A2: Across multiple clinical trials, NOX-A12 has been observed to be generally safe and well-tolerated, both as a monotherapy and in combination with other anti-cancer agents.[3][4] In a study combining NOX-A12 with radiotherapy for glioblastoma (GLORIA trial), only 4% of adverse events of Grade 2 or higher were considered solely related to NOX-A12.[4] Similarly, when combined with bendamustine (B91647) and rituximab (B1143277) for chronic lymphocytic leukemia (CLL), NOX-A12 did not result in additional toxicity.[3][5]
Q3: Does NOX-A12 monotherapy have significant side effects?
A3: Single-agent treatment with NOX-A12 has been shown to be well-tolerated, with no dose-limiting toxicities or serious adverse events reported during the monotherapy phases of combination trials.[2][3]
Q4: How does NOX-A12 impact hematopoietic cells?
A4: A primary pharmacodynamic effect of NOX-A12 is the mobilization of white blood cells, including leukemia cells, from the protective bone marrow niche into the peripheral circulation.[2][3] This is an expected outcome of disrupting the CXCL12 gradient. Researchers should be aware of this effect when analyzing peripheral blood samples.
Troubleshooting Guide: Managing Adverse Events
This guide addresses potential adverse events (AEs) that may be observed during clinical trials involving NOX-A12, primarily in combination therapy settings. The management strategies provided are general recommendations and should always be adapted to the specific clinical trial protocol and institutional guidelines.
Issue 1: Hematologic Toxicity (Neutropenia, Anemia, Thrombocytopenia)
-
Scenario: A patient in a trial combining NOX-A12 with a chemotherapy regimen (e.g., bendamustine) presents with Grade 3 or 4 neutropenia.
-
Background: Hematologic toxicities are common side effects of many chemotherapy agents. While NOX-A12 itself has a benign safety profile, it is often used in combination with drugs known to cause myelosuppression.[3][6]
-
Troubleshooting Steps:
-
Assess Severity: Grade the AE according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Protocol Review: Consult the clinical trial protocol for specific guidelines on dose modification or interruption for both NOX-A12 and the combination agent(s).
-
Supportive Care: Consider the administration of growth factors (e.g., G-CSF for neutropenia) or transfusions (for anemia or thrombocytopenia) as per standard clinical practice and the trial protocol.
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring until the event resolves to a Grade 1 or baseline level.
-
Issue 2: Infusion-Related Reactions
-
Scenario: Shortly after intravenous administration of NOX-A12 in combination with a monoclonal antibody (e.g., rituximab), a patient develops fever, chills, or rash.
-
Background: Infusion-related reactions are a known risk with many intravenously administered therapeutic proteins and monoclonal antibodies.
-
Troubleshooting Steps:
-
Stop Infusion: Immediately halt the infusion of all investigational drugs.
-
Administer Supportive Care: Provide medical treatment for the symptoms, which may include antihistamines, acetaminophen, and corticosteroids, as specified in the trial protocol.
-
Evaluate Causality: Assess which agent is the most likely cause. For subsequent cycles, consider premedication and a slower infusion rate for the likely causative agent, as per protocol.
-
Documentation: Thoroughly document the event, its severity, and the management steps taken.
-
Data Presentation: Adverse Events in Combination Therapy
The following tables summarize common adverse events (incidence ≥10%) observed in key clinical trials involving NOX-A12. It is important to note that these events occurred in the context of combination therapies, and causality is not solely attributed to NOX-A12.
Table 1: Common Adverse Events (Incidence ≥10%) in Patients with Relapsed/Refractory CLL Treated with NOX-A12, Bendamustine, and Rituximab (N=28) [5]
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) | All Grades (%) |
| Hematologic | |||
| Neutropenia | 10.7 | 50.0 | 60.7 |
| Anemia | 21.4 | 0 | 21.4 |
| Thrombocytopenia | 10.7 | 3.6 | 14.3 |
| Non-Hematologic | |||
| Infusion-related reaction | 21.4 | 3.6 | 25.0 |
| Pyrexia (Fever) | 17.9 | 0 | 17.9 |
| Nausea | 14.3 | 0 | 14.3 |
| Fatigue | 10.7 | 0 | 10.7 |
| Diarrhea | 10.7 | 0 | 10.7 |
Table 2: Safety Summary of NOX-A12 in Combination with Other Agents from Various Trials
| Trial (Indication) | Combination Agents | Key Safety Finding | Reference |
| GLORIA (Glioblastoma) | Radiotherapy | Safe and well-tolerated; only 4% of Grade ≥2 AEs were deemed solely NOX-A12-related. No dose-limiting toxicities. | [4] |
| OPERA (Colorectal/Pancreatic Cancer) | Pembrolizumab | The combination was safe and well-tolerated. 83.8% of AEs were Grade 1/2, 15.5% were Grade 3. | [7] |
Experimental Protocols
Protocol: Monitoring and Grading of Adverse Events
This section outlines a general methodology for monitoring, documenting, and managing adverse events (AEs) in a clinical trial involving NOX-A12.
-
Baseline Assessment: Before the first administration of NOX-A12, perform a comprehensive baseline safety assessment, including:
-
Physical examination and vital signs.
-
Complete Blood Count (CBC) with differential.
-
Comprehensive metabolic panel (including liver function tests and renal function).
-
Urinalysis.
-
Review of concomitant medications.
-
-
Ongoing Monitoring:
-
AEs should be continuously monitored from the time of informed consent until 30 days after the last dose of the investigational drug.[3]
-
Perform safety assessments (as listed in step 1) at regular intervals as defined by the clinical trial protocol (e.g., weekly, at the beginning of each treatment cycle).
-
-
Grading of AEs:
-
Attribution of AEs:
-
The investigator must assess the relationship of each AE to the investigational drug(s) (e.g., unrelated, possibly related, probably related, definitely related).
-
-
Reporting:
-
All AEs must be recorded in the patient's source documents and on the electronic Case Report Form (eCRF).
-
Serious Adverse Events (SAEs) must be reported to the study sponsor and the Institutional Review Board (IRB)/Ethics Committee (EC) within the timeframe specified by the protocol and regulatory requirements.
-
Visualizations
References
- 1. NOX-A12 [tmepharma.com]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmepharma.com [tmepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-RNA Spiegelmer Synthesis
Welcome to the technical support center for L-RNA Spiegelmer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of L-RNA Spiegelmers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing L-RNA Spiegelmers?
A1: The synthesis of L-RNA Spiegelmers relies on solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA and D-RNA synthesis.[1] The main challenges include:
-
Availability and Quality of L-RNA Monomers: L-ribonucleoside phosphoramidites are not as common as their D-enantiomers and their quality is critical for successful synthesis.
-
Coupling Efficiency: Achieving high stepwise coupling efficiency (ideally >99%) is crucial, as overall yield drops significantly with increasing oligonucleotide length.[2] RNA synthesis is generally less efficient than DNA synthesis due to steric hindrance from the 2'-hydroxyl protecting group.[3]
-
Side Reactions: Incomplete capping can lead to the formation of deletion sequences (n-1 mers), and other side reactions can compromise the integrity of the final product.[]
-
Deprotection: Complete and efficient removal of all protecting groups without degrading the L-RNA chain is a critical and often challenging step.[5]
-
Purification: Isolating the full-length L-RNA product from shorter, failed sequences and other impurities requires high-resolution purification techniques like HPLC.[6]
Q2: Why is the coupling efficiency lower for RNA synthesis compared to DNA synthesis?
A2: The 2'-hydroxyl group on the ribose sugar in RNA monomers must be protected during synthesis to prevent unwanted side reactions.[] This protecting group, typically a bulky silyl (B83357) group like TBDMS (tert-butyldimethylsilyl) or TOM (tri-iso-propylsilyloxymethyl), creates steric hindrance around the 3'-phosphoramidite, which can impede the coupling reaction with the 5'-hydroxyl of the growing chain.[3] This makes achieving high coupling efficiencies more challenging than in DNA synthesis, where this bulky group is absent.
Q3: What are "n-1" shortmers and how can their formation be minimized?
A3: "n-1" shortmers are deletion mutations in the oligonucleotide sequence that are one nucleotide shorter than the desired full-length product. They arise from incomplete coupling of a phosphoramidite monomer to the growing chain. If the unreacted 5'-hydroxyl group is not permanently blocked in the subsequent "capping" step, it can react in the next cycle, leading to a sequence missing one nucleotide. To minimize their formation, it is essential to have highly efficient coupling reactions and an effective capping step using reagents like acetic anhydride (B1165640) and 1-methylimidazole (B24206) to acetylate any unreacted 5'-hydroxyl groups.[8]
Q4: What are the most common methods for purifying L-RNA Spiegelmers?
A4: The most common and effective methods for purifying L-RNA Spiegelmers are chromatographic techniques that offer high resolution. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates oligonucleotides based on hydrophobicity. It is particularly useful for "DMT-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the full-length product, allowing for excellent separation from non-DMT-bearing failure sequences.[6][9]
-
Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone. It provides excellent resolution for shorter oligonucleotides (typically up to 40-mers).[6]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size with single-nucleotide resolution and can yield very high purity products (95-99%).[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during L-RNA Spiegelmer synthesis.
Problem 1: Low Coupling Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Low trityl yield after a coupling step. | Poor quality or degraded L-RNA phosphoramidites. | Ensure phosphoramidites are fresh, stored under inert gas (argon), and are anhydrous. Perform a quality check on new batches.[10] |
| Suboptimal activator. | Use a more reactive activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). Ensure the activator is anhydrous and used at the correct concentration.[11] | |
| Insufficient coupling time. | RNA phosphoramidites, especially those with bulky 2'-protecting groups, may require longer coupling times than DNA phosphoramidites (e.g., 6-12 minutes).[3][12] | |
| Moisture in reagents or solvents. | Use anhydrous acetonitrile (B52724) and ensure all reagents are dry. Even trace amounts of water can hydrolyze phosphoramidites.[] | |
| Secondary structure of the growing RNA chain. | For longer sequences, secondary structures can hinder access to the 5'-hydroxyl group. Consider using modified phosphoramidites or synthesis conditions that disrupt these structures.[] |
Problem 2: Presence of n-1 and Other Shortmer Impurities
| Symptom | Possible Cause | Recommended Solution |
| Multiple peaks corresponding to shorter sequences in HPLC or PAGE analysis. | Inefficient capping. | Ensure capping reagents (acetic anhydride and 1-methylimidazole) are fresh and active. Inefficient capping fails to block unreacted 5'-hydroxyl groups, leading to deletion sequences.[8] |
| Low coupling efficiency. | Optimize coupling conditions as described in "Problem 1" to maximize the formation of the full-length product in each cycle. | |
| Ineffective final purification. | Use high-resolution purification methods like HPLC or PAGE to effectively separate the full-length product from shorter sequences.[6] |
Problem 3: Incomplete Deprotection
| Symptom | Possible Cause | Recommended Solution | | :--- | Possible Cause | Recommended Solution | | Broad peaks or unexpected shifts in HPLC analysis; mass spectrometry shows masses corresponding to incompletely deprotected species. | Incomplete removal of 2'-O-silyl protecting groups. | The removal of 2'-O-TBDMS groups can be slow. Ensure sufficient incubation time with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (TEA·3HF).[14] The reagent's sensitivity to water can also be a factor.[10] | | | Incomplete removal of base-protecting groups. | Use appropriate deprotection conditions based on the protecting groups used (e.g., AMA - ammonium (B1175870) hydroxide (B78521)/methylamine). For base-sensitive modifications, use ultra-mild deprotection conditions.[5][15] | | | Precipitation of the oligonucleotide during deprotection. | Ensure the oligonucleotide remains fully dissolved during the deprotection steps. For DMT-on RNA, specific protocols using DMSO and TEA can improve solubility.[5] |
Quantitative Data Summary
The following tables summarize typical quantitative data for RNA oligonucleotide synthesis. These values can serve as a benchmark for your experiments.
Table 1: Stepwise Coupling Efficiency and Overall Yield
| Oligonucleotide Length | Stepwise Coupling Efficiency | Calculated Overall Yield | Reference |
| 20-mer | 99.0% | 81.8% | [2] |
| 20-mer | 97.0% | 54.4% | [2] |
| 25-mer | 99.0% | 77.8% | [16] |
| 25-mer | 97.0% | 46.7% | [2] |
| 50-mer | 98.0% | 36.4% | [2] |
| 100-mer (TOM-protected) | 96.7% | 3.3% | [3] |
| 100-mer (TBDMS-protected) | 97.3% | 2.7% | [3] |
Note: Overall yield is calculated as (Stepwise Coupling Efficiency)^(Number of couplings).
Table 2: Purity Levels by Different Purification Methods
| Purification Method | Typical Purity | Recommended For | Reference |
| Desalting | Variable (removes small molecules only) | Non-critical applications (e.g., PCR primers <35 bases) | [6] |
| Reverse-Phase Cartridge | >80% | General applications, oligos >35 bases | [9] |
| Reverse-Phase HPLC (RP-HPLC) | >90% | High-purity applications, modified oligos, oligos up to 50 bases | [6][9] |
| Anion-Exchange HPLC (AX-HPLC) | >95% | High-purity applications, oligos up to 40 bases | [6] |
| Polyacrylamide Gel Electrophoresis (PAGE) | 95-99% | Very high-purity applications, long oligos | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of L-RNA Oligonucleotides
This protocol outlines the standard cycle for solid-phase synthesis using phosphoramidite chemistry.
-
Detritylation (De-blocking):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the TCA solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group for the next coupling step. The orange color of the cleaved trityl cation is monitored to quantify the reaction efficiency.
-
-
Coupling:
-
Reagents: L-RNA phosphoramidite monomer (0.1 M in anhydrous acetonitrile), Activator (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Procedure: The appropriate L-RNA phosphoramidite and activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. A coupling time of 6-12 minutes is typically used for RNA monomers.[3][12]
-
-
Capping:
-
Reagents: Capping A (Acetic Anhydride/Pyridine/THF) and Capping B (1-Methylimidazole/THF).
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent cycles and minimizes the formation of n-1 sequences.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage (P(III)) is oxidized to a more stable phosphate triester (P(V)), which is the natural backbone linkage.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection of L-RNA
This protocol describes a common two-step deprotection procedure.
-
Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:
-
Reagent: A mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the AMA solution and seal the vial tightly.
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected L-RNA to a new tube.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
-
-
Removal of 2'-O-Silyl Protecting Groups:
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Resuspend the dried L-RNA pellet in the TEA·3HF/NMP solution.
-
Quench the reaction and precipitate the L-RNA using an appropriate method (e.g., butanol precipitation).
-
Wash the L-RNA pellet with 70% ethanol (B145695) and dry.
-
-
Protocol 3: Purification by Reverse-Phase HPLC (DMT-on)
-
Synthesis: Synthesize the L-RNA with the final 5'-DMT group left on (DMT-on).
-
Cleavage and Deprotection: Perform the cleavage and deprotection steps as described in Protocol 2.
-
Sample Preparation: Dissolve the crude, DMT-on L-RNA pellet in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA)).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Acetonitrile over 30 minutes).
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: The DMT-on full-length product is more hydrophobic and will have a longer retention time than the DMT-off failure sequences. Collect the major peak corresponding to the DMT-on product.
-
Post-Purification:
-
Evaporate the collected fractions.
-
Remove the DMT group by treating with 80% acetic acid for 15-30 minutes.
-
Desalt the final product using a method like ethanol precipitation or a desalting column.
-
Visualizations
Workflow for Solid-Phase L-RNA Synthesis
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. labcluster.com [labcluster.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. alfachemic.com [alfachemic.com]
- 12. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. glenresearch.com [glenresearch.com]
- 16. agilent.com [agilent.com]
potential off-target effects of olaptesed pegol
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of olaptesed pegol (NOX-A12). The following troubleshooting guides and frequently asked questions (FAQs) address common inquiries and potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for olaptesed pegol?
Olaptesed pegol is a pegylated L-oligoribonucleotide (a Spiegelmer) that acts as a neutralizing agent against the chemokine CXCL12 (also known as SDF-1).[1][2][3] It binds to CXCL12 with high affinity and specificity, thereby inhibiting its interaction with its receptors, CXCR4 and CXCR7.[1][2] This disruption of the CXCL12 signaling pathway is the intended therapeutic effect, aiming to mobilize cancer cells from their protective microenvironments and make them more susceptible to other treatments.[1][2]
Q2: Have any specific off-target effects of olaptesed pegol been identified?
To date, clinical trial data and published research have not identified any specific, clinically significant off-target effects of olaptesed pegol. The drug has been generally well-tolerated in clinical studies.[1][2] The adverse events observed are typically those expected from the combination therapies with which olaptesed pegol is administered, such as chemotherapy or radiotherapy.[1]
Q3: What does the safety profile of olaptesed pegol in clinical trials look like?
In clinical trials, olaptesed pegol has demonstrated a benign safety profile.[1] When used as a monotherapy in a pilot phase, no serious adverse events were reported.[1] In combination with other agents, the frequency and severity of adverse events have been consistent with what is expected from the partner drugs.[1] For instance, in a study with bendamustine (B91647) and rituximab, the most frequent adverse event was neutropenia, a known side effect of that combination.[1]
Q4: Are there any theoretical off-target considerations for an L-oligonucleotide aptamer like olaptesed pegol?
While olaptesed pegol is designed for high specificity, theoretical off-target effects for oligonucleotide therapeutics could include unintended interactions with other structurally similar molecules or non-specific binding to cellular components. However, olaptesed pegol's L-configuration (being a Spiegelmer) renders it resistant to degradation by nucleases and is thought to reduce its immunogenic potential, which can be a source of off-target effects for other nucleic acid-based therapies.[4]
Troubleshooting Guide
Issue: Unexpected results in in vitro or in vivo experiments that are not consistent with CXCL12 inhibition.
Possible Cause: While unlikely to be due to direct off-target binding of olaptesed pegol, unexpected results can arise from various experimental factors.
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that CXCL12 is present and functional in your experimental system.
-
Control for Combination Effects: If using olaptesed pegol in combination with other agents, run parallel experiments with each component individually to isolate their effects.
-
Assess Experimental Conditions: Review and optimize assay conditions such as buffer composition, pH, and temperature, as these can influence the behavior of therapeutic agents.
-
Consider Downstream Effects of CXCL12 Inhibition: The inhibition of the CXCL12/CXCR4/CXCR7 axis can have widespread effects on cell trafficking and the tumor microenvironment.[1][2] Your observations may be a downstream consequence of the intended on-target effect.
Data on Adverse Events
The following tables summarize adverse events from clinical trials involving olaptesed pegol. It is important to note that in these combination therapy trials, the adverse events are not necessarily attributable to olaptesed pegol alone.
Table 1: Common Adverse Events (≥10% Incidence) in a Phase IIa Study of Olaptesed Pegol with Bendamustine and Rituximab in Relapsed/Refractory Chronic Lymphocytic Leukemia [1]
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Neutropenia | 57 | 54 |
| Nausea | 46 | 4 |
| Pyrexia | 43 | 4 |
| Thrombocytopenia | 39 | 14 |
| Anemia | 36 | 11 |
| Diarrhea | 29 | 0 |
| Constipation | 25 | 0 |
| Vomiting | 21 | 0 |
| Fatigue | 18 | 4 |
| Cough | 14 | 0 |
| Headache | 14 | 0 |
| Infusion-related reaction | 14 | 4 |
| Back pain | 11 | 0 |
| Dizziness | 11 | 0 |
| Dyspnea | 11 | 0 |
| Pruritus | 11 | 0 |
Table 2: Olaptesed Pegol-Related Adverse Events in the GLORIA Phase I/II Trial in Glioblastoma (in combination with radiotherapy) [5][6]
| Adverse Event Grade | Number of Events | Percentage of Total Adverse Events |
| Grade 2 | 2 | 2.5% |
| Grade 3 | 1 | 4% (of G≥2 AEs) |
Note: The majority of adverse events in the GLORIA trial were not considered to be related to olaptesed pegol.[4]
Experimental Protocols
Protocol 1: General Approach for Assessing Potential Off-Target Effects of Oligonucleotide Therapeutics
This is a generalized protocol, as the specific preclinical toxicology studies for olaptesed pegol are not publicly available.
-
In Silico Analysis:
-
Utilize BLAST (Basic Local Alignment Search Tool) or similar sequence alignment software to screen for potential off-target binding sites in the relevant genome.
-
Search for sequences with a high degree of complementarity to the olaptesed pegol sequence.
-
-
In Vitro Binding Assays:
-
Synthesize potential off-target RNA or DNA sequences identified in the in silico analysis.
-
Perform binding affinity studies, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), to quantify the interaction between olaptesed pegol and potential off-target sequences.
-
-
Cell-Based Assays:
-
Select cell lines relevant to the therapeutic indication and potential off-target tissues.
-
Treat cells with a range of concentrations of olaptesed pegol.
-
Perform transcriptomic analysis (e.g., RNA-sequencing) to identify changes in gene expression that are independent of CXCL12 signaling.
-
Utilize proteomic approaches to detect changes in protein expression.
-
-
In Vivo Toxicology Studies:
-
Administer olaptesed pegol to relevant animal models at various dose levels.
-
Monitor for any adverse effects and conduct histopathological analysis of major organs to identify any tissue-level changes.
-
Protocol 2: Monitoring of Adverse Events in Clinical Trials (Based on Published Trial Designs) [1]
-
Patient Population: Enroll patients with the specific indication being studied (e.g., relapsed/refractory chronic lymphocytic leukemia, glioblastoma).[1][7]
-
Treatment Regimen: Administer olaptesed pegol intravenously, often in combination with standard-of-care therapies such as chemotherapy or radiotherapy.[1][8]
-
Monitoring:
-
Continuously monitor patients for any adverse events from the first dose until a specified period after the last dose (e.g., 30 days).[1]
-
Grade the severity of adverse events using a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1]
-
-
Data Collection:
-
Record all adverse events, including their severity, duration, and relationship to the study drug(s).
-
Perform regular clinical assessments, including physical examinations, vital signs, and laboratory tests (e.g., hematology and clinical chemistry).
-
Visualizations
Caption: Mechanism of action of olaptesed pegol.
Caption: Workflow for assessing potential off-target effects.
References
- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. asco.org [asco.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CTNI-43. CXCL12 INHIBITION IN MGMT UNMETHYLATED GLIOBLASTOMA – RESULTS OF AN EARLY PROOF-OF-CONCEPT ASSESSMENT IN THE MULTICENTRIC PHASE I/II GLORIA TRIAL (NCT04121455) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Interleukin-12 (IL-12) Nanoparticle Delivery to Tumor Sites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of Interleukin-12 (IL-12) nanoparticle delivery systems for cancer therapy.
FAQs: Optimizing IL-12 Nanoparticle Delivery
This section addresses common questions regarding the improvement of IL-12 nanoparticle delivery to solid tumors.
Q1: What are the primary barriers to effective IL-12 nanoparticle delivery to solid tumors?
A1: The primary barriers include:
-
The Tumor Microenvironment (TME): Dense extracellular matrix, high interstitial fluid pressure, and abnormal tumor vasculature can impede nanoparticle penetration.[1][2]
-
Systemic Clearance: The mononuclear phagocyte system (MPS) in the liver and spleen can rapidly clear nanoparticles from circulation before they reach the tumor.[2]
-
Nanoparticle Stability: Nanoparticles can aggregate or prematurely release their IL-12 payload in the bloodstream, reducing their therapeutic efficacy and potentially causing systemic toxicity.
-
Cellular Uptake and Endosomal Escape: Once at the tumor site, nanoparticles must be efficiently internalized by target cells, and the IL-12 payload must escape the endo-lysosomal pathway to exert its biological effect.[3][4]
Q2: How can the tumor microenvironment be modulated to enhance nanoparticle accumulation?
A2: Several strategies can be employed to alter the TME for improved nanoparticle delivery:
-
Pharmacological Methods: Vasodilators can increase tumor blood flow, and agents that deplete the extracellular matrix can reduce physical barriers.[5]
-
Physical Methods: External stimuli like localized hyperthermia, ultrasound, or radiation can increase vascular permeability.[1]
-
Biological Approaches: Co-administration of enzymes that degrade the extracellular matrix or therapies that normalize tumor vasculature can improve nanoparticle access.
Q3: What are the key physicochemical properties of nanoparticles that influence tumor delivery?
A3: The following nanoparticle characteristics are critical for successful tumor targeting:
-
Size: Nanoparticles typically between 10-200 nm are considered optimal for leveraging the enhanced permeability and retention (EPR) effect in solid tumors.[6]
-
Surface Charge: A neutral or slightly negative surface charge can help reduce MPS uptake and prolong circulation time.
-
Surface Chemistry: PEGylation (coating with polyethylene (B3416737) glycol) is a common strategy to create a "stealth" coating that evades the immune system and increases circulation half-life.[7]
-
Shape: The geometry of nanoparticles can influence their margination from blood flow and interaction with tumor vasculature.
Q4: What is the "proton sponge effect" and how does it aid in endosomal escape?
A4: The proton sponge effect is a mechanism that facilitates the release of nanoparticles from endosomes.[3] Nanoparticles containing materials with high buffering capacity (e.g., polymers with amine groups) absorb protons that are pumped into the endosome.[3] This influx of protons leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticle and its payload into the cytoplasm.[3]
Troubleshooting Guides
This section provides step-by-step guidance to address specific experimental issues.
Issue 1: Low Tumor Accumulation of IL-12 Nanoparticles
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid Systemic Clearance | 1. Characterize nanoparticle size and zeta potential. 2. Optimize PEGylation density on the nanoparticle surface. 3. Evaluate biodistribution in vivo using imaging techniques. | To ensure nanoparticles have the optimal physicochemical properties to evade the MPS.[2] |
| Poor Vascular Permeability at Tumor Site | 1. Consider co-administration with agents that enhance vascular permeability (e.g., TNF-α). 2. Apply localized hyperthermia or focused ultrasound to the tumor region prior to nanoparticle injection. | To transiently increase the leakiness of tumor blood vessels, facilitating nanoparticle extravasation.[1] |
| Nanoparticle Aggregation in Circulation | 1. Assess nanoparticle stability in serum-containing media in vitro. 2. Modify surface chemistry to improve colloidal stability. | Aggregated nanoparticles are quickly cleared by the MPS and are too large to penetrate the tumor vasculature.[8] |
Issue 2: High Systemic Toxicity and Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Premature IL-12 Release | 1. Analyze the in vitro release kinetics of IL-12 from the nanoparticles under physiological conditions (pH 7.4). 2. Strengthen the interaction between IL-12 and the nanoparticle carrier (e.g., covalent conjugation vs. encapsulation). | To ensure IL-12 is retained within the nanoparticle until it reaches the tumor microenvironment.[9] |
| "Off-Target" Nanoparticle Accumulation | 1. Perform detailed biodistribution studies to identify organs with high off-target uptake. 2. Modify nanoparticle surface properties (e.g., charge, targeting ligands) to reduce accumulation in non-target tissues. | To minimize exposure of healthy organs to the potent cytokine IL-12.[10] |
| Immunogenicity of the Nanoparticle | 1. Conduct in vitro and in vivo assays to assess the immunogenicity of the nanoparticle formulation. 2. Select biocompatible and biodegradable materials for nanoparticle synthesis. | To prevent an adverse immune response against the delivery vehicle itself, which can lead to rapid clearance and toxicity.[11] |
Issue 3: Lack of Therapeutic Efficacy Despite Tumor Accumulation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Cellular Uptake | 1. Incorporate targeting ligands (e.g., antibodies, peptides) on the nanoparticle surface that bind to receptors overexpressed on tumor cells. 2. Analyze nanoparticle internalization using in vitro cell-based assays. | To enhance the specific uptake of nanoparticles by cancer cells within the tumor.[1] |
| Poor Endosomal Escape | 1. Design nanoparticles with pH-responsive elements that facilitate endosomal disruption in the acidic tumor microenvironment. 2. Perform endosomal escape assays (e.g., calcein (B42510) release, Galectin-9 staining) to quantify cytosolic delivery. | To ensure that the IL-12 payload is released into the cytoplasm where it can initiate an immune response.[3][4] |
| Degradation of IL-12 | 1. Confirm the bioactivity of the released IL-12 using an in vitro cell-based assay (e.g., IFN-γ production by splenocytes). 2. Protect IL-12 from enzymatic degradation within the nanoparticle. | To verify that the delivered IL-12 is functional and capable of stimulating an anti-tumor immune response.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on IL-12 nanoparticle delivery.
Table 1: Physicochemical Properties of IL-12 Nanoparticle Formulations
| Nanoparticle Type | Size (nm) | Zeta Potential (mV) | IL-12 Encapsulation Efficiency (%) | Reference |
| PLGA Nanospheres | 138.1 ± 10.8 | -15.1 ± 1.25 | 0.101 ± 0.009 | [13] |
| ON-BOARD Nanoparticles | <50 | Not Reported | >85 | [14] |
| Layer-by-Layer Liposomes | ~130-160 | Near Neutral | >90 | [15] |
| Poly(beta-amino ester) NPs | Not Reported | Not Reported | Not Reported | [6] |
Table 2: In Vivo Efficacy of IL-12 Nanoparticles in Murine Tumor Models
| Nanoparticle Formulation | Tumor Model | Route of Administration | Key Efficacy Outcome | Reference |
| Lipid Nanoparticle (mRNA) | MYC-driven HCC | Intravenous | Significant delay in tumor progression and prolonged survival. | [10] |
| ON-BOARD Nanoparticles | MC38 Colorectal | Not Specified | >95% tumor growth inhibition and complete responders. | [14] |
| Layer-by-Layer Liposomes | Ovarian Cancer | Intraperitoneal | 30% complete survival rate. | [8] |
| Poly(beta-amino ester) NPs | Not Specified | Not Specified | ~80% inhibition of tumor growth compared to free IL-12. | [6] |
| pH-Sensitive Polymeric NPs | B16F10 Melanoma, 4T1 Breast Cancer | Intravenous | Superior anticancer efficacy and complete eradication of ICI-resistant tumors when combined with ICIs. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Formulation of IL-12 Loaded PLGA Nanospheres
This protocol is adapted from a study on the synthesis of IL-12 loaded poly(lactic-co-glycolic acid) (PLGA) nanospheres.[12]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Recombinant murine IL-12 (rmIL-12)
-
Modifiers for aqueous solution (e.g., fetal bovine serum (FBS), Mg(OH)₂, trehalose)
-
Organic solvent (e.g., dichloromethane)
-
Ultrasonicator
-
Centrifuge
Method:
-
Prepare the internal aqueous phase by dissolving rmIL-12 in a solution containing modifiers.
-
Dissolve PLGA in an organic solvent to create the oil phase.
-
Combine the aqueous and oil phases and emulsify using ultrasonication to form a water-in-oil emulsion.
-
Add the primary emulsion to a larger volume of a surfactant solution and sonicate again to form a water-in-oil-in-water double emulsion.
-
Stir the double emulsion at room temperature to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation and wash them to remove unencapsulated IL-12 and residual surfactant.
-
Resuspend the final IL-12 loaded PLGA nanospheres in a suitable buffer for characterization and in vivo use.
Protocol 2: In Vivo Biodistribution Imaging of Nanoparticles
This protocol describes a general method for assessing the biodistribution of fluorescently labeled nanoparticles in vivo.[15][17]
Materials:
-
Fluorescently labeled nanoparticles
-
Tumor-bearing mice
-
In Vivo Imaging System (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
Method:
-
Administer the fluorescently labeled nanoparticles to tumor-bearing mice via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points (e.g., 4h, 24h), anesthetize the mice and acquire whole-body fluorescence images using an IVIS.
-
After the final imaging time point, humanely euthanize the mice.
-
Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and acquire ex vivo fluorescence images of the individual organs.
-
Quantify the fluorescence intensity in each organ using the imaging software and normalize it to a control group that received a vehicle-only injection.
Protocol 3: Quantification of Endosomal Escape using a Calcein Leakage Assay
This assay is a method to assess the ability of nanoparticles to disrupt endosomal membranes.[3]
Materials:
-
Cells cultured in appropriate media
-
Nanoparticles co-loaded with the fluorescent dye calcein
-
Fluorescence microscope or plate reader
Method:
-
Incubate the cultured cells with the calcein-loaded nanoparticles.
-
During endocytosis, the nanoparticles and calcein are sequestered into endosomes. In the acidic environment of the endosome, calcein's fluorescence is quenched.
-
If the nanoparticles induce endosomal escape, calcein will be released into the cytosol, where the pH is neutral, and its fluorescence will be restored.
-
Wash the cells to remove non-internalized nanoparticles.
-
Visualize and quantify the cytosolic fluorescence using a fluorescence microscope or a plate reader. An increase in cytosolic fluorescence indicates successful endosomal escape.
Visualizations
The following diagrams illustrate key concepts and workflows related to IL-12 nanoparticle delivery.
Caption: IL-12 signaling pathway initiated by nanoparticle delivery.
References
- 1. Delivering nanomedicine to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of Nanoparticle Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoparticles for Cancer Immunotherapy: Innovations and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipid nanoparticles that deliver IL-12 messenger RNA suppress tumorigenesis in MYC oncogene-driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lessons learned from immunological characterization of nanomaterials at the Nanotechnology Characterization Laboratory [frontiersin.org]
- 12. Optimizing the Synthesis of Interleukin-12-loaded PLGA Nanospheres (rmIL-12ns) via Ultrasonication for Treatment of Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and In Vivo Cytokinome Profile of IL-12-Loaded PLGA Nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Layer‐by‐layer interleukin‐12 nanoparticles drive a safe and effective response in ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An IL‐12‐Based Nanocytokine Safely Potentiates Anticancer Immunity through Spatiotemporal Control of Inflammation to Eradicate Advanced Cold Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
addressing variability in patient response to NOX-A12
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers and scientists working with NOX-A12. The information is designed to address potential variability in patient response and to assist in the design and execution of relevant experiments.
Frequently Asked Questions (FAQs)
Q1: What is NOX-A12 and what is its primary mechanism of action?
A1: NOX-A12, also known as olaptesed pegol, is a Spiegelmer, which is a high-affinity L-RNA aptamer. Its primary mechanism of action is to bind to and neutralize the chemokine CXCL12 (also known as SDF-1). By doing so, NOX-A12 prevents CXCL12 from interacting with its receptors, CXCR4 and CXCR7. This disruption of the CXCL12/CXCR4/CXCR7 signaling axis inhibits key processes involved in cancer progression, including tumor cell proliferation, angiogenesis, metastasis, and the recruitment of immunosuppressive cells to the tumor microenvironment.
Q2: Why is there variability in patient response to NOX-A12?
A2: Variability in patient response to NOX-A12 can be attributed to several factors, primarily related to the tumor microenvironment and the baseline expression of its target, CXCL12. Clinical studies have identified a potential predictive biomarker, the "EG12 score," which measures the frequency of CXCL12 expression on endothelial and glioma cells. Patients with a higher EG12 score have shown a significantly longer progression-free survival when treated with NOX-A12 in combination with radiotherapy, suggesting that the level of target expression is a key determinant of efficacy. Other factors could include differences in the composition of the tumor microenvironment, the presence of alternative signaling pathways, and individual patient-specific factors.
Q3: What are the optimal storage and handling conditions for NOX-A12 to ensure its stability and activity?
A3: As a Spiegelmer, NOX-A12 is an L-RNA aptamer, which offers greater resistance to nuclease degradation compared to natural D-RNA. For experimental use, it is crucial to follow the manufacturer's specific storage and handling instructions. Generally, aptamers are stored lyophilized at -20°C or in a buffered solution, free from divalent metal ions, at -20°C for long-term stability. For short-term use, they can often be stored at 4°C. It is important to use nuclease-free reagents and solutions in all experimental steps to prevent degradation. Before use in cell-based assays, aptamers typically require a folding step, which involves heating to denature the single-stranded molecule, followed by cooling to allow it to fold into its active three-dimensional conformation.
Q4: In which cancer types is NOX-A12 being investigated?
A4: NOX-A12 is primarily being investigated in solid tumors with a high unmet medical need. The most prominent clinical trials are in glioblastoma (a type of brain cancer) and pancreatic cancer. It has also been studied in chronic lymphocytic leukemia (CLL) and in combination with checkpoint inhibitors in metastatic colorectal cancer.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of NOX-A12 in in vitro Migration/Invasion Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal NOX-A12 Activity | Ensure proper storage and handling of NOX-A12 to prevent degradation. Perform a folding step (e.g., heating to 85°C for 5 minutes followed by cooling) before adding to the assay to ensure correct conformation. Confirm the activity of the NOX-A12 batch in a validated positive control assay. |
| Low CXCL12 Expression in Cell Model | Verify that the chosen cell line expresses and secretes sufficient levels of CXCL12 to create a chemotactic gradient. This can be assessed by ELISA or Western blot of the cell culture supernatant. If CXCL12 levels are low, consider using recombinant CXCL12 as a chemoattractant in the assay. |
| Low CXCR4/CXCR7 Receptor Expression on Migrating Cells | Confirm that the migrating cells express adequate levels of CXCR4 and/or CXCR7 on their surface using flow cytometry or Western blot. Cell lines can lose receptor expression over multiple passages. |
| Incorrect Assay Setup | For Boyden chamber assays, ensure the pore size of the membrane is appropriate for the cell type. For wound healing assays, ensure a consistent scratch width and that the cell monolayer is confluent. For 3D spheroid assays, optimize the cell seeding density to achieve uniformly sized spheroids. |
| Presence of Serum in Assay Medium | Serum contains various growth factors and chemokines that can interfere with the CXCL12 gradient and mask the effect of NOX-A12. It is recommended to perform migration and invasion assays in serum-free or low-serum medium. |
| Contradictory Effects of NOX-A12 | Be aware that NOX-A12 can have different effects depending on the assay context. While it inhibits CXCL12-directed chemotaxis in a Boyden chamber, it has been shown to promote migration of CLL cells beneath a layer of bone marrow stromal cells. This is thought to be due to the disruption of the CXCL12 gradient established by the stromal cells. Consider the biological question being asked when choosing the assay. |
Issue 2: Variability in Downstream Signaling Readouts (e.g., p-ERK, p-AKT)
| Potential Cause | Troubleshooting Step |
| Timing of Stimulation and Lysis | The phosphorylation of signaling proteins like ERK and AKT is often transient. Perform a time-course experiment to determine the optimal time point for cell lysis after CXCL12 stimulation to capture the peak phosphorylation signal. |
| Cell Density and Confluency | Cell density can influence signaling pathway activation. Ensure that cells are plated at a consistent density and are sub-confluent at the time of the experiment to avoid contact inhibition-related signaling changes. |
| Basal Signaling Activity | Some cancer cell lines have high basal levels of p-ERK or p-AKT due to other mutations (e.g., BRAF, RAS, PI3K). This can mask the effect of CXCL12 stimulation. Choose cell lines with low basal activity or serum-starve the cells for several hours before the experiment to reduce baseline signaling. |
| Antibody Quality | Use phospho-specific antibodies that have been validated for Western blotting. Run positive and negative controls to ensure antibody specificity. Always probe for the total protein (total ERK, total AKT) as a loading control and to confirm that the treatment does not alter the total protein levels. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro Efficacy of NOX-A12
| Assay | Cell Line | Condition | IC50 / Effect | Reference |
| Chemotaxis | Primary CLL Cells | 25 nM CXCL12 | Significant inhibition at 3 nM NOX-A12 | |
| Chemotaxis | Jurkat (T-cell leukemia) | 0.3 nM CXCL12 | IC50 ≈ 1 nM | |
| Chemotaxis | Nalm-6 (pre-B ALL) | 0.3 nM CXCL12 | IC50 ≈ 3 nM | |
| Cell Migration (beneath stromal cells) | Primary CLL Cells | Co-culture with 9-15C or TSt-4 stromal cells | Significant increase in migration with 100 nM NOX-A12 |
Table 2: Clinical Response to NOX-A12 in Combination Therapies
| Trial | Cancer Type | Combination Therapy | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| GLORIA (Phase 1/2) | Glioblastoma | NOX-A12 + Radiotherapy | 90% radiographic response | - | |
| GLORIA (Expansion Arm) | Glioblastoma | NOX-A12 + Radiotherapy + Bevacizumab | 83% durable partial responses (mRANO) | 1 patient with CR | |
| Phase IIa | Relapsed/Refractory CLL | NOX-A12 + Bendamustine + Rituximab | 86% | 11% | |
| OPERA (Phase 1/2) | Metastatic Colorectal and Pancreatic Cancer | NOX-A12 + Pembrolizumab | Prolonged stable disease in 25% of patients | 0% |
Experimental Protocols
Boyden Chamber Chemotaxis Assay
Objective: To measure the ability of NOX-A12 to inhibit CXCL12-induced cell migration.
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate filters with appropriate pore size (e.g., 5 µm for lymphocytes)
-
Cells of interest (e.g., Jurkat T-cells)
-
Recombinant human CXCL12
-
NOX-A12
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA)
-
Cell stain (e.g., Diff-Quik)
Procedure:
-
Prepare the bottom wells of the Boyden chamber with chemotaxis buffer containing various concentrations of CXCL12, with or without pre-incubation with different concentrations of NOX-A12. Include a buffer-only control (random migration).
-
Place the polycarbonate filter over the bottom wells.
-
Prepare a single-cell suspension of the cells of interest in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the cell suspension to the top wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 3-4 hours for lymphocytes).
-
After incubation, remove the filter and scrape off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Calculate the migration index as the fold-change in cell migration in response to CXCL12 compared to the buffer-only control.
Western Blot for p-ERK and p-AKT
Objective: To assess the effect of NOX-A12 on CXCL12-induced activation of downstream signaling pathways.
Materials:
-
Cells of interest cultured in appropriate media
-
Recombinant human CXCL12
-
NOX-A12
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours, depending on the cell line.
-
Pre-treat the cells with desired concentrations of NOX-A12 for 1 hour.
-
Stimulate the cells with an optimal concentration of CXCL12 for the predetermined peak phosphorylation time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of NOX-A12 in the tumor microenvironment.
Caption: General experimental workflow for evaluating NOX-A12 in vitro.
Technical Support Center: Olaptesed Pegol In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olaptesed pegol (also known as NOX-A12) in vitro. The information provided is intended to address potential challenges, particularly concerning solubility, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is olaptesed pegol and what is its mechanism of action?
A1: Olaptesed pegol is a pegylated L-oligoribonucleotide aptamer, also referred to as a Spiegelmer.[1][2] It is designed to bind with high affinity and specificity to the chemokine CXCL12 (stromal cell-derived factor-1 or SDF-1), effectively neutralizing its activity.[1][3] By inhibiting CXCL12 signaling through its receptors, CXCR4 and CXCR7, olaptesed pegol disrupts the protective tumor microenvironment, mobilizes cancer cells into circulation, and prevents their homing to protective niches.[1][2][4] This mechanism makes tumor cells more susceptible to other cancer therapies.[3]
Q2: What are the general storage and handling recommendations for olaptesed pegol?
A2: Olaptesed pegol is typically supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. The product is generally stable at room temperature for a few days, which is sufficient for shipping.[5] Once in solution, it is advisable to store aliquots at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[5]
Q3: I am observing precipitate in my olaptesed pegol stock solution. What should I do?
A3: The appearance of precipitate can be due to several factors, including improper dissolution or storage. First, confirm that the precipitate is not due to microbial contamination. If you suspect precipitation of the compound, try gently warming the solution to 37°C and vortexing to see if the precipitate redissolves. Ensure that you are using a suitable solvent and that the concentration is not exceeding its solubility limit in that solvent.
Q4: Can I use solvents other than DMSO to dissolve olaptesed pegol?
A4: While Dimethyl Sulfoxide (DMSO) is a common solvent for many research compounds, olaptesed pegol's pegylated oligonucleotide nature suggests that aqueous buffers should also be suitable. If you encounter solubility issues with DMSO, you can try dissolving it in sterile, nuclease-free water or a buffered solution such as PBS (phosphate-buffered saline). It is always recommended to test the solubility of a small amount of the compound in the intended solvent before preparing a large stock solution.[5]
Troubleshooting Guide: Poor Solubility of Olaptesed Pegol in Vitro
Poor solubility of a test compound in vitro can lead to inaccurate and unreliable experimental results.[6] Below are common issues and troubleshooting steps for addressing poor solubility of olaptesed pegol.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution in aqueous media | The compound is "crashing out" of the initial solvent (e.g., DMSO) when introduced to the aqueous assay buffer.[6] | 1. Optimize Dilution: Instead of adding the stock solution directly to the full volume of media, add it dropwise while gently vortexing or stirring the media to facilitate rapid mixing.[6] 2. Pre-warm Media: Pre-warming the assay media to the experimental temperature (e.g., 37°C) can sometimes prevent precipitation.[6] 3. Reduce Final Concentration: Test lower final concentrations of olaptesed pegol in your assay. |
| Inconsistent results or a flat dose-response curve | Poor solubility can lead to an unknown effective concentration of the compound in solution, masking its true activity.[6] | 1. Confirm Solubility: Before conducting the full experiment, perform a visual solubility test at the highest intended concentration in the final assay media. 2. Use of Surfactants: Consider adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer, if compatible with your cell type and assay.[7][8] |
| Difficulty dissolving the initial solid compound | The chosen solvent may not be optimal, or the compound may require specific conditions to dissolve. | 1. Test Alternative Solvents: If DMSO is problematic, attempt to dissolve olaptesed pegol in sterile, nuclease-free water or PBS. 2. pH Adjustment: For some compounds, adjusting the pH of the buffer can improve solubility.[6][8] Given its oligonucleotide nature, ensure the pH remains within a range that does not compromise the stability of olaptesed pegol. |
Experimental Protocols
Protocol 1: Preparation of Olaptesed Pegol Stock Solution
This protocol describes the preparation of a 10 mM stock solution of olaptesed pegol in sterile phosphate-buffered saline (PBS).
Materials:
-
Olaptesed pegol (solid)
-
Sterile, nuclease-free PBS, pH 7.4
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid olaptesed pegol to equilibrate to room temperature before opening.
-
Calculate the required volume of PBS to add to a specific mass of olaptesed pegol to achieve a 10 mM concentration. The molecular weight of the pegylated compound should be obtained from the manufacturer's certificate of analysis.
-
Add the calculated volume of sterile PBS to the vial containing the solid olaptesed pegol.
-
Cap the vial tightly and vortex gently for 1-2 minutes to dissolve the compound completely. A clear solution should be obtained.
-
If complete dissolution is not achieved, the solution can be gently warmed at 37°C for 5-10 minutes, followed by vortexing.
-
Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Chemotaxis Assay
This protocol outlines a general procedure to assess the inhibitory effect of olaptesed pegol on CXCL12-mediated cell migration.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., a chronic lymphocytic leukemia cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human CXCL12
-
Olaptesed pegol stock solution (prepared as in Protocol 1)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the CXCR4-expressing cells to 70-80% confluency.
-
Starve the cells in serum-free RPMI-1640 for 4-6 hours prior to the assay.
-
Prepare the chemoattractant solution by diluting recombinant human CXCL12 in serum-free RPMI-1640 to a final concentration known to induce chemotaxis (e.g., 100 ng/mL).
-
Prepare the cell suspension with the test compound. Resuspend the starved cells in serum-free RPMI-1640 at a density of 1 x 10^6 cells/mL. Add varying concentrations of olaptesed pegol to the cell suspension and incubate for 30 minutes at 37°C.
-
Add 600 µL of the chemoattractant solution (or serum-free media as a negative control) to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (pre-incubated with or without olaptesed pegol) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (incubation time should be optimized for the specific cell line).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the migrated cells in several fields of view under a microscope.
-
Quantify the inhibition of migration by comparing the number of migrated cells in the olaptesed pegol-treated groups to the CXCL12-only control group.
Visualizations
Caption: Troubleshooting workflow for in vitro solubility issues.
Caption: Mechanism of action of olaptesed pegol.
References
- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Olaptesed pegol sodium | CXCR | | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
minimizing batch-to-batch variability of AL-A12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with Compound AL-A12.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a significant concern in research and drug development?
Batch-to-batch variability refers to the differences in the physicochemical and biological properties of a compound that can occur between different manufacturing lots.[1][2][3][4][5] While manufacturers strive for consistency, variations can arise from changes in raw materials, equipment, or even slight deviations in the manufacturing process.[6][7] This variability is a major concern because it can lead to inconsistent experimental results, compromise data reproducibility, and potentially impact the safety and efficacy of a therapeutic candidate.[8][9] Ensuring consistency across batches is crucial for the reliability of scientific findings and the successful translation of research into clinical applications.[10][11][12][13]
Q2: What are the common sources of batch-to-batch variability for a synthetic compound like this compound?
The sources of variability for a synthetic compound can be numerous and are often categorized as follows:
-
Raw Materials: Inconsistencies in the quality, purity, or physical properties of starting materials and reagents can propagate through the synthesis, affecting the final product.[8][14][15]
-
Manufacturing Process: Even with established protocols, minor changes in reaction conditions such as temperature, pressure, mixing speed, and reaction time can lead to different impurity profiles or polymorphic forms.[1][6]
-
Equipment and Environment: Differences in equipment calibration, performance, and environmental conditions (e.g., humidity) can introduce variability.[16]
-
Human Factors: Variations in the techniques and practices of laboratory personnel can contribute to inconsistencies between batches.[7]
-
Purification and Isolation: The methods used for purification and isolation can influence the final purity, impurity profile, and physical form of the compound.
Q3: How can I detect if my experimental results are being affected by batch-to-batch variability of Compound this compound?
Detecting batch-to-batch variability often begins with observing inconsistent experimental outcomes. Key indicators include:
-
A sudden shift in the dose-response curve (e.g., altered IC50 or EC50).
-
Changes in the maximum efficacy or potency of the compound.
-
Unexpected toxicity or off-target effects.
-
Altered physical properties such as solubility, color, or crystal form.
-
Inconsistent analytical chemistry results (e.g., HPLC, NMR, mass spectrometry) compared to previous batches.
A systematic approach to confirming variability involves comparing the new batch against a previously characterized "gold standard" or reference batch using both analytical and functional assays.
Q4: I suspect a new batch of Compound this compound is causing inconsistent results. What are the immediate troubleshooting steps?
If you suspect batch variability, a structured approach is crucial:
-
Quarantine the New Batch: Avoid using the new batch for critical experiments until it has been requalified.
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with that of a previous, well-performing batch. Look for any differences in purity, impurity profiles, and other specified parameters.
-
Perform Analytical Re-validation: If possible, re-run basic analytical tests like HPLC or LC-MS to confirm the identity, purity, and integrity of the compound.
-
Conduct a Head-to-Head Functional Assay: Test the new batch alongside a trusted older batch in a simple, well-established functional assay (e.g., a cell viability or target engagement assay). This can provide a direct comparison of biological activity.
-
Contact the Supplier: If you find significant differences, contact the supplier with your findings and the comparative data.
Troubleshooting Guides
Issue 1: Decreased Potency or Efficacy in a Cell-Based Assay
Q: We have observed a significant rightward shift in the dose-response curve for Compound this compound in our primary cell-based assay with a new batch. What should we investigate?
A: A decrease in potency is a common indicator of batch variability. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Identity and Purity:
-
Action: Analyze the new batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its chemical identity and purity.
-
Rationale: An incorrect compound or a lower purity level will directly impact the concentration of the active molecule, leading to reduced potency.
-
-
Assess Solubility:
-
Action: Prepare the stock solution and visually inspect for any precipitation. Measure the concentration of the stock solution spectrophotometrically, if possible.
-
Rationale: Poor solubility of the new batch can lead to a lower effective concentration in your assay medium.[17]
-
-
Evaluate Compound Stability:
-
Action: Assess the stability of the compound in your assay buffer and under your experimental conditions (e.g., temperature, light exposure).
-
Rationale: The new batch may be less stable, leading to degradation and a loss of active compound over the course of the experiment.[17]
-
-
Perform a Comparative Potency Assay:
-
Action: Run a parallel dose-response experiment with the new batch and a previously validated, well-performing batch.
-
Rationale: This direct comparison will confirm if the observed shift in potency is indeed due to the new batch.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Q: Our latest batch of Compound this compound is showing unexpected cellular toxicity at concentrations that were previously well-tolerated. What is the likely cause?
A: Unexplained toxicity often points to the presence of new or elevated levels of impurities.
-
Detailed Impurity Profiling:
-
Action: Request a detailed impurity profile from the supplier or perform a more sensitive analytical analysis (e.g., LC-MS/MS) to detect and identify any new or elevated impurities.
-
Rationale: Even small amounts of certain impurities can have significant biological effects, including toxicity.
-
-
Compare with Previous Batches:
-
Action: Compare the impurity profiles of the current and previous batches.
-
Rationale: This will help identify specific impurities that may be responsible for the observed toxicity.
-
-
Assess Endotoxin (B1171834) Levels:
-
Action: If working with in vivo models or sensitive primary cells, test the batch for endotoxin contamination.
-
Rationale: Endotoxins are potent inflammatory mediators and can cause non-specific cellular responses and toxicity.
-
Quantitative Data Summary
Table 1: Example Certificate of Analysis Comparison for Two Batches of Compound this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Appearance | White crystalline solid | Off-white powder | White to off-white solid |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity (HPLC) | 99.5% | 98.2% | ≥ 98.0% |
| Largest Impurity | 0.2% | 0.8% (Impurity X) | ≤ 0.5% |
| Solubility (DMSO) | ≥ 50 mg/mL | 25 mg/mL | ≥ 20 mg/mL |
| Residual Solvents | < 0.1% | < 0.1% | ≤ 0.5% |
In this example, while Batch B meets the overall purity specification, the presence of a single larger impurity (Impurity X) could be a source of variability.
Table 2: Troubleshooting Checklist for Batch Variability in a Cell-Based Assay
| Checkpoint | Parameter to Measure | Acceptable Variation |
| Compound Integrity | Purity (HPLC) | < 1% difference from reference |
| Compound Integrity | Identity (MS) | Matches expected mass |
| Solubility | Stock solution clarity | No visible precipitate |
| Assay Performance | IC50 / EC50 | Within 2-fold of reference |
| Assay Performance | Maximum Efficacy | < 10% difference from reference |
| Cell Health | Viability in vehicle control | > 90% |
Detailed Experimental Protocol
Protocol: Qualification of a New Batch of Compound this compound
This protocol outlines the steps to qualify a new batch of Compound this compound to ensure its consistency with previously used batches.
1. Documentation and Physical Inspection: 1.1. Obtain the Certificate of Analysis (CoA) for the new batch. 1.2. Compare the new CoA with the CoA of a reference batch. Note any discrepancies in purity, impurity profile, and other reported values. 1.3. Visually inspect the new batch for any differences in color, and physical form (e.g., crystalline vs. amorphous).
2. Analytical Chemistry Validation: 2.1. Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a certified solvent (e.g., DMSO). Ensure complete dissolution. 2.2. Identity Confirmation (LC-MS):
- Inject a diluted sample onto an LC-MS system.
- Confirm that the mass spectrum shows the expected molecular ion peak for Compound this compound. 2.3. Purity Assessment (HPLC):
- Analyze the sample using a validated HPLC method.
- Determine the purity by integrating the area of the main peak relative to the total peak area.
- Compare the chromatogram to that of the reference batch to identify any new or significantly changed impurity peaks.
3. Functional Biological Assay: 3.1. Cell Culture: Use a consistent cell line and passage number for the assay. Ensure cells are healthy and in the exponential growth phase. 3.2. Assay Plate Preparation: Seed cells at a consistent density in a multi-well plate. 3.3. Compound Dilution: Prepare serial dilutions of both the new batch and the reference batch of Compound this compound. 3.4. Treatment: Treat the cells with the compound dilutions and appropriate vehicle controls. 3.5. Incubation: Incubate the plates for a standardized period under controlled conditions (e.g., 37°C, 5% CO₂). 3.6. Assay Readout: Perform the assay readout (e.g., measuring cell viability, enzyme activity, or a specific biomarker). 3.7. Data Analysis:
- Generate dose-response curves for both batches.
- Calculate the IC50 or EC50 values and compare them. A new batch should ideally have an IC50 within 2-fold of the reference batch.
Visualizations
Caption: Major sources of batch-to-batch variability and their potential downstream consequences.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.biobide.com [blog.biobide.com]
- 13. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 14. fatfinger.io [fatfinger.io]
- 15. biopharminternational.com [biopharminternational.com]
- 16. msesupplies.com [msesupplies.com]
- 17. benchchem.com [benchchem.com]
troubleshooting inconsistent results in AL-A12 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AL-A12. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, synthetic small molecule designed as a potent and selective inhibitor of the PI3K/Akt signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt. This mechanism makes this compound a valuable tool for studying cellular processes such as proliferation, survival, and metabolism.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium of choice to the desired final concentration immediately before use.
Q3: Is this compound selective for the p110α isoform of PI3K?
A3: Yes, this compound has been designed for high selectivity towards the p110α isoform of PI3K. However, as with any kinase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. We recommend performing appropriate control experiments to validate the specificity of its effects in your experimental system.
Q4: What are the expected effects of this compound on downstream signaling?
A4: Treatment with this compound is expected to decrease the phosphorylation of Akt at Ser473 and Thr308.[3] This, in turn, will affect the activity of downstream effectors of Akt, such as GSK3β and mTOR.[2][3] Researchers should observe a dose-dependent decrease in the phosphorylation of these downstream targets.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in IC50 Values Across Experiments
Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays across different experimental runs. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Cell Culture Conditions:
-
Cell Passage Number: Ensure that you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Cell Seeding Density: Verify that the cell seeding density is consistent across all experiments. Over-confluent or under-confluent cells can exhibit different metabolic rates and drug sensitivities.
-
Serum Concentration: The concentration of serum in your culture medium can affect the activity of the PI3K/Akt pathway. Ensure the serum concentration is kept constant.
-
-
Compound Handling and Preparation:
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your this compound stock solution, as this can lead to degradation of the compound. Prepare single-use aliquots.
-
Working Solution Preparation: Prepare fresh working solutions of this compound from the stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.
-
Assay Reagent Quality: Ensure that your viability assay reagents (e.g., MTT, PrestoBlue) are not expired and have been stored correctly.
-
Below is a troubleshooting workflow to address inconsistent IC50 values:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Q: We are observing cellular toxicity at concentrations where we do not expect to see significant inhibition of cell viability based on the reported IC50. Could this be due to off-target effects?
A: While this compound is designed to be selective, off-target effects can occur, particularly at higher concentrations. Here’s how to investigate and mitigate this issue:
-
Concentration Range: Perform a dose-response curve with a wider range of concentrations to distinguish between specific, on-target effects and non-specific toxicity.
-
Control Compounds: Include a structurally unrelated PI3K inhibitor as a positive control to see if the observed phenotype is consistent with PI3K/Akt pathway inhibition. A negative control compound with a similar chemical scaffold but no activity against PI3K can help identify effects due to the chemical structure itself.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of Akt to see if this reverses the observed toxic effects. This can help confirm that the toxicity is mediated through the PI3K/Akt pathway.
-
Target Engagement Assays: To confirm that this compound is engaging its intended target at the concentrations used, perform a Western blot to analyze the phosphorylation status of Akt and its downstream targets.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation |
| MCF-7 | Breast | 50 | ± 5 |
| PC-3 | Prostate | 120 | ± 15 |
| A549 | Lung | 250 | ± 30 |
| U87 MG | Glioblastoma | 85 | ± 10 |
Table 2: Effect of this compound on Downstream Protein Phosphorylation in MCF-7 Cells
| Treatment (100 nM this compound) | p-Akt (Ser473) (% of Control) | p-GSK3β (Ser9) (% of Control) | p-mTOR (Ser2448) (% of Control) |
| 1 hour | 25% | 40% | 35% |
| 4 hours | 15% | 20% | 25% |
| 24 hours | 10% | 15% | 18% |
Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the PI3K/Akt pathway.
References
Technical Support Center: Enhancing the Half-Life of NOX-A12 (Olaptesed Pegol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the half-life of NOX-A12 (olaptesed pegol). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is NOX-A12 and what is its mechanism of action?
NOX-A12, also known as olaptesed pegol, is a PEGylated L-stereoisomer RNA aptamer, or Spiegelmer, that acts as a potent antagonist to the chemokine CXCL12 (stromal cell-derived factor-1α, SDF-1α).[1][2] Its mechanism of action involves binding to and neutralizing CXCL12, which disrupts the communication between tumor cells and their microenvironment. This interference with CXCL12 signaling pathways breaks the protective niche of cancer cells, inhibits tumor repair mechanisms, and potentially enhances the efficacy of other cancer therapies.[1]
Q2: What is the reported half-life of NOX-A12 and what contributes to its longevity in circulation?
In a phase IIa study involving patients with relapsed/refractory chronic lymphocytic leukemia, the plasma elimination half-life of olaptesed pegol was determined to be 53.2 hours.[1] The extended half-life of NOX-A12 is primarily attributed to two key features:
-
Spiegelmer Technology: NOX-A12 is a Spiegelmer, which is a mirror-image oligonucleotide. This L-configuration makes it resistant to degradation by naturally occurring nucleases in the body, which typically recognize and cleave D-oligonucleotides.[3]
-
PEGylation: NOX-A12 is conjugated to a polyethylene (B3416737) glycol (PEG) molecule. PEGylation increases the hydrodynamic radius of the molecule, which reduces its renal clearance and further protects it from enzymatic degradation, thereby prolonging its circulation time.
Q3: What are the general strategies to further enhance the half-life of oligonucleotides like NOX-A12?
While NOX-A12 is already engineered for a long half-life, several general strategies can be employed to extend the circulation time of oligonucleotides:
-
Chemical Modifications:
-
Backbone Modifications: Introducing phosphorothioate (B77711) (PS) linkages in the oligonucleotide backbone can increase resistance to nuclease degradation.
-
2'-Ribose Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F), can enhance stability.
-
-
Bioconjugation:
-
Alternative Polymers: Conjugation to other polymers, such as larger or branched PEGs, or alternative polymers like polysarcosine, could further increase the hydrodynamic size.
-
Lipid Conjugation: Attaching lipid moieties, such as cholesterol or fatty acids, can promote binding to plasma proteins like albumin, thereby reducing renal filtration.
-
Antibody or Aptamer Conjugation: Creating conjugates with antibodies or other aptamers that bind to long-lived plasma proteins can also extend half-life.
-
Troubleshooting Guide
Issue 1: Shorter than expected half-life of NOX-A12 in in-vivo experiments.
-
Potential Cause 1: Presence of Anti-PEG Antibodies.
-
Explanation: Pre-existing or treatment-induced anti-PEG antibodies can bind to the PEG moiety of NOX-A12, leading to accelerated clearance from circulation.[4]
-
Troubleshooting Steps:
-
Screen for Anti-PEG Antibodies: Before and during the study, screen plasma samples for the presence of anti-PEG IgM and IgG antibodies using an ELISA-based assay.
-
Data Stratification: Analyze pharmacokinetic data by stratifying subjects based on their anti-PEG antibody status to assess the impact on clearance.
-
Consider Alternative Formulations: If anti-PEG antibodies are a significant issue, exploring NOX-A12 conjugated to a different polymer might be necessary for future studies.
-
-
-
Potential Cause 2: Issues with Formulation and Stability.
-
Explanation: Improper storage or handling of the NOX-A12 formulation can lead to degradation or aggregation, which can affect its pharmacokinetic profile.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure NOX-A12 is stored at the recommended temperature and protected from light as specified by the manufacturer. MedChemExpress suggests that Olaptesed pegol can be stored at room temperature in the continental US, but this may vary elsewhere.[5]
-
Assess Formulation Integrity: Before administration, visually inspect the solution for any signs of precipitation or aggregation. Use techniques like dynamic light scattering (DLS) to check for the presence of aggregates.
-
Use Appropriate Buffers: Ensure the buffer used for dilution and administration is compatible with NOX-A12 and does not induce aggregation. For Spiegelmers, neutral buffers free from divalent metal ions are generally recommended for storage.[6]
-
-
Issue 2: Aggregation of NOX-A12 during experimental procedures.
-
Potential Cause 1: High Concentration.
-
Explanation: Like many macromolecules, high concentrations of NOX-A12 can lead to self-association and aggregation.
-
Troubleshooting Steps:
-
Optimize Concentration: Determine the optimal working concentration range for your experiments. If aggregation is observed, try diluting the sample.
-
Gentle Handling: Avoid vigorous vortexing or shaking, which can induce aggregation. Mix by gentle inversion or pipetting.
-
-
-
Potential Cause 2: Incompatible Buffer Conditions.
-
Explanation: The pH, ionic strength, and presence of certain ions in the buffer can influence the stability of NOX-A12.
-
Troubleshooting Steps:
-
Buffer Screening: Perform a buffer screening study to identify the optimal buffer conditions for NOX-A12 stability. Test a range of pH values (e.g., 6.0-8.0) and ionic strengths.
-
Inclusion of Excipients: Consider the addition of stabilizing excipients, such as non-ionic surfactants (e.g., Tween 20, Triton X-100) at low concentrations, which can help prevent non-specific adsorption and aggregation.[7]
-
-
Data Presentation
Table 1: Summary of NOX-A12 (Olaptesed Pegol) Pharmacokinetic Parameters
| Parameter | Value | Species | Study/Reference |
| Terminal Half-Life (t½) | 53.2 hours | Human | Steurer M, et al. Haematologica. 2019.[1] |
| Peak Plasma Concentration (Cmax) at 1 mg/kg | 1.76 µmol/L | Human | Steurer M, et al. Haematologica. 2019.[1] |
| Peak Plasma Concentration (Cmax) at 2 mg/kg | 3.95 µmol/L | Human | Steurer M, et al. Haematologica. 2019.[1] |
| Peak Plasma Concentration (Cmax) at 4 mg/kg | 7.20 µmol/L | Human | Steurer M, et al. Haematologica. 2019.[1] |
Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic Analysis of NOX-A12 in a Murine Model
This protocol provides a general framework for assessing the half-life of NOX-A12 in a mouse model.
1. Animal Model and Dosing:
- Select an appropriate mouse strain (e.g., C57BL/6 or a relevant tumor-bearing model).
- Administer a single intravenous (IV) dose of NOX-A12 at a concentration determined by the study design (e.g., 1-10 mg/kg).
2. Blood Sampling:
- Collect blood samples (approximately 20-30 µL) at predetermined time points post-injection (e.g., 0, 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr).
- Collect blood via a suitable method, such as tail vein or saphenous vein sampling, into tubes containing an anticoagulant (e.g., K2-EDTA).
- Process the blood to obtain plasma by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
- Store plasma samples at -80°C until analysis.
3. Quantification of NOX-A12 in Plasma:
- Method: A validated enzyme-linked immunosorbent assay (ELISA) or a liquid chromatography-mass spectrometry (LC-MS) method is recommended for quantifying NOX-A12 in plasma.
- ELISA (Sandwich format):
- Coat a 96-well plate with a capture antibody or reagent that specifically binds to NOX-A12.
- Block the plate to prevent non-specific binding.
- Add plasma samples and a standard curve of known NOX-A12 concentrations.
- Incubate and wash the plate.
- Add a detection antibody or reagent conjugated to an enzyme (e.g., HRP).
- Incubate and wash the plate.
- Add a substrate and measure the resulting signal (e.g., absorbance at a specific wavelength).
- LC-MS/MS:
- Develop a method for the extraction of NOX-A12 from plasma.
- Use a suitable liquid chromatography system to separate NOX-A12 from other plasma components.
- Employ a tandem mass spectrometer to detect and quantify NOX-A12 based on its specific mass-to-charge ratio.
4. Pharmacokinetic Analysis:
- Use the plasma concentration-time data to perform non-compartmental or compartmental pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin).
- Calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
References
- 1. NOX-A12 [tmepharma.com]
- 2. olaptesed pegol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aptamergroup.com [aptamergroup.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Potential Immunogenicity of Spiegelmers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity concerns when working with Spiegelmers.
Frequently Asked Questions (FAQs)
Q1: What are Spiegelmers and why are they considered to have low immunogenicity?
Spiegelmers are synthetic L-enantiomeric oligonucleotides, essentially mirror images of natural D-oligonucleotides.[1] This structural difference makes them highly resistant to degradation by nucleases found in the body.[1] Their non-natural chirality prevents recognition by many components of the innate and adaptive immune systems, leading to what is often described as "immunological passivity."[2][3]
Q2: Can Spiegelmers elicit an immune response?
While inherently possessing low immunogenic potential, it is not impossible for a Spiegelmer-based therapeutic to elicit an immune response. Factors that could potentially contribute to immunogenicity include:
-
Impurities: Contaminants from the synthesis and purification process could be immunogenic.
-
Aggregation: The formation of Spiegelmer aggregates can sometimes trigger an immune response.[4][5][6]
-
Conjugated Moieties (e.g., PEG): Many Spiegelmers are conjugated to molecules like polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties. PEG itself can be immunogenic and lead to the production of anti-PEG antibodies.[7][8][9][10]
-
Host-Related Factors: Individual patient characteristics and their immune status can influence the response to a therapeutic.[11][12]
Q3: What are the signs of an immunogenic response to a Spiegelmer therapeutic in preclinical studies?
Signs of an immunogenic response can include:
-
Detection of anti-drug antibodies (ADAs) in serum samples.
-
Changes in pharmacokinetic (PK) and pharmacodynamic (PD) profiles, such as accelerated clearance of the Spiegelmer.[10]
-
In some cases, hypersensitivity reactions or other adverse effects in animal models.
Q4: How is the immunogenicity of Spiegelmers assessed?
A tiered approach is typically used, starting with screening assays to detect binding antibodies, followed by confirmatory assays, and finally, characterization of the immune response. Key assays include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To detect and quantify ADAs against the Spiegelmer and/or conjugated moieties like PEG.
-
T-cell Proliferation Assays: To assess the potential for a cell-mediated immune response.
-
Cytokine Release Assays: To measure the release of cytokines from immune cells upon exposure to the Spiegelmer, which can indicate an inflammatory response.
Troubleshooting Guides
Issue 1: Unexpected Positive Signal in Anti-Drug Antibody (ADA) ELISA
| Possible Causes | Troubleshooting Steps |
| Matrix Effect | Pre-treat serum samples with an appropriate buffer to minimize non-specific binding. Run control samples with drug-naive serum to establish a baseline. |
| Non-specific Binding | Optimize blocking buffers and washing steps in the ELISA protocol.[13][14] Ensure high-purity reagents are used. |
| Cross-reactivity with PEG | If the Spiegelmer is PEGylated, the ADA response may be directed against the PEG moiety. Perform competition assays with free PEG to confirm. |
| Presence of Pre-existing Antibodies | Some individuals may have pre-existing antibodies against PEG due to prior exposure from other products.[10] Screen a panel of drug-naive serum samples to assess the prevalence of pre-existing antibodies. |
| Issues with Positive Control | Inconsistencies with the positive control antibody can lead to misleading results.[15][16] Ensure the positive control is well-characterized and stable. |
Issue 2: High Background in T-cell Proliferation or Cytokine Release Assays
| Possible Causes | Troubleshooting Steps |
| Endotoxin Contamination | Ensure all reagents, including the Spiegelmer product, are tested for and are free of endotoxins. |
| Non-specific T-cell Activation | Use highly purified Spiegelmer preparations. Include appropriate negative controls (e.g., vehicle, irrelevant oligonucleotide) to assess baseline T-cell activation. |
| Cell Culture Issues | Optimize cell culture conditions, including cell density and incubation times. Ensure the health and viability of peripheral blood mononuclear cells (PBMCs).[17] |
| Assay Variability | Standardize all assay procedures. Use a consistent source of PBMCs or screen multiple donors to account for variability.[18] |
Issue 3: Altered Pharmacokinetics (e.g., Accelerated Clearance) in Animal Studies
| Possible Causes | Troubleshooting Steps |
| Anti-PEG Antibody Response | If the Spiegelmer is PEGylated, an anti-PEG antibody response can lead to rapid clearance.[10] Measure anti-PEG antibody levels in the study animals. |
| Formation of Aggregates | Aggregates can be cleared more rapidly by the mononuclear phagocyte system. Analyze the Spiegelmer formulation for the presence of aggregates using techniques like dynamic light scattering (DLS). |
| Target-Mediated Drug Disposition | High-affinity binding to the target can sometimes lead to rapid clearance. Investigate the relationship between target expression levels and Spiegelmer clearance. |
Data Presentation
Table 1: Summary of Immunogenicity Data for an Anti-GnRH Spiegelmer (NOX 1255)
| Immunization Group | Adjuvant | Conjugate | Maximum Antibody Titer | Interpretation |
| Group 1: NOX 1255 | None | None | Not Detected | No detectable immune response. |
| Group 2: NOX 1255 | Freund's Adjuvant | None | Not Detected | No detectable immune response even with a strong adjuvant. |
| Group 3: NOX 1255 | Freund's Adjuvant | cBSA | 1:1,000 - 1:3,000 | Weak response to the Spiegelmer when conjugated to a carrier protein. |
| Control (cBSA) | Freund's Adjuvant | cBSA | >1:200,000 | Strong response to the carrier protein, confirming the validity of the immunization model. |
Data adapted from a study in rabbits.[1]
Experimental Protocols
Protocol 1: General Bridging ELISA for Anti-Spiegelmer Antibody Detection
-
Plate Coating: Coat a 96-well high-binding microplate with a mixture of biotinylated Spiegelmer and digoxigenin-labeled Spiegelmer overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serum samples (diluted in assay buffer) and positive/negative controls to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated anti-digoxigenin antibody and streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Protocol 2: In Vitro T-cell Proliferation Assay (CFSE-based)
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
CFSE Labeling: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Stimulation: Add the Spiegelmer therapeutic, positive control (e.g., phytohemagglutinin), and negative control (vehicle) to the respective wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Staining: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Flow Cytometry: Acquire the cells on a flow cytometer.
-
Analysis: Analyze the data by gating on viable T-cell populations and measuring the dilution of CFSE fluorescence as an indicator of cell proliferation.
Protocol 3: Cytokine Release Assay
-
PBMC Isolation and Plating: Isolate and plate PBMCs as described in the T-cell proliferation assay protocol.
-
Stimulation: Add the Spiegelmer therapeutic, positive control (e.g., lipopolysaccharide), and negative control (vehicle) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Visualizations
Caption: Workflow for immunogenicity risk assessment and mitigation.
References
- 1. In vivo properties of an anti-GnRH Spiegelmer: An example of an oligonucleotide-based therapeutic substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]
- 4. Protein aggregation and immunogenicity of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of therapeutic proteins: Influence of aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 8. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identifying Host Factors Associated with DNA Replicated During Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. product.atagenix.com [product.atagenix.com]
- 14. biocompare.com [biocompare.com]
- 15. An unexpected bioanalytical challenge caused by positive control antibodies in a clinical immunogenicity assay - A simple solution and broadly applicable recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to CXCL12 Inhibitors: NOX-A12 vs. Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The C-X-C Motif Chemokine Ligand 12 (CXCL12), and its primary receptor CXCR4, represent a critical signaling axis in oncology. Its role in tumor proliferation, metastasis, and the creation of a protective tumor microenvironment has led to the development of several inhibitory agents. This guide provides an objective comparison of NOX-A12 (olaptesix pegol), a CXCL12-neutralizing Spiegelmer, with other notable CXCL12/CXCR4 inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
CXCL12 inhibitors primarily function through two distinct mechanisms: direct antagonism of the CXCL12 ligand or blockade of its receptor, CXCR4.
-
NOX-A12 (Olaptesix pegol): This unique L-RNA aptamer, or Spiegelmer, directly binds to and neutralizes the CXCL12 chemokine. This prevents its interaction with both of its receptors, CXCR4 and CXCR7, effectively disrupting the chemokine gradient that facilitates tumor cell homing and retention in protective niches.[1][2][3]
-
Plerixafor (B1678892) (AMD3100) and Burixafor (B10776278): These are small molecule antagonists of the CXCR4 receptor. By binding to CXCR4, they prevent CXCL12 from docking and initiating downstream signaling pathways. This blockade leads to the mobilization of hematopoietic stem cells and is being explored for its potential to sensitize cancer cells to therapy.
-
CTCE-9908: This is a peptide-based CXCR4 antagonist designed to competitively bind to the receptor and inhibit the CXCL12/CXCR4 axis.[4][5]
Signaling Pathway and Inhibition
The CXCL12/CXCR4 signaling cascade plays a pivotal role in cell trafficking, survival, and proliferation. The following diagram illustrates this pathway and the points of intervention for different inhibitors.
Caption: CXCL12/CXCR4 pathway and inhibitor targets.
Comparative Efficacy Data
The following tables summarize key efficacy data from clinical trials of NOX-A12 and other CXCL12/CXCR4 inhibitors. Direct head-to-head comparisons are limited; therefore, data is presented from separate studies in relevant indications.
Table 1: Efficacy of NOX-A12 in Combination Therapies
| Indication | Treatment Combination | Trial Phase | Key Efficacy Results |
| Glioblastoma (newly diagnosed, MGMT unmethylated) | NOX-A12 + Radiotherapy + Bevacizumab | Phase 1/2 (GLORIA) | Median Overall Survival (OS): 19.9 months.[6][7][8] 15-month OS rate: 83%.[9] 89% of patients with target lesions showed a response.[9] |
| Chronic Lymphocytic Leukemia (relapsed/refractory) | NOX-A12 + Bendamustine (B91647) + Rituximab (B1143277) | Phase 2a | Overall Response Rate (ORR): 86% (11% Complete Response, 75% Partial Response).[3][10][11][12] Median Progression-Free Survival (PFS): 15.4 months.[10][12] |
Table 2: Efficacy of Other CXCL12/CXCR4 Inhibitors
| Inhibitor | Indication | Treatment Combination | Trial Phase | Key Efficacy Results |
| Plerixafor (AMD3100) | Non-Hodgkin's Lymphoma (Stem Cell Mobilization) | Plerixafor + G-CSF | Phase 3 | 59% of patients collected ≥5 x 10^6 CD34+ cells/kg vs. 20% with G-CSF alone.[13] |
| Multiple Myeloma (Stem Cell Mobilization) | Plerixafor + G-CSF | Phase 3 | 72% of patients achieved target cell number in ≤2 apheresis days vs. 34% with G-CSF alone.[14] | |
| Burixafor | Multiple Myeloma (Stem Cell Mobilization) | Burixafor + Propranolol (B1214883) + G-CSF | Phase 2 | ~90% of participants achieved the primary endpoint of collecting sufficient hematopoietic progenitor cells in two apheresis sessions.[2][15][16][17] |
| CTCE-9908 | Breast Cancer (Preclinical) | CTCE-9908 monotherapy | Preclinical | 45% inhibition of primary tumor growth.[18] 75% reduction in distant metastasis when combined with an anti-VEGFR2 antibody.[18] |
| Prostate Cancer (Preclinical) | CTCE-9908 monotherapy | Preclinical | Significantly reduced total tumor burden and metastasis.[19][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials.
NOX-A12 GLORIA Trial (Glioblastoma)
-
Study Design: A phase 1/2, multicenter, open-label trial with a dose-escalation part followed by expansion arms.[21][22]
-
Patient Population: Newly diagnosed adult patients with glioblastoma with unmethylated MGMT promoter status and incomplete tumor resection or biopsy-only.[21]
-
Treatment Regimen:
-
Dose Escalation: NOX-A12 administered intravenously at escalating doses (200, 400, or 600 mg/week) in combination with standard radiotherapy (60 Gy in 30 fractions or 40.05 Gy in 15 fractions) for 26 weeks.[21]
-
Expansion Arm: NOX-A12 (600 mg/week) combined with radiotherapy and bevacizumab (10 mg/kg every 2 weeks).[22][23]
-
-
Primary Endpoint: Safety and tolerability.[21]
-
Secondary Endpoints: Overall survival, progression-free survival, and radiographic response according to mRANO criteria.[21]
NOX-A12 in Chronic Lymphocytic Leukemia (CLL)
-
Study Design: A Phase 2a, open-label, multicenter study.[24]
-
Patient Population: Patients with relapsed/refractory CLL.[24]
-
Treatment Regimen: NOX-A12 administered intravenously in combination with bendamustine and rituximab (BR) for six 28-day cycles.[24][25] The first ten patients received single escalating pilot doses of NOX-A12 two weeks prior to the combination therapy.[11]
-
Primary Endpoint: Safety and tolerability.[25]
-
Secondary Endpoints: Overall response rate, complete remission rate, and duration of remission.[24][25]
Plerixafor in Hematopoietic Stem Cell Mobilization (Non-Hodgkin's Lymphoma)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[13]
-
Patient Population: Patients with non-Hodgkin's lymphoma requiring autologous stem-cell transplantation.[13]
-
Treatment Regimen: Patients received G-CSF (10 µg/kg) daily for up to 8 days. Starting on the evening of day 4, patients received either plerixafor (240 µg/kg) or placebo subcutaneously for up to 4 days. Apheresis began on day 5.[13][26]
-
Primary Endpoint: Percentage of patients who collected ≥5 x 10^6 CD34+ cells/kg in 4 or fewer apheresis days.[13]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a clinical trial evaluating a CXCL12 inhibitor in combination with a standard therapy.
Caption: A typical clinical trial workflow.
Conclusion
NOX-A12 demonstrates a promising efficacy profile in combination therapies for challenging cancers like glioblastoma and relapsed/refractory CLL. Its unique mechanism of directly neutralizing CXCL12 offers a distinct advantage by blocking signaling through both CXCR4 and CXCR7. In contrast, other inhibitors like Plerixafor and Burixafor have shown clear efficacy in the specific application of hematopoietic stem cell mobilization. The preclinical data for CTCE-9908 suggests potential in solid tumors, but clinical data is needed for a comprehensive comparison. The choice of a CXCL12 inhibitor will likely depend on the specific therapeutic strategy, whether it is to directly impact the tumor and its microenvironment or to mobilize stem cells for transplantation. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these agents in various oncological settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Phase II study of burixafor + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Chemokine Therapeutics Corp. Annouces Results of Preclinical Study Conducted by M. D. Anderson Cancer Center on Its Anticancer Drug CTCE-9908 - BioSpace [biospace.com]
- 5. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. businesswire.com [businesswire.com]
- 8. Clinical Trials [tmepharma.com]
- 9. onclive.com [onclive.com]
- 10. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase III prospective randomized double-blind placebo-controlled trial of plerixafor plus granulocyte colony-stimulating factor compared with placebo plus granulocyte colony-stimulating factor for autologous stem-cell mobilization and transplantation for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Exicure Phase 2 burixafor trial hits endpoint in myeloma | XCUR Stock News [stocktitan.net]
- 16. investing.com [investing.com]
- 17. Exicure Reports Positive Phase 2 Results for Burixafor in Multiple Myeloma Stem Cell Mobilization [longbridge.com]
- 18. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. CTNI-67. DUAL INHIBITION OF POST-RADIOGENIC ANGIO-VASCULOGENESIS BY OLAPTESED PEGOL (NOX-A12) AND BEVACIZUMAB IN GLIOBLASTOMA – INTERIM DATA FROM THE FIRST EXPANSION ARM OF THE GERMAN PHASE 1/2 GLORIA TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. tvm-capital.com [tvm-capital.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. 844-Mobilisation of peripheral blood stem cells using plerixafor and G-CSF | eviQ [eviq.org.au]
A Comparative Analysis of Olaptesed Pegol and Plerixafor for the Treatment of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational drugs, olaptesed pegol (NOX-A12) and plerixafor (B1678892) (AMD3100), which are being evaluated for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. Both drugs target the CXCL12/CXCR4 signaling axis, a critical pathway in tumor progression, angiogenesis, and immune evasion. This comparison is based on publicly available preclinical and clinical data.
At a Glance: Olaptesed Pegol vs. Plerixafor in Glioblastoma
| Feature | Olaptesed Pegol (NOX-A12) | Plerixafor (AMD3100) |
| Target | CXCL12 (the ligand) | CXCR4 (the receptor) |
| Mechanism of Action | Sequesters CXCL12, preventing its interaction with both CXCR4 and CXCR7 receptors. | A selective antagonist of the CXCR4 receptor, blocking the binding of CXCL12. |
| Drug Class | L-RNA aptamer (Spiegelmer) | Bicyclon-based small molecule |
| Key Clinical Trial | GLORIA (Phase 1/2) | Multiple Phase 1/2 trials (e.g., NCT01977677) |
| Regulatory Status in GBM | Orphan Drug and Fast Track Designations in the US and EU.[1] | Investigational |
Mechanism of Action: Targeting the CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling pathway plays a pivotal role in glioblastoma pathogenesis. Tumor cells and stromal cells in the tumor microenvironment secrete the chemokine CXCL12, which binds to the CXCR4 receptor on glioma stem cells and endothelial progenitor cells.[2][3] This interaction promotes tumor cell proliferation, migration, and invasion, as well as vasculogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen.[2][3] Both olaptesed pegol and plerixafor disrupt this pathway, but through different mechanisms.
Olaptesed Pegol (NOX-A12) is a PEGylated L-stereoisomer RNA aptamer, also known as a Spiegelmer, that directly binds to and neutralizes the chemokine CXCL12.[1] By sequestering CXCL12, olaptesed pegol prevents it from binding to its receptors, CXCR4 and CXCR7, thereby inhibiting downstream signaling.[1] This dual inhibition is thought to not only disrupt tumor growth and vascularization but also to modulate the tumor microenvironment by enabling the infiltration of anti-cancer immune cells.[1]
Plerixafor (AMD3100) is a small molecule antagonist that specifically and reversibly binds to the CXCR4 receptor.[4] This binding competitively inhibits the interaction of CXCL12 with CXCR4, thereby blocking the downstream signaling cascade.[4] Plerixafor's mechanism has been shown to decrease the growth of glioblastoma xenografts and prevent the infiltration of bone marrow-derived cells that contribute to tumor revascularization after radiation therapy.[4]
Signaling Pathway Diagram
Caption: The CXCL12/CXCR4 signaling pathway in glioblastoma and points of inhibition.
Clinical Data Comparison
Direct head-to-head clinical trials comparing olaptesed pegol and plerixafor in glioblastoma have not been conducted. The following tables summarize key efficacy data from separate clinical trials. It is important to note that these trials have different patient populations, treatment combinations, and study designs, which precludes a direct comparison of the results.
Table 1: Olaptesed Pegol (GLORIA Trial) - Newly Diagnosed MGMT Unmethylated Glioblastoma
| Treatment Arm | N | Median Overall Survival (mOS) | Overall Survival (OS) Rate | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Olaptesed Pegol + Radiotherapy + Bevacizumab | 6 | 19.9 months[5] | 83% at 15 months[6] | Not Reported | 50% (3/6) Complete or Near-Complete Response[7] |
| Olaptesed Pegol (Dose Escalation) + Radiotherapy | 9 | 12.8 months[8] | Not Reported | 5.7 months[8] | 44% (4/9) Partial Response[5] |
Table 2: Plerixafor - Newly Diagnosed Glioblastoma
| Clinical Trial | Treatment Arm | N | Median Overall Survival (mOS) | Median Progression-Free Survival (PFS) | 6-month PFS Rate |
| Phase 1/2 (NCT01977677) | Plerixafor + Concurrent Chemoradiation | 29 | 21.3 months[8] | 14.5 months[8] | 93%[2] |
| Phase 2 (NCT03746080) | Plerixafor + Whole Brain Radiation Therapy + Temozolomide (B1682018) | 17 | 15.11 months[9] | Not Reported | 91.7%[9] |
Experimental Protocols
Olaptesed Pegol: GLORIA Phase 1/2 Trial (NCT04121455)
The GLORIA trial is a multicenter, open-label, two-part (dose-escalation and expansion) study evaluating the safety and efficacy of olaptesed pegol in combination with radiotherapy in patients with newly diagnosed, MGMT promoter-unmethylated glioblastoma.[10]
-
Patient Population: Adults with newly diagnosed, histologically confirmed WHO grade IV glioblastoma with unmethylated MGMT promoter status, and either inoperable or partially resected tumors.[10]
-
Dose Escalation Phase: Patients received standard radiotherapy (60 Gy in 30 fractions or 40.05 Gy in 15 fractions) and continuous intravenous infusions of olaptesed pegol at three dose levels (200 mg, 400 mg, and 600 mg per week) for 26 weeks.[5]
-
Expansion Cohorts:
-
Primary Endpoint: Safety and tolerability.[4]
-
Secondary Endpoints: Progression-free survival at 6 months, median PFS, median OS, and quality of life.[4]
Plerixafor: Phase 1/2 Trial (NCT01977677)
This was a single-institution, open-label, dose-escalation (Phase 1) followed by a Phase 2 study to evaluate the safety and efficacy of plerixafor in combination with standard chemoradiation in newly diagnosed glioblastoma.[3]
-
Patient Population: Adults with newly diagnosed, histologically confirmed high-grade glioma (WHO Grade IV).[11]
-
Treatment Regimen: Patients received standard-of-care concurrent temozolomide and radiation therapy. Plerixafor was administered as a continuous intravenous infusion for four consecutive weeks, starting on day 35 of chemoradiation.[8]
-
Dose Escalation: The study used a modified toxicity probability interval design to determine the maximum tolerated dose, with a maximum planned dose of 400 μg/kg/day.[8]
-
Primary Endpoint: Safety and determination of the recommended Phase 2 dose.[3]
-
Secondary Endpoint: 6-month progression-free survival.[3]
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical and clinical development of glioblastoma therapies.
Summary and Future Directions
Both olaptesed pegol and plerixafor have shown promise in preclinical and early-phase clinical trials for glioblastoma by targeting the critical CXCL12/CXCR4 signaling axis. Olaptesed pegol, a CXCL12 inhibitor, has demonstrated encouraging overall survival data in combination with radiotherapy and bevacizumab in the ongoing GLORIA trial for newly diagnosed MGMT-unmethylated GBM. Plerixafor, a CXCR4 antagonist, has also shown favorable survival outcomes when added to standard chemoradiation in a similar patient population.
A key distinction lies in their specific targets within the same pathway, with olaptesed pegol neutralizing the ligand (CXCL12) and plerixafor blocking the primary receptor (CXCR4). The clinical implications of this difference are yet to be fully elucidated.
The absence of direct comparative studies makes it challenging to definitively conclude which agent has a more favorable efficacy and safety profile. The available data come from trials with different designs, patient populations, and combination therapies. Future research, including larger, randomized controlled trials, is necessary to establish the clinical utility of these agents in the treatment of glioblastoma. Head-to-head preclinical studies could also provide valuable insights into the relative potency and potential synergistic effects of these two approaches to inhibiting the CXCL12/CXCR4 pathway.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Macrophage Exclusion after Radiation Therapy (MERT): A First in Human Phase I/II Trial using a CXCR4 Inhibitor in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. GLORIA: phase III, open-label study of adagloxad simolenin/OBI-821 in patients with high-risk triple-negative breast cancer [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Macrophage Exclusion after Radiation Therapy (MERT): A First in Human Phase I/II Trial using a CXCR4 Inhibitor in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Post-Irradiation Tumor Microenvironment in Glioblastoma via Inhibition of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
Efficacy of NOX-A12 in Combination with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of NOX-A12 (olaptesed pegol), a novel CXCL12 inhibitor, when used in combination with PD-1 inhibitors for the treatment of advanced cancers. The data presented here is primarily drawn from the OPERA trial, a Phase 1/2 study that investigated NOX-A12 in combination with the PD-1 inhibitor pembrolizumab (B1139204) in patients with metastatic, microsatellite-stable (MSS) colorectal and pancreatic cancers.
Mechanism of Action: A Dual Approach to Overcoming Immunotherapy Resistance
NOX-A12 is a Spiegelmer®, a mirror-image L-oligonucleotide, that binds and neutralizes the chemokine CXCL12.[1][2] This mechanism of action is crucial in the context of cancer immunotherapy for two primary reasons:
-
Breaking Down the Tumor's Protective Shield: CXCL12, secreted by cancer and stromal cells, creates a protective niche for tumors, preventing the infiltration of immune cells such as cytotoxic T lymphocytes. By inhibiting CXCL12, NOX-A12 disrupts this protective barrier, allowing immune cells to access and attack the tumor.
-
Enhancing the Efficacy of PD-1 Inhibitors: PD-1 inhibitors work by releasing the "brakes" on T cells, enabling them to recognize and kill cancer cells. However, their effectiveness is limited if T cells cannot penetrate the tumor microenvironment. By facilitating T cell infiltration, NOX-A12 is hypothesized to synergize with PD-1 inhibitors, leading to a more robust anti-tumor immune response.
Signaling Pathway of NOX-A12 and PD-1 Inhibition
Clinical Efficacy: The OPERA Trial
The OPERA trial (NCT03168139) was a Phase 1/2 study that enrolled 20 patients with heavily pretreated metastatic MSS colorectal (n=11) and pancreatic (n=9) cancer.[3][4][5] The trial evaluated the safety and efficacy of NOX-A12 in combination with the PD-1 inhibitor pembrolizumab.
Quantitative Data from the OPERA Trial
| Efficacy Endpoint | Result | Citation |
| Best Overall Response | ||
| Objective Response Rate (ORR) | 0% | |
| Stable Disease (SD) | 25% of patients | [3] |
| Disease Control Rate (DCR) | 25% | |
| Survival | ||
| Overall Survival (OS) at 6 months | 42% | |
| Overall Survival (OS) at 12 months | 22% | |
| Median Progression-Free Survival (PFS) | 1.87 months | |
| Treatment Duration | ||
| Prolonged Time on Treatment vs. Prior Therapy | 35% of patients | [3] |
| Safety Profile | Result | Citation |
| Adverse Events (AEs) | ||
| Grade 1/2 AEs | 83.8% | [4] |
| Grade 3 AEs | 15.5% | [4] |
| Grade 5 AEs | 0.7% | [4] |
It is important to note that while the combination did not yield objective responses in this heavily pretreated patient population, a quarter of the patients achieved stable disease, and over a third experienced a longer duration of treatment compared to their previous line of therapy.[3][5] The safety profile was found to be consistent with that of pembrolizumab monotherapy.[3]
Experimental Protocol: The OPERA Trial
The OPERA trial followed a two-phase protocol designed to first assess the pharmacodynamic effects of NOX-A12 monotherapy and then to evaluate the safety and efficacy of the combination therapy.
Experimental Workflow of the OPERA Trial
Key Methodologies:
-
Patient Population: Patients with metastatic microsatellite-stable (MSS) colorectal or pancreatic cancer who had failed multiple prior lines of therapy.[3]
-
Monotherapy Phase: Patients received 300 mg of NOX-A12 twice weekly for two weeks.[3]
-
Combination Phase: Patients received 300 mg of NOX-A12 and 200 mg of pembrolizumab in repeated 21-day cycles.[3]
-
Biopsies: Liver metastases were biopsied at baseline and after the two-week monotherapy phase to analyze immune cell infiltration and cytokine signatures.[3]
-
Endpoints: The primary endpoints were safety and pharmacodynamic effects. Secondary endpoints included efficacy measures such as overall response rate, disease control rate, and survival.
Alternative Approaches and Future Directions
While the OPERA trial provides the most direct evidence for the combination of NOX-A12 and a PD-1 inhibitor, other studies are exploring the potential of NOX-A12 in different combinations and cancer types. The GLORIA trial, for instance, is investigating NOX-A12 in combination with radiotherapy and bevacizumab in glioblastoma, with promising early results showing significant tumor reductions.[6][7]
The findings from the OPERA trial, although not demonstrating objective responses, suggest that modulating the tumor microenvironment with a CXCL12 inhibitor like NOX-A12 can induce an immune response and provide clinical benefit in a subset of patients with immunologically "cold" tumors. Future research will likely focus on identifying biomarkers to predict which patients are most likely to respond to this combination therapy and exploring its efficacy in other cancer types and in earlier lines of treatment. The safety and tolerability of the combination pave the way for further investigation into synergistic strategies targeting the tumor microenvironment.[4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. businesswire.com [businesswire.com]
- 7. onclive.com [onclive.com]
A Head-to-Head Comparison of Therapeutic Spiegelmers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Spiegelmers, a novel class of therapeutic oligonucleotides. This document summarizes key performance data from various studies, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Spiegelmers are synthetic, mirror-image oligonucleotides (L-ribonucleic acid aptamers) that offer a compelling alternative to traditional antibodies and aptamers. Their unique L-configuration renders them highly resistant to nuclease degradation and confers low immunogenicity, making them attractive candidates for therapeutic development. This guide focuses on a head-to-head comparison of four prominent Spiegelmers that have been evaluated in preclinical and clinical studies: Emapticap Pegol (NOX-E36), Olaptesed Pegol (NOX-A12), Lexaptepid Pegol (NOX-H94), and an anti-GnRH Spiegelmer.
Performance Data Summary
The following tables summarize the available quantitative data for the binding affinity, in vitro efficacy, and pharmacokinetic properties of the selected Spiegelmers.
Table 1: Binding Affinity and In Vitro Efficacy
| Spiegelmer | Target | Binding Affinity (Kd) | In Vitro Efficacy (IC50) |
| Emapticap Pegol (NOX-E36) | CCL2 (MCP-1) | 1.40 ± 0.16 nM | - |
| Olaptesed Pegol (NOX-A12) | CXCL12 (SDF-1) | High Affinity[1][2] | - |
| Lexaptepid Pegol (NOX-H94) | Hepcidin | 0.65 ± 0.06 nmol/L[3] | 19.8 ± 4.6 nmol/L[3] |
| Anti-GnRH Spiegelmer | GnRH | 20 nM[4] | ~20 nM[1] |
Table 2: Pharmacokinetics and Immunogenicity
| Spiegelmer | Half-life | Immunogenicity |
| Emapticap Pegol (NOX-E36) | - | Well-tolerated in Phase I trials[5] |
| Olaptesed Pegol (NOX-A12) | 53.2 hours (plasma elimination)[6][7] | - |
| Lexaptepid Pegol (NOX-H94) | - | No anti-drug antibodies detected in healthy subjects[8][9] |
| Anti-GnRH Spiegelmer | < 1 hour (unmodified)[10] | Very low immunogenic potential in rabbits[6][4] |
Experimental Methodologies
A summary of the general experimental protocols used to characterize these Spiegelmers is provided below.
Binding Affinity Assays (Surface Plasmon Resonance - SPR)
Binding affinities (Kd values) are typically determined using Surface Plasmon Resonance (SPR). In this method, the target protein (e.g., CCL2, hepcidin) is immobilized on a sensor chip. The Spiegelmer is then flowed over the chip at various concentrations. The binding and dissociation of the Spiegelmer to the target are measured in real-time, allowing for the calculation of association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
In Vitro Efficacy Assays
The in vitro efficacy (IC50) is determined by cell-based assays that measure the functional inhibition of the target molecule. For example, for Lexaptepid Pegol, the IC50 was determined by measuring the inhibition of hepcidin-induced ferroportin degradation in macrophages[3]. For the anti-GnRH Spiegelmer, a cell-based assay measuring the inhibition of GnRH-induced calcium release in cells expressing the human GnRH receptor was used[11][12].
Nuclease Resistance Assays
The stability of Spiegelmers in the presence of nucleases is a key characteristic. This is typically assessed by incubating the Spiegelmer in human serum or plasma for various durations. The amount of intact Spiegelmer remaining at each time point is then quantified, often using methods like High-Performance Liquid Chromatography (HPLC). The high resistance of Spiegelmers to nuclease degradation is a direct result of their L-enantiomeric structure, which is not recognized by the D-stereospecific nucleases present in biological fluids.
In Vivo Efficacy Studies
The in vivo efficacy of Spiegelmers is evaluated in relevant animal models of disease. For instance, the efficacy of Lexaptepid Pegol was demonstrated in a cynomolgus monkey model of inflammation-induced anemia, where it was shown to inhibit the decrease in hemoglobin concentration[3]. The anti-GnRH Spiegelmer showed strong antagonist activity in a castrated rat model[6][4]. For Olaptesed Pegol and Emapticap Pegol, efficacy has been demonstrated in various preclinical cancer models and in clinical trials for conditions like chronic lymphocytic leukemia and diabetic nephropathy, respectively[1][5][13].
Immunogenicity Testing
The potential for a therapeutic to elicit an immune response is a critical safety parameter. Immunogenicity is assessed by screening for the presence of anti-drug antibodies (ADAs) in the serum of treated subjects (either animal models or human patients in clinical trials). Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose. Studies on Lexaptepid Pegol in healthy volunteers showed no evidence of ADA formation[8][9]. Similarly, preclinical studies with the anti-GnRH Spiegelmer in rabbits indicated a very low immunogenic potential[6][4].
Visualizations
The following diagrams illustrate key processes and pathways related to Spiegelmer technology and their mechanisms of action.
References
- 1. pnas.org [pnas.org]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Lexaptepid pegol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo properties of an anti-GnRH Spiegelmer: an example of an oligonucleotide-based therapeutic substance class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics and pharmacodynamics of the anti-hepcidin Spiegelmer lexaptepid pegol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo properties of an anti-GnRH Spiegelmer: An example of an oligonucleotide-based therapeutic substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GnRH binding RNA and DNA Spiegelmers: a novel approach toward GnRH antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
NOX-A12: A Novel Chemosensitizing Agent in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of NOX-A12 (olaptesed pegol), a CXCL12 inhibitor, against standard-of-care and alternative chemosensitizing agents in various cancer types. The objective is to present the current landscape of experimental data to inform research and clinical development decisions.
Mechanism of Action: Disrupting the Tumor Microenvironment
NOX-A12 is a Spiegelmer®, a mirror-image L-oligonucleotide, that binds and neutralizes the chemokine CXCL12 (also known as SDF-1)[1][2]. CXCL12 plays a crucial role in the tumor microenvironment by binding to its receptors, CXCR4 and CXCR7, on cancer cells and other cells. This interaction promotes tumor cell survival, proliferation, and resistance to therapy by retaining cancer cells in protective niches, such as the bone marrow[2][3][4].
By sequestering CXCL12, NOX-A12 disrupts this protective signaling, leading to the mobilization of cancer cells from their sanctuaries and rendering them more susceptible to the cytotoxic effects of chemotherapy and radiotherapy[5][6]. This mechanism of action positions NOX-A12 as a potential chemosensitizing and radiosensitizing agent across a range of hematological and solid tumors.
Caption: NOX-A12 neutralizes CXCL12, disrupting cancer cell protection.
Performance Comparison in Glioblastoma (in combination with Radiotherapy)
NOX-A12 is being investigated in the GLORIA clinical trial for newly diagnosed glioblastoma patients with unmethylated MGMT promoter status, a group that typically shows limited benefit from temozolomide (B1682018) chemotherapy. The trial evaluates NOX-A12 in combination with radiotherapy (RT) and bevacizumab.
| Treatment Regimen | Trial/Study | Patient Population | Median Overall Survival (mOS) | Overall Survival (OS) Rate | Response Rate |
| NOX-A12 + RT + Bevacizumab | GLORIA (Phase 1/2)[7][8] | Newly diagnosed, MGMT-unmethylated glioblastoma | Not yet reached (at 15 months, 83% of patients were alive) | 83% at 15 months[7] | 50% CR or near-CR rate[7] |
| RT + Temozolomide | EORTC/NCIC[9][10] | Newly diagnosed glioblastoma | 14.6 - 15.7 months[9][10] | 2-year: 26.5% - 27%[10] | - |
| Radiotherapy Alone | Retrospective analysis[9] | Newly diagnosed glioblastoma | 9.1 months | 1-year: 33% | - |
Experimental Protocol: GLORIA Trial (NCT04121455) [7][11]
-
Patient Population: Adults with newly diagnosed, histologically confirmed glioblastoma with unmethylated MGMT promoter status.
-
Intervention:
-
Dose escalation cohorts: NOX-A12 (200, 400, or 600 mg/week) administered via continuous intravenous infusion for 26 weeks plus standard radiotherapy (60 Gy in 30 fractions or 40.05 Gy in 15 fractions).
-
Expansion cohort: NOX-A12 (600 mg/week) + radiotherapy + bevacizumab (10 mg/kg every 2 weeks) for 26 weeks.
-
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Progression-free survival, overall survival, and tumor response.
Caption: GLORIA trial experimental workflow.
Performance Comparison in Pancreatic Cancer
NOX-A12 has been investigated in combination with the immune checkpoint inhibitor pembrolizumab (B1139204) in patients with metastatic pancreatic cancer who have failed previous lines of therapy. A direct comparison with the standard first-line chemotherapy regimen of gemcitabine (B846) plus nab-paclitaxel is therefore challenging, as they are being tested in different patient populations and in combination with different agents.
| Treatment Regimen | Trial/Study | Patient Population | Median Overall Survival (mOS) | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| NOX-A12 + Pembrolizumab | OPERA (Phase 1/2)[12][13] | Heavily pretreated metastatic pancreatic cancer | 42% at 6 months, 22% at 12 months | 1.87 months | 25% Stable Disease |
| Gemcitabine + Nab-Paclitaxel | MPACT (Phase 3)[14][15][16] | Previously untreated metastatic pancreatic cancer | 8.5 months | 5.5 months | 23% |
| Gemcitabine + Nab-Paclitaxel + Platinum agent | Pilot Trial[17] | Stage IV pancreatic cancer | 16.5 months | - | 71% |
Experimental Protocol: OPERA Trial (NCT03168139) [12][13][18]
-
Patient Population: Patients with metastatic microsatellite-stable pancreatic or colorectal cancer who have progressed on standard therapies.
-
Intervention:
-
Monotherapy phase: NOX-A12 (300 mg) twice weekly for 2 weeks.
-
Combination phase: NOX-A12 (300 mg) and pembrolizumab (200 mg) every 3 weeks.
-
-
Primary Endpoint: Pharmacodynamic effects and safety.
-
Secondary Endpoints: Safety and efficacy of the combination therapy.
Caption: OPERA trial experimental workflow.
Performance Comparison in Chronic Lymphocytic Leukemia (CLL)
In relapsed/refractory CLL, NOX-A12 has been studied in combination with the standard chemoimmunotherapy regimen of bendamustine (B91647) and rituximab (B1143277) (BR).
| Treatment Regimen | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| NOX-A12 + Bendamustine + Rituximab | Phase 2a (NCT01486797)[2][19][20][21] | Relapsed/Refractory CLL | 86% | 11% | 15.4 months |
| Bendamustine + Rituximab | Retrospective analysis[22] | Front-line CLL | 86.4% | 28% | 40 months |
| Bendamustine + Rituximab | Phase 2[23] | Previously untreated CLL with comorbidities | 88% | 20.5% | 69.9% at 2 years |
| Bendamustine + Rituximab | Salvage therapy study[24] | Relapsed/Refractory CLL | - | - | 78.6% at 12 months |
Experimental Protocol: NCT01486797 [2][25]
-
Patient Population: Patients with relapsed/refractory Chronic Lymphocytic Leukemia.
-
Intervention:
-
Pilot group: Single escalating doses of NOX-A12 followed by combination therapy.
-
Combination therapy: NOX-A12 in combination with bendamustine and rituximab.
-
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Response rates and duration of remission.
Performance Comparison in Multiple Myeloma
NOX-A12 has been evaluated in combination with bortezomib (B1684674) and dexamethasone (B1670325) (VD), a standard regimen for relapsed multiple myeloma.
| Treatment Regimen | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) + Very Good Partial Response (VGPR) | Median Progression-Free Survival (PFS) |
| NOX-A12 + Bortezomib + Dexamethasone | Phase 2a (NCT01521533)[26][27] | Relapsed Multiple Myeloma | 73% | 31% | 6.5 months |
| Bortezomib + Dexamethasone | Observational study (Chinese patients)[28] | Relapsed/Refractory Multiple Myeloma | 88.9% | - | - |
| Bortezomib + Cyclophosphamide + Dexamethasone | Retrospective study[29] | Transplant-eligible Multiple Myeloma | 85% (post-induction) | 41.9% (post-induction) | - |
| Bortezomib + Thalidomide + Dexamethasone | Retrospective study | Transplant-eligible Multiple Myeloma | 67.3% | - | - |
Experimental Protocol: NCT01521533 [30][31][32]
-
Patient Population: Patients with relapsed multiple myeloma.
-
Intervention:
-
Pilot group: Single escalating doses of NOX-A12 followed by combination therapy.
-
Combination therapy: NOX-A12 administered prior to bortezomib and dexamethasone.
-
-
Primary Endpoint: Safety and efficacy.
-
Secondary Endpoints: Overall tumor response.
Conclusion
NOX-A12, through its unique mechanism of targeting the CXCL12-mediated protective tumor microenvironment, demonstrates potential as a chemosensitizing and radiosensitizing agent in a variety of cancers. The available clinical data, particularly in glioblastoma, show promising improvements in survival and response rates when combined with standard therapies. In hematological malignancies like CLL and multiple myeloma, the addition of NOX-A12 to established regimens has shown high response rates.
Direct comparisons with standard-of-care are often limited by differences in trial design and patient populations. However, the existing data warrant further investigation of NOX-A12 in larger, randomized controlled trials to definitively establish its role in sensitizing cancer cells to therapy and improving patient outcomes. The ongoing and future studies, such as the OPTIMUS trial in pancreatic cancer, will be crucial in further defining the clinical utility of this novel therapeutic approach.
References
- 1. NOX-A12 [tmepharma.com]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The Spiegelmer NOX-A12, a novel CXCL12 inhibitor, interferes with chronic lymphocytic leukemia cell motility and causes chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Temozolomide during radiotherapy of glioblastoma multiforme : Daily administration improves survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temozolomide Plus Radiation Nearly Triples Survival Time in Glioblastoma... [medscape.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Increased survival in pancreatic cancer with nab-paclitaxel plus gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. onclive.com [onclive.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 22. Bendamustine-rituximab as a front line therapy in CLL patients: a retrospective study report [lymphomahub.com]
- 23. community.the-hospitalist.org [community.the-hospitalist.org]
- 24. targetedonc.com [targetedonc.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. ashpublications.org [ashpublications.org]
- 28. Improved Response Rates with Bortezomib in Relapsed or Refractory Multiple Myeloma: An Observational Study in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Improved long-term survival rate in the responders to bortezomib, cyclophosphamide, dexamethasone induction therapy in a transplant-eligible cohort of predominantly middle-age multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. researchgate.net [researchgate.net]
- 32. NOX-A12 in Combination With Bortezomib and Dexamethasone in Relapsed Multiple Myeloma [ctv.veeva.com]
Comparative Study of Olaptesed Pegol in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of olaptesed pegol (NOX-A12) performance with alternative therapeutic strategies across various cancer models. The following sections detail the mechanism of action, preclinical and clinical findings, and experimental methodologies to support further investigation and drug development efforts.
Abstract
Olaptesed pegol is a novel, pegylated L-oligonucleotide (a Spiegelmer®) that acts as a C-X-C Motif Chemokine Ligand 12 (CXCL12) inhibitor. By neutralizing CXCL12, olaptesed pegol disrupts the interaction between cancer cells and their protective tumor microenvironment, thereby enhancing the efficacy of various cancer therapies. This guide summarizes the current understanding of olaptesed pegol's therapeutic potential, drawing on data from preclinical studies and clinical trials in solid tumors and hematological malignancies.
Mechanism of Action: Targeting the CXCL12/CXCR4/CXCR7 Axis
Olaptesed pegol's therapeutic strategy revolves around the inhibition of the CXCL12 signaling pathway. CXCL12, a chemokine, plays a pivotal role in tumor progression by binding to its receptors, CXCR4 and CXCR7, on cancer cells and other cells within the tumor microenvironment.[1][2][3] This interaction promotes tumor cell proliferation, survival, migration, and angiogenesis.[1] Furthermore, the CXCL12 axis is implicated in the recruitment of immunosuppressive cells and the creation of a protective niche that shields cancer cells from immune attack and chemotherapy.[1][4]
Olaptesed pegol directly binds to and neutralizes CXCL12, effectively disrupting this signaling cascade.[3][4][5] This disruption is hypothesized to:
-
Enhance Chemotherapy Efficacy: By mobilizing cancer cells from their protective niches into the circulation, making them more susceptible to cytotoxic agents.[3][4][5]
-
Sensitize Tumors to Immunotherapy: By increasing the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.[6]
-
Inhibit Angiogenesis and Vasculogenesis: By blocking the recruitment of pro-angiogenic cells.[7]
Diagram of the CXCL12 Signaling Pathway and Olaptesed Pegol's Mechanism of Action
Comparative Performance in Cancer Models
Olaptesed pegol has been investigated in a variety of cancer models, primarily in combination with other therapies. The following tables summarize the key findings from these studies.
Glioblastoma (GBM)
In preclinical GBM models, the inhibition of the CXCL12/CXCR4 axis has been shown to abrogate the recruitment of pro-vasculogenic bone marrow-derived cells following radiotherapy.[7]
| Clinical Trial | Treatment Arm | Key Outcomes | Reference |
| GLORIA (Phase 1/2) | Olaptesed Pegol + Radiotherapy | Median OS: 12.7 months; Median PFS: 5.7 months in the dose-escalation part. | [7][8] |
| GLORIA (Phase 1/2) | Olaptesed Pegol + Radiotherapy + Bevacizumab | 18-month OS rate of 50% in an expansion arm, compared to a 5% historical control rate. |
Pancreatic and Colorectal Cancer
Preclinical studies in pancreatic and colorectal cancer models have suggested that inhibiting CXCL12 can enhance the infiltration of T cells into tumors, potentially overcoming resistance to PD-1 checkpoint inhibitors.
| Clinical Trial | Cancer Type | Treatment Arm | Key Outcomes | Reference |
| OPERA (Phase 1/2) | Metastatic Colorectal Cancer (MSS) | Olaptesed Pegol + Pembrolizumab | Disease stabilization observed; increased T cell aggregation and migration towards tumor cells in responding tissues. | [6][9] |
| OPERA (Phase 1/2) | Metastatic Pancreatic Cancer | Olaptesed Pegol + Pembrolizumab | Disease stabilization observed; prolonged time on treatment for a majority of patients compared to their last standard treatment. | [6][9] |
Chronic Lymphocytic Leukemia (CLL)
In preclinical CLL models, olaptesed pegol has been shown to mobilize CLL cells from their protective microenvironment, making them more vulnerable to conventional therapies.[4]
| Clinical Trial | Treatment Arm | Key Outcomes | Reference |
| Phase 2a | Olaptesed Pegol + Bendamustine (B91647) + Rituximab | Overall Response Rate (ORR): 86% (11% Complete Response, 75% Partial Response); Median PFS: 15.4 months. | [5][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key clinical trials of olaptesed pegol.
GLORIA Trial (NCT04121455) for Glioblastoma
-
Study Design: A phase 1/2, multicenter, open-label study in patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status.[11]
-
Intervention:
-
Primary Outcome: Safety and tolerability.[13]
-
Secondary Outcomes: Overall survival, progression-free survival, and radiographic response.[7]
Workflow for the GLORIA Clinical Trial
OPERA Trial (NCT03168139) for Pancreatic and Colorectal Cancer
-
Study Design: A phase 1/2, open-label study in patients with metastatic, microsatellite-stable colorectal or pancreatic cancer.[14]
-
Intervention: A two-week monotherapy phase with olaptesed pegol followed by combination therapy with pembrolizumab.[6][9]
-
Primary Outcome: Pharmacodynamic effects and safety of olaptesed pegol monotherapy.[14]
-
Secondary Outcomes: Safety and efficacy of the combination therapy.[14]
-
Biomarker Analysis: Tumor biopsies were taken before and after olaptesed pegol monotherapy to analyze immune cell infiltration and cytokine signatures.[14]
Alternative Therapeutic Strategies
The primary alternatives to olaptesed pegol are other agents that target the CXCL12/CXCR4/CXCR7 axis. These include:
-
AMD3100 (Plerixafor): A CXCR4 antagonist that has shown efficacy in mobilizing hematopoietic stem cells and has been investigated in various cancer models.[1][2]
-
Other Small Molecule Inhibitors and Monoclonal Antibodies: Several other agents targeting this axis are in various stages of preclinical and clinical development.
Direct comparative studies between olaptesed pegol and these alternatives in the same cancer models are limited in the publicly available literature, highlighting a key area for future research.
Conclusion and Future Directions
Olaptesed pegol has demonstrated promising activity in combination with various cancer therapies across a range of preclinical and clinical models. Its ability to modulate the tumor microenvironment and sensitize tumors to existing treatments positions it as a potentially valuable component of future cancer treatment regimens.
Future research should focus on:
-
Conducting head-to-head preclinical studies comparing olaptesed pegol with other CXCL12/CXCR4/CXCR7 inhibitors.
-
Identifying predictive biomarkers to select patients most likely to respond to olaptesed pegol-based therapies.
-
Further elucidating the intricate molecular mechanisms by which olaptesed pegol enhances anti-tumor immunity.
The continued investigation of olaptesed pegol and other modulators of the tumor microenvironment holds significant promise for improving outcomes for patients with difficult-to-treat cancers.
References
- 1. CXCL12 (SDF1α) – CXCR4/CXCR7 Pathway Inhibition: An Emerging Sensitizer for Anti-Cancer Therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of NOX-A12 and Standard-of-Care in Pancreatic Cancer Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug NOX-A12 (also referred to as AL-A12), a CXCL12 inhibitor, against current standard-of-care treatments for pancreatic cancer. The analysis is based on available clinical trial data and aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its potential therapeutic role.
Overview of Therapeutic Agents
NOX-A12 (Olaptesed Pegol): A PEGylated L-stereoisomer RNA aptamer that binds to and neutralizes the chemokine CXCL12 (also known as SDF-1). By inhibiting CXCL12, NOX-A12 aims to disrupt the tumor microenvironment, enhance the infiltration of immune cells, and potentially increase the efficacy of other cancer therapies. In the context of pancreatic cancer, it has been investigated in combination with the immune checkpoint inhibitor pembrolizumab (B1139204).
Standard-of-Care: For metastatic pancreatic cancer, the two most widely accepted first-line chemotherapy regimens are FOLFIRINOX and a combination of gemcitabine (B846) and nab-paclitaxel. These regimens have demonstrated a survival benefit over gemcitabine monotherapy.
Quantitative Data Comparison
The following tables summarize the key efficacy data from clinical trials of NOX-A12 in combination with pembrolizumab and the standard-of-care regimens. It is important to note that the data for the NOX-A12 combination comes from a single-arm Phase 1/2 trial (OPERA), and therefore, a direct head-to-head comparison with a standard-of-care arm within the same trial is not available. The comparison is made against data from separate clinical trials of the standard-of-care regimens.
| Treatment Regimen | Trial | Patient Population | Median Overall Survival (OS) | Overall Survival (OS) Rate | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Stable Disease (SD) |
| NOX-A12 + Pembrolizumab | OPERA (Phase 1/2) | Metastatic Pancreatic Cancer (heavily pretreated) | Not Reported | 42% at 6 months, 22% at 12 months[1] | 1.87 months[1] | Not Reported | 25%[1] |
| FOLFIRINOX | ACCORD-11 (Phase 3) | Metastatic Pancreatic Cancer | 11.1 months | Not Reported | 6.4 months | 31.6% | Not Reported |
| Gemcitabine + nab-Paclitaxel | MPACT (Phase 3) | Metastatic Pancreatic Cancer | 8.5 months | Not Reported | 5.5 months | 23% | Not Reported |
Experimental Protocols
NOX-A12 in Combination with Pembrolizumab (OPERA Trial)
The OPERA trial (NCT03168139) was a Phase 1/2 study investigating the safety and efficacy of NOX-A12 in combination with pembrolizumab in patients with metastatic, microsatellite-stable colorectal or pancreatic cancer.[2]
-
Patient Population: The pancreatic cancer cohort consisted of 9 patients who were heavily pretreated, with a median of 3 prior lines of therapy.[1]
-
Treatment Protocol:
-
Monotherapy Phase: Patients received 300 mg of NOX-A12 twice weekly for two weeks.[1][2]
-
Combination Phase: Following the monotherapy phase, patients received 300 mg of NOX-A12 in combination with 200 mg of pembrolizumab every three weeks.[3] Treatment continued until disease progression or unacceptable toxicity.
-
-
Assessments: Tumor responses were assessed according to RECIST 1.1 and irRECIST criteria.[3] Biopsies of liver metastases were taken before and after the NOX-A12 monotherapy phase to analyze immune cell infiltration and cytokine signatures.[1]
FOLFIRINOX
The pivotal ACCORD-11 trial established FOLFIRINOX as a standard of care.
-
Patient Population: Patients with metastatic pancreatic cancer and a good performance status (ECOG 0 or 1).
-
Treatment Protocol: The FOLFIRINOX regimen consists of:
-
Oxaliplatin: 85 mg/m² intravenously
-
Irinotecan: 180 mg/m² intravenously
-
Leucovorin: 400 mg/m² intravenously
-
Fluorouracil (5-FU): 400 mg/m² as an intravenous bolus, followed by a 46-hour continuous infusion of 2,400 mg/m².
-
This cycle is repeated every two weeks.
-
Gemcitabine and nab-Paclitaxel
The MPACT trial was a landmark study for this combination therapy.
-
Patient Population: Patients with previously untreated metastatic pancreatic cancer.
-
Treatment Protocol:
-
nab-Paclitaxel: 125 mg/m² intravenously
-
Gemcitabine: 1,000 mg/m² intravenously
-
Both drugs are administered on days 1, 8, and 15 of a 28-day cycle.
-
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling Pathway in Pancreatic Cancer
The CXCL12/CXCR4 signaling axis is crucial in the progression of pancreatic cancer.[4] CXCL12, secreted by cancer-associated fibroblasts and other cells in the tumor microenvironment, binds to its receptor CXCR4 on pancreatic cancer cells.[4] This interaction triggers several downstream signaling pathways, including RAS-MAPK and PI3K-AKT, which promote tumor cell proliferation, survival, invasion, and metastasis.[5] The dense stroma of pancreatic tumors, rich in CXCL12, can also create a barrier that prevents the infiltration of cytotoxic T cells, thus contributing to immune evasion. NOX-A12 is designed to disrupt this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Role of CXCL12/CXCR4 signaling axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCL12 in Pancreatic Cancer: Its Function and Potential as a Therapeutic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Predicting NOX-A12 Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NOX-A12, a novel inhibitor of the chemokine CXCL12, with alternative therapeutic strategies in glioblastoma and pancreatic cancer. It offers a detailed examination of the experimental data supporting the use of the EG12 biomarker for predicting response to NOX-A12 and presents the methodologies of key experiments to aid in the design and interpretation of future research.
Executive Summary
NOX-A12 (olaptesed pegol) is a PEGylated L-stereoisomer RNA aptamer that neutralizes the chemokine CXCL12, a key signaling protein in the tumor microenvironment (TME).[1] By disrupting the CXCL12-CXCR4/CXCR7 signaling axis, NOX-A12 aims to break tumor protection, enabling immune cell infiltration, and block tumor repair mechanisms following radiotherapy.[1] Clinical trials, particularly the GLORIA study in glioblastoma, have identified a promising predictive biomarker, the EG12 score, which is based on the expression of CXCL12 on endothelial and glioma cells.[2] This guide will delve into the validation of this biomarker and compare the performance of NOX-A12 with standard-of-care and other emerging therapies for glioblastoma and pancreatic cancer.
NOX-A12 and the EG12 Biomarker in Glioblastoma
The Phase 1/2 GLORIA trial (NCT04121455) investigated NOX-A12 in combination with radiotherapy in newly diagnosed, MGMT-unmethylated glioblastoma patients, a population with poor prognosis on standard chemotherapy.[3][4] The study revealed that a high EG12 score at baseline is significantly associated with improved clinical outcomes for patients treated with NOX-A12.[2]
Data Presentation: GLORIA Trial - EG12 Biomarker and Survival Outcomes
| Biomarker Subgroup | N | Median Progression-Free Survival (PFS) | p-value (PFS) | Median Overall Survival (OS) | p-value (OS) |
| NOX-A12 + Radiotherapy | |||||
| High EG12 Score | 5 | 6.0 months | 0.031 | 15.8 months | 0.075 |
| Low EG12 Score | 5 | 3.0 months | 11.1 months | ||
| Standard of Care (Reference Cohort) | |||||
| High EG12 Score | 7 | 4.6 months | 0.502 | 9.6 months | 0.243 |
| Low EG12 Score | 8 | 6.0 months | 10.0 months |
Data from the dose-escalation part of the GLORIA trial presented at ASCO 2023.[2][4]
The data demonstrates that patients with a high EG12 score experienced a significantly longer PFS when treated with NOX-A12 and radiotherapy compared to those with a low EG12 score.[2] A similar trend was observed for OS.[2] Importantly, this correlation was not observed in a reference cohort of patients receiving standard of care, suggesting the predictive specificity of the EG12 score for NOX-A12-based therapy.[2][4]
Experimental Protocols: EG12 Score Determination
The EG12 score is determined from pre-treatment tumor tissue using a six-plex immunofluorescence staining technique (CODEX).[5][6]
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Antigen Retrieval: Sections undergo heat-induced epitope retrieval to unmask target antigens.
-
Antibody Staining: A cocktail of fluorescently labeled antibodies is applied to the tissue. The panel includes antibodies against:
-
Imaging: High-resolution images of the stained tissue are acquired using a fluorescence microscope.
-
Image Analysis: Specialized software is used to quantify the frequency of CXCL12 expression on CD31-positive endothelial cells and GFAP-positive glioma cells.
-
EG12 Score Calculation: The EG12 score is calculated as the fraction of endothelial and glioma cells expressing CXCL12.[2]
Signaling Pathway and Experimental Workflow
Comparison with Alternatives in Glioblastoma
The standard of care for newly diagnosed, MGMT-unmethylated glioblastoma is radiotherapy with concomitant and adjuvant temozolomide (B1682018).[7] However, the benefit of temozolomide in this patient population is limited.[7]
Another approach targeting the CXCL12/CXCR4 axis involves the use of CXCR4 antagonists like Plerixafor (AMD3100). A Phase I/II study of Plerixafor in combination with bevacizumab for recurrent high-grade glioma has been conducted (NCT01339039).[8] Another study in newly diagnosed GBM showed a median OS of 21.3 months and a PFS of 14.5 months with Plerixafor added to standard chemoradiation.[9]
It is important to note that there are no direct head-to-head clinical trials comparing NOX-A12 with these alternatives. The following table provides a cross-trial comparison, which should be interpreted with caution due to differences in study design and patient populations.
Data Presentation: Cross-Trial Comparison in Glioblastoma
| Treatment | Trial | Patient Population | Median PFS | Median OS |
| NOX-A12 + Radiotherapy (High EG12) | GLORIA (Phase 1/2) | Newly Diagnosed, MGMT-unmethylated | 6.0 months | 15.8 months |
| Standard of Care (Reference Cohort) | GLORIA (Reference) | Newly Diagnosed, MGMT-unmethylated | 4.6 - 6.0 months | 9.6 - 10.0 months |
| Plerixafor + Chemoradiation | Phase I/II (NCT01977677) | Newly Diagnosed | 14.5 months | 21.3 months |
NOX-A12 in Pancreatic Cancer
NOX-A12 has also been investigated in metastatic pancreatic cancer in the OPERA (NCT03168139) and the planned OPTIMUS (Phase 2) trials, typically in combination with checkpoint inhibitors and/or chemotherapy.[1][10] The rationale is to modulate the immunosuppressive TME of pancreatic tumors to enhance the efficacy of other anticancer agents.[10]
Comparison with Alternatives in Pancreatic Cancer
The standard first-line treatments for metastatic pancreatic cancer with good performance status are combination chemotherapy regimens such as FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel.[11][12]
Data Presentation: Efficacy of Standard Chemotherapies in Metastatic Pancreatic Cancer
| Treatment | Trial | Median PFS | Median OS | Overall Response Rate (ORR) |
| FOLFIRINOX | ACCORD11 / PRODIGE 4 | 6.4 months | 11.1 months | 31.6% |
| Gemcitabine + nab-paclitaxel | MPACT | 5.5 months | 8.5 months | 23% |
| NOX-A12 + Pembrolizumab (B1139204) | OPERA (Phase 1/2) | 1.87 months | 42% at 6 months | 25% Stable Disease |
Data for FOLFIRINOX and Gemcitabine + nab-paclitaxel from pivotal trials.[12] Data for NOX-A12 + Pembrolizumab from the OPERA trial in heavily pre-treated patients.[13][14]
The OPERA trial showed that NOX-A12 in combination with pembrolizumab was safe and resulted in stable disease in 25% of heavily pre-treated patients with metastatic pancreatic and colorectal cancer.[10][14] While direct comparisons are not possible, the upcoming OPTIMUS trial, which will evaluate NOX-A12 with chemotherapy and a checkpoint inhibitor in the second-line setting, will provide more clarity on its potential in pancreatic cancer.[1]
Conclusion
The validation of the EG12 score as a predictive biomarker for NOX-A12 response in glioblastoma represents a significant step towards personalized medicine in this challenging disease. The available data suggests that NOX-A12, particularly in patients with a high EG12 score, may offer a survival benefit over standard of care. In pancreatic cancer, NOX-A12 shows promise in modulating the tumor microenvironment, and ongoing trials will further define its role in combination therapies. Further research, including randomized controlled trials, is necessary to definitively establish the clinical utility of NOX-A12 and the EG12 biomarker in comparison to other therapeutic options. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.
References
- 1. NOX-A12 [tmepharma.com]
- 2. businesswire.com [businesswire.com]
- 3. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Efficacy of gemcitabine plus nab-paclitaxel in second-line treatment of metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Macrophage Exclusion after Radiation Therapy (MERT): A First in Human Phase I/II Trial using a CXCR4 Inhibitor in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of CXCL12 and PD-1 in MSS colorectal and pancreatic cancer: modulation of the microenvironment and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemcitabine/Nab-Paclitaxel vs Modified FOLFIRINOX in Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 12. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
Comparative Safety Profiles of CXCL12 Pathway Inhibitors: A Guide for Researchers
The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological processes, including immune response, hematopoiesis, and embryonic development. Its dysregulation is implicated in the pathogenesis of various diseases, notably cancer, where it plays a key role in tumor growth, metastasis, and the development of resistance to therapy. Consequently, inhibitors of the CXCL12 pathway have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of the safety profiles of several key CXCL12 pathway inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.
The CXCL12 Signaling Pathway
The CXCL12 chemokine, also known as Stromal Cell-Derived Factor-1 (SDF-1), is the primary ligand for the G-protein coupled receptor (GPCR) CXCR4. The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. A secondary receptor, CXCR7 (also known as ACKR3), also binds CXCL12 and is thought to act as a scavenger receptor, modulating the availability of CXCL12 for CXCR4. Inhibition of this pathway can be achieved through various strategies, including small molecule antagonists, antibodies targeting CXCR4 or CXCL12, and peptide inhibitors.
Caption: The CXCL12 signaling pathway.
Comparative Safety Data of CXCL12 Pathway Inhibitors
The following table summarizes the key safety findings for several prominent CXCL12 pathway inhibitors based on available clinical trial data.
| Inhibitor (Class) | Development Stage/Status | Indication(s) Studied | Common Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) / Maximum Tolerated Dose (MTD) |
| Plerixafor (B1678892) (AMD3100) (Small Molecule) | Approved | Hematopoietic Stem Cell (HSC) Mobilization for autologous transplant in Non-Hodgkin's Lymphoma (NHL) and Multiple Myeloma (MM) | Diarrhea, nausea, fatigue, injection site reactions, headache, dizziness, arthralgia.[1] | Not typically observed at the approved dose. Transient gastrointestinal side effects (Grade 1-2) were the most common AEs in a pediatric study with no DLTs.[2][3] |
| LY2510924 (Peptide) | Phase 1/2 | Advanced Solid Tumors (e.g., Pancreatic, Rectal Cancer) | Injection-site reaction (44.4%), fatigue (33.3%), increased white blood cell count (33.3%), nausea (7%), injection site pruritus (7%).[1][4][5][6] | Grade 3 increased neutrophil count. MTD established at 20 mg/day.[4][5] |
| Burixafor (GPC-100) (Small Molecule) | Phase 2 | HSC Mobilization in Multiple Myeloma | In combination with G-CSF and propranolol (B1214883), most AEs were Grade 1-2 and related to G-CSF (e.g., bone pain, back pain). One case of low-grade infusion-related reaction and one case of diarrhea were noted.[7][8] No burixafor-related AEs higher than Grade 2 reported.[9][10] | Not reported. Generally well-tolerated in Phase 2 studies.[7][8][9][10] |
| Motixafortide (B606204) (BL-8040) (Peptide) | Approved (US) | HSC Mobilization in Multiple Myeloma | Local injection site reactions (pain, erythema, pruritus; up to 70%), pruritus (33.8%), flushing (32.5%), urticaria (12.5%), back pain.[11] | Not established in the context of HSC mobilization; generally well-tolerated. Severe AEs in 5.4% of patients included vomiting, hypersensitivity reaction, and injection site cellulitis.[11] |
| Ulocuplumab (BMS-936564) (Monoclonal Antibody) | Phase 1/2 | Relapsed/Refractory Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM) | Monotherapy: Transient, mild/moderate thrombocytopenia. In combination with lenalidomide-dexamethasone: neutropenia (43.3%), diarrhea (33.3%), thrombocytopenia (33.3%). In combination with bortezomib-dexamethasone: thrombocytopenia (37.5%).[12][13] | MTD not reached at doses up to 10 mg/kg.[12][13][14] |
| Balixafortide (B605907) (POL6326) (Peptide) | Phase 3 (terminated) | HER2-negative Metastatic Breast Cancer | In combination with eribulin (B193375): Fatigue (79%), neutropenia (57%), infusion-related reactions (48%), alopecia (46%), constipation (46%), nausea (45%).[15] Grade 3-4 AEs included neutropenia (38%) and leucopenia (13%).[2][16] | MTD was not reached. One treatment-related death from septic shock and one from pneumonia were reported in a Phase 1 study.[15] |
Detailed Safety Profiles
Plerixafor (AMD3100) Plerixafor is an established hematopoietic stem cell mobilizer. Its safety profile is generally considered manageable, with the most frequently reported adverse events being gastrointestinal issues and injection site reactions.[1] In clinical trials for HSC mobilization in patients with NHL and MM, the addition of plerixafor to G-CSF did not lead to a significant increase in adverse events compared to G-CSF alone.[17] Long-term follow-up studies (up to 5 years) have not shown significant differences in overall survival or progression-free survival in patients treated with plerixafor.[17]
LY2510924 This peptide antagonist of CXCR4 has been evaluated in patients with advanced cancers. The most common treatment-related adverse events were injection-site reactions, fatigue, and an increase in white blood cell count.[1][6] A Phase 1 dose-escalation study established a maximum tolerated dose of 20 mg/day, with dose-limiting toxicity being a Grade 3 increase in neutrophil count.[4][5]
Burixafor (GPC-100) In a Phase 2 trial for HSC mobilization in multiple myeloma patients, burixafor, in combination with propranolol and G-CSF, demonstrated an excellent safety profile.[9][10] No burixafor-related adverse events higher than Grade 2 were observed.[9][10] The majority of side effects were low-grade and attributed to G-CSF, such as bone pain.[7][8]
Motixafortide (BL-8040) Recently approved for HSC mobilization in multiple myeloma, motixafortide's safety has been assessed in the GENESIS trial. Common adverse events include local injection site reactions and systemic reactions like itching, flushing, and hives.[18][19] While the overall incidence of adverse events was high in both the motixafortide and placebo groups (largely due to post-transplant cytopenias), the adverse effects related to motixafortide itself were generally manageable.[18][19]
Ulocuplumab (BMS-936564) This anti-CXCR4 antibody has been studied in hematologic malignancies. As a monotherapy, the primary treatment-related adverse event was transient and mild-to-moderate thrombocytopenia.[20] When combined with standard-of-care agents like lenalidomide-dexamethasone or bortezomib-dexamethasone in multiple myeloma, the safety profile was similar to the combination regimens alone, with the most common events being neutropenia and thrombocytopenia.[12][14] The maximum tolerated dose was not reached in a Phase 1b/II study at doses up to 10 mg/kg.[12][13][14]
Balixafortide (POL6326) Balixafortide was investigated in combination with eribulin for metastatic breast cancer. The combination was associated with a safety profile similar to what would be expected from either agent alone, with the most common severe adverse events being neutropenia and leucopenia.[2][15][16] A notable adverse event was histamine-like infusion reactions, which were manageable with antihistamines.[2][16] The Phase 3 FORTRESS study was terminated due to a lack of efficacy, though the safety profile was consistent with earlier studies.[21]
Experimental Protocols for Preclinical Safety Assessment
General Preclinical Toxicology and Safety Pharmacology Workflow
The preclinical safety evaluation of CXCL12 pathway inhibitors typically follows a standard workflow for pharmaceutical development, adhering to guidelines from regulatory bodies like the FDA and EMA.
Caption: A typical workflow for preclinical safety assessment.
Key Preclinical Safety Studies for CXCL12 Pathway Inhibitors
-
Plerixafor (AMD3100):
-
Single-Dose Toxicity: Studies were conducted in mice and rats via subcutaneous (SC) and intravenous (IV) administration. These studies identified neurological findings such as sedation and spasms at high doses. The LD50 values were determined to be 16 mg/kg (SC) in mice and >50 mg/kg (SC) in rats.
-
Repeat-Dose Toxicity: The toxicity of repeated SC administration was investigated in rats (up to 4 weeks) and dogs (15 days and 4 weeks). Target organs for toxicity were identified as the hematopoietic system (leukocytosis), bone, liver, spleen, cardiovascular system, and central nervous system.
-
Safety Pharmacology: In vivo safety pharmacology studies in rodents showed CNS-suppressive effects and decreased respiratory function.[17] While plerixafor did not affect hERG channels, it did cause tachycardia and hypertension in dogs.[17]
-
Genotoxicity: Plerixafor was found to be negative in a standard battery of genetic toxicity tests.[5]
-
Reproductive and Developmental Toxicity: Plerixafor was shown to be teratogenic in rats and rabbits, leading to its classification as Pregnancy Category D.[5]
-
-
LY2510924:
-
Pharmacokinetics: PK studies were conducted in mice, rats, dogs, and monkeys using both SC and IV dosing to assess exposure and bioavailability. These studies demonstrated that LY2510924 has good in vivo stability with a half-life of 3 to 5 hours in these preclinical species.[7]
-
In Vivo Efficacy and Target Engagement: Preclinical studies in mouse xenograft models of non-Hodgkin lymphoma, renal cell carcinoma, lung cancer, and colon cancer showed dose-dependent inhibition of tumor growth.[7] Target engagement was demonstrated by the mobilization of leukocytes and stem cells in vivo.
-
-
Motixafortide (BL-8040):
-
Repeat-Dose Toxicology: 28-day repeat-dose toxicology studies were performed in rats and dogs with subcutaneous administration at clinically relevant doses. These studies revealed anaphylactoid-type reactions that lessened with repeated administration.
-
Preclinical Efficacy: In preclinical mouse studies, a single injection of motixafortide resulted in rapid and robust mobilization of hematopoietic stem and progenitor cells.[6]
-
-
Balixafortide (POL6326):
-
In Vitro Studies: Receptor binding studies confirmed a high affinity for the human CXCR4 receptor with a general lack of significant binding to other potential targets. Balixafortide was not cytotoxic and did not show hemolytic activity in human blood in vitro. It also showed no significant inhibition of major human cytochrome P450 enzymes.
-
In Vivo Safety Pharmacology: Following IV bolus administration in cynomolgus monkeys, no significant cardiovascular or respiratory effects were observed, except for a transient reduction in blood pressure at a high dose in one animal. A 13-week repeat-dose toxicity study was also conducted in cynomolgus monkeys.
-
Conclusion
The development of CXCL12 pathway inhibitors represents a significant advancement in the therapeutic landscape for a variety of diseases, particularly cancer. However, as with any targeted therapy, a thorough understanding of their safety profiles is paramount. The inhibitors discussed in this guide exhibit a range of adverse event profiles, from the generally well-tolerated profile of Burixafor in its studied combination to the more complex safety considerations for agents used in combination with cytotoxic chemotherapy. For researchers and drug developers, this comparative analysis underscores the importance of careful patient selection, dose optimization, and vigilant monitoring for potential on-target and off-target toxicities. As research in this area continues, further long-term safety data and head-to-head comparative trials will be crucial to fully delineate the therapeutic window of these promising agents.
References
- 1. Pharmacokinetics and Pharmacodynamics of Burixafor Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of the safety and pharmacokinetics of plerixafor in children undergoing a second allogeneic hematopoietic stem cell transplantation for relapsed or refractory leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the safety and pharmacokinetics of plerixafor in children undergoing a second allogeneic hematopoietic stem cell transplantation for relapsed or refractory leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What clinical trials have been conducted for Motixafortide? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Exicure, Inc. Presents Positive Topline Phase 2 Data for Burixafor in Multiple Myeloma At 2025 Ash Annual Meeting | MarketScreener [marketscreener.com]
- 13. A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib Plus Dexamethasone in Relapsed Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Balixafortide plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altasciences.com [altasciences.com]
- 16. karger.com [karger.com]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 20. Selective PET imaging of CXCR4 using the Al18F-labeled antagonist LY2510924 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Dual Targeting of Tumor Vasculature: A Comparison of NOX-A12 (Olaptesed Pegol) and Bevacizumab in Glioblastoma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of NOX-A12 (olaptesed pegol) and bevacizumab, with a focus on their combined application in the treatment of glioblastoma (GBM). This analysis is supported by experimental data from the GLORIA Phase 1/2 clinical trial.
NOX-A12, a CXCL12 inhibitor, and bevacizumab, a VEGF-A inhibitor, represent two distinct approaches to disrupting tumor vasculature. While bevacizumab targets angiogenesis, the formation of new blood vessels from pre-existing ones, NOX-A12 is believed to inhibit vasculogenesis, the formation of new blood vessels from progenitor cells. The combination of these two agents presents a promising strategy for a more complete blockade of tumor blood supply, potentially overcoming resistance mechanisms and improving therapeutic outcomes in aggressive cancers like glioblastoma.
Comparative Efficacy in Glioblastoma: The GLORIA Trial
The Phase 1/2 GLORIA trial (NCT04121455) provides the most robust clinical data on the synergistic effects of NOX-A12 and bevacizumab. The trial evaluated the combination of NOX-A12, bevacizumab, and radiotherapy in patients with newly diagnosed, MGMT-unmethylated glioblastoma, a patient population with a particularly poor prognosis.
Quantitative Data Summary
The following table summarizes the key efficacy data from the GLORIA trial's expansion arm investigating the triple combination of NOX-A12, bevacizumab, and radiotherapy, compared to historical data for standard of care and other investigational therapies in a similar patient population.
| Efficacy Endpoint | NOX-A12 + Bevacizumab + Radiotherapy (GLORIA Expansion Arm) | Standard of Care (Historical Controls) | Other Investigational Agents (Cross-Trial Comparison) |
| Overall Response Rate (ORR) | 83.3%[1] | Not typically reported as a primary endpoint | 3% - 7.8%[2] |
| Median Overall Survival (mOS) | 19.9 months[3] | Approximately 9.5 months[3] | 13.4 - 16.5 months |
| Overall Survival (OS) at 17 months | 67%[2] | Data not available | Data not available |
| Complete Response (CR) or near-CR Rate | 50% (of 6 evaluable patients)[4] | Data not available | Data not available |
| Durable Partial Responses (mRANO criteria) | 83% (5 of 6 patients)[5] | Data not available | Data not available |
| Tumor Size Reduction >50% | 100% of target lesions[5] | Data not available | Data not available |
Experimental Protocols: The GLORIA Trial (NCT04121455)
The following outlines the key methodologies employed in the expansion arm of the GLORIA trial investigating the combination of NOX-A12 and bevacizumab.
Study Design: A multi-center, open-label, Phase 1/2 trial with a dose-escalation phase followed by expansion cohorts. The data presented here is from the expansion arm evaluating the triple combination in patients with incompletely resected or biopsy-only, newly diagnosed MGMT-unmethylated glioblastoma.[6][7]
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with newly diagnosed, histologically confirmed, supratentorial WHO grade IV glioblastoma with unmethylated MGMT promoter status. Patients had undergone incomplete resection or biopsy only. ECOG performance status of ≤2.[6][7]
-
Exclusion Criteria: Prior radiotherapy to the head, prior chemotherapy for glioblastoma, or other concurrent investigational treatments.[8]
Treatment Regimen:
-
NOX-A12 (Olaptesed Pegol): 600 mg administered weekly via continuous intravenous infusion for 26 weeks.[4][7][8]
-
Bevacizumab: 10 mg/kg administered every 2 weeks via intravenous infusion for 26 weeks.[4][7][8]
-
Radiotherapy: Standard radiotherapy at a cumulative dose of 60 Gy, delivered in 30 fractions of 2 Gy over 6 weeks.[4][7][8]
Endpoints:
-
Primary Endpoint: Safety and tolerability of the combination therapy.[7][8]
-
Secondary Endpoints: Overall Response Rate (ORR) assessed by modified RANO (mRANO) criteria, Progression-Free Survival (PFS), Overall Survival (OS), tumor vascularization assessed by MRI, and quality of life.[4][8]
Assessments:
-
Tumor response was evaluated using MRI scans at baseline and regular intervals throughout the trial.
-
Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.
Visualizing the Mechanisms and Workflow
To better understand the proposed synergistic mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed synergistic mechanism of NOX-A12 and bevacizumab.
Caption: Experimental workflow of the GLORIA trial expansion arm.
References
- 1. CTNI-62. INTERIM DATA ON DUAL INHIBITION OF POST-RADIOGENIC ANGIO-VASCULOGENESIS BY OLAPTESED PEGOL (NOX-A12) AND BEVACIZUMAB IN GLIOBLASTOMA FROM THE FIRST EXPANSION ARM OF THE PHASE 1/2 GLORIA TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmepharma.com [tmepharma.com]
- 3. Clinical Trials [tmepharma.com]
- 4. onclive.com [onclive.com]
- 5. businesswire.com [businesswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. CTNI-67. DUAL INHIBITION OF POST-RADIOGENIC ANGIO-VASCULOGENESIS BY OLAPTESED PEGOL (NOX-A12) AND BEVACIZUMAB IN GLIOBLASTOMA – INTERIM DATA FROM THE FIRST EXPANSION ARM OF THE GERMAN PHASE 1/2 GLORIA TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Enhancing Anti-Tumor Immunity: A Comparative Guide to AL-A12 (NOX-A12) and its Impact on Immune Cell Infiltration
For Researchers, Scientists, and Drug Development Professionals
The ability of the immune system to recognize and eliminate malignant cells is a cornerstone of cancer immunotherapy. However, the tumor microenvironment (TME) often erects barriers that prevent effective immune cell infiltration, rendering many therapies ineffective. A key player in this immunosuppressive landscape is the chemokine CXCL12, which can shield tumors from cytotoxic T cells. This guide provides a comparative analysis of AL-A12, more accurately known as NOX-A12 (olaptesed pegol), a CXCL12 inhibitor, and evaluates its performance against other strategies aimed at enhancing immune cell infiltration into solid tumors.
Performance Comparison: this compound (NOX-A12) vs. Alternative Therapies
NOX-A12 is a clinical-stage L-RNA aptamer that specifically binds to and neutralizes CXCL12. This action disrupts the chemokine gradient that can trap immune cells in the tumor stroma, thereby facilitating their infiltration into the tumor core. The following table summarizes the quantitative impact of NOX-A12 on immune cell infiltration based on preclinical studies and compares it with other immunotherapeutic approaches.
| Therapeutic Agent | Target/Mechanism | Immune Cell Infiltration Enhancement | Model System | Reference |
| This compound (NOX-A12) | CXCL12 Inhibition | Up to 8-fold increase in NK cell infiltration; 2- to 3-fold increase in T cell infiltration. [1] | Heterotypic 3D tumor-stroma spheroids | [1] |
| Anti-PD-1/PD-L1 | Immune Checkpoint Inhibition | Variable; enhances the activity of existing tumor-infiltrating lymphocytes (TILs) but may not directly increase infiltration in "cold" tumors. | Syngeneic murine models | [1] |
| Anti-CTLA-4 | Immune Checkpoint Inhibition | Promotes T cell priming and activation in lymphoid organs, indirectly leading to increased tumor infiltration. | Syngeneic murine models | |
| Plerixafor (AMD3100) | CXCR4 Antagonist | Mobilizes hematopoietic stem cells; preclinical studies show enhanced T cell infiltration in combination with other therapies. | Murine models of various cancers | |
| Oncolytic Viruses (e.g., T-VEC) | Viral-mediated tumor lysis and immune stimulation | Induces local inflammation and chemokine production, leading to increased T cell infiltration. | Murine melanoma models | |
| Anti-angiogenic therapy (e.g., anti-VEGF) | Inhibition of tumor vasculature formation | Can "normalize" tumor vasculature, making it more permissive for immune cell extravasation. | Preclinical mouse models of breast cancer[2] | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NOX-A12's impact on immune cell infiltration.
3D Heterotypic Tumor-Stroma Spheroid Infiltration Assay
This assay models the tumor microenvironment to quantify the infiltration of immune cells into a solid tumor-like structure.
Protocol:
-
Spheroid Formation:
-
Co-culture CXCL12-secreting stromal cells (e.g., MS-5) and cancer cells (e.g., PSN-1 pancreatic, HT-29 colorectal) in ultra-low attachment 96-well plates.
-
Allow cells to aggregate and form spheroids over 2-3 days.
-
-
Treatment and Immune Cell Co-culture:
-
Treat the established spheroids with varying concentrations of NOX-A12 or a control substance.
-
Isolate primary human peripheral blood mononuclear cells (PBMCs), T cells, or NK cells from healthy donors.
-
Add the immune cells to the wells containing the spheroids.
-
-
Incubation:
-
Co-culture the spheroids and immune cells for a defined period (e.g., 24-48 hours) to allow for infiltration.
-
-
Quantification of Infiltration:
-
Flow Cytometry:
-
Carefully aspirate the supernatant containing non-infiltrated immune cells.
-
Wash the spheroids with PBS to remove loosely attached cells.
-
Dissociate the spheroids into a single-cell suspension using an appropriate enzyme (e.g., TrypLE, Accutase).
-
Stain the single-cell suspension with fluorescently labeled antibodies specific for immune cell markers (e.g., CD3 for T cells, CD56 for NK cells) and cancer cell markers.
-
Analyze the cell populations using a flow cytometer to quantify the number of infiltrated immune cells relative to the total number of cells in the spheroid.[1]
-
-
Immunohistochemistry (IHC):
-
Fix the spheroids in formalin and embed them in paraffin.
-
Section the paraffin-embedded spheroids.
-
Perform IHC staining on the sections using antibodies against immune cell markers (e.g., CD3).
-
Visualize and quantify the number of stained immune cells within the spheroid sections using microscopy and image analysis software.
-
-
In Vivo Syngeneic Murine Model
This model assesses the therapeutic efficacy of NOX-A12 in a living organism with a competent immune system.
Protocol:
-
Tumor Implantation:
-
Inject a syngeneic cancer cell line (e.g., CT-26 colorectal carcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Allow the tumors to grow to a palpable size.
-
-
Treatment Administration:
-
Randomize the tumor-bearing mice into different treatment groups: vehicle control, NOX-A12 alone, anti-PD-1 antibody alone, and a combination of NOX-A12 and anti-PD-1 antibody.
-
Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal or subcutaneous injections).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
-
Immunohistochemical Analysis of Tumor Infiltrates:
-
At the end of the study or at specific time points, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform IHC staining on tumor sections using antibodies against various immune cell markers (e.g., CD3, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, F4/80 for macrophages).
-
Quantify the density of different immune cell populations within the tumor microenvironment using microscopy and image analysis.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To understand how NOX-A12 facilitates immune cell infiltration, it is crucial to visualize the underlying signaling pathway.
Caption: CXCL12/CXCR4 signaling and NOX-A12 inhibition.
The diagram above illustrates the mechanism by which NOX-A12 enhances immune cell infiltration. Tumor and stromal cells secrete CXCL12, which binds to the CXCR4 receptor on T cells. This interaction triggers a signaling cascade that promotes cell adhesion and migration, often leading to the trapping of T cells in the tumor stroma and their exclusion from the tumor core. NOX-A12 acts by binding to and neutralizing CXCL12, thereby preventing its interaction with CXCR4. This disruption of the CXCL12/CXCR4 axis allows T cells to overcome the stromal barrier and infiltrate the tumor, where they can exert their cytotoxic functions.
Caption: Workflow for 3D spheroid immune infiltration assay.
This workflow diagram outlines the key steps in the 3D spheroid immune infiltration assay, a robust in vitro method for quantifying the effect of therapeutic agents like NOX-A12 on the ability of immune cells to penetrate a tumor-like structure. The process begins with the formation of 3D spheroids from cancer and stromal cells, followed by treatment with the compound of interest and co-culture with isolated immune cells. The final analysis involves dissociating the spheroids and using flow cytometry to precisely quantify the number of infiltrated immune cells.
References
A Comparative Analysis of NOX-A12 (Olaptesed Pegol) Therapy: Clinical Efficacy and Economic Considerations in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NOX-A12 (olaptesed pegol) therapy with alternative treatments for specific oncological indications. By examining available clinical data and the cost-effectiveness of current standards of care, this document aims to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to NOX-A12
NOX-A12 is an innovative therapeutic agent that targets the chemokine CXCL12 (C-X-C Motif Chemokine Ligand 12). By neutralizing CXCL12, NOX-A12 disrupts the tumor microenvironment, which is crucial for tumor proliferation, angiogenesis, and metastasis.[1] This mechanism of action makes NOX-A12 a promising candidate for combination therapies in various cancers, including glioblastoma, pancreatic cancer, and chronic lymphocytic leukemia.
Mechanism of Action: The CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling pathway is a key player in cancer progression. Overexpression of the CXCR4 receptor on cancer cells allows them to respond to CXCL12 gradients, promoting cell survival, proliferation, and migration. This interaction is also vital for the recruitment of immune-suppressive cells to the tumor microenvironment, creating a protective niche for the tumor. NOX-A12, by binding to and neutralizing CXCL12, effectively disrupts this axis.
References
Safety Operating Guide
Proper Disposal Procedures for AL-A12: A General Framework for Novel Compounds
Disclaimer: The designation "AL-A12" does not correspond to a universally recognized chemical entity. The following procedures are provided as a general framework for the safe handling and disposal of a hypothetical novel chemical compound, herein referred to as this compound, within a research and drug development setting. For the purpose of this guide, this compound is assumed to be a potentially cytotoxic, flammable, and reactive substance. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical to obtain accurate and detailed disposal instructions.
This document provides essential safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in establishing safe laboratory practices.
Step 1: Hazard Identification and Characterization
Before any handling or disposal, a thorough understanding of the chemical's properties is critical. The primary source for this information is the Safety Data Sheet (SDS).
-
Review the SDS: Carefully examine all sections of the SDS for this compound, paying close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), Section 10 (Stability and Reactivity), and Section 13 (Disposal Considerations).
-
Identify Hazards: For this hypothetical this compound, we assume the following hazards based on typical research compounds:
-
Toxicity: Acutely toxic upon ingestion, inhalation, or skin contact; potential carcinogen, mutagen, or reproductive toxin.[1]
-
Flammability: Assumed to be handled as a solution in a flammable solvent (e.g., ethanol, methanol (B129727), acetonitrile) with a low flashpoint.[2]
-
Reactivity: May react violently with water, strong oxidizing agents, acids, or bases.[3][4]
-
Step 2: Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste to minimize exposure.[5]
-
Hand Protection: Use chemically resistant nitrile gloves suitable for handling cytotoxic drugs and the solvents in use.[6]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7]
-
Respiratory Protection: If handling powders or creating aerosols, work within a certified chemical fume hood.
Step 3: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8][9][10] Never mix incompatible waste streams.
-
Liquid Waste (Flammable & Toxic):
-
Collect solutions of this compound in organic solvents in a dedicated, properly labeled hazardous waste container.[2][11]
-
Do not mix halogenated and non-halogenated solvents unless permitted by your institution's waste management program.
-
Keep the container closed at all times except when adding waste.[12]
-
-
Solid Waste (Contaminated Consumables):
-
Sharps Waste (Contaminated):
-
Aqueous Waste (Post-Quenching/Neutralization):
-
Reaction mixtures containing reactive this compound must be carefully quenched and neutralized as part of the experimental procedure before being collected as waste.[3]
-
Collect the neutralized aqueous waste in a separate container. If it contains no other hazardous materials and the pH is between 5 and 10, it may be eligible for sewer disposal, but only with explicit permission from your institution's Environmental Health and Safety (EHS) department. [14]
-
-
Unused or Expired this compound (Pure Compound):
-
Do not attempt to dispose of the pure compound yourself.[3]
-
Keep it in its original, clearly labeled container and request a pickup from EHS.
-
Step 4: Waste Container Management
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical waste it will hold (e.g., do not store corrosive waste in a metal can).[15]
-
Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[16] The label must include:
-
Condition: Containers must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[9]
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Waste must be accumulated at or near the point of generation in a designated SAA.[12][17]
-
Store incompatible waste streams separately, using physical barriers or secondary containment bins.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]
Step 6: Arranging for Final Disposal
-
Once a waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS office to schedule a waste pickup.[18]
-
All final disposal must be handled by a licensed hazardous waste management company.[13][19]
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer unless explicitly authorized by EHS. [2][20]
Quantitative Disposal Parameters for Hypothetical this compound
The following table summarizes key specifications for managing waste streams of the hypothetical compound this compound.
| Parameter | Guideline / Specification | Rationale and Citations |
| Primary Waste Type | Liquid (Flammable, Toxic), Solid (Cytotoxic), Sharps | Segregation is required based on physical form and hazard class.[8][10][13] |
| Liquid Waste Container | Borosilicate Glass or chemically resistant plastic bottle | Must be compatible with flammable organic solvents and the toxic compound.[2] |
| Solid Waste Container | Lined, puncture-resistant box with a lid, labeled for cytotoxic waste | Prevents exposure and physical injury from contaminated lab consumables.[1] |
| Sharps Waste Container | Puncture-proof, leak-resistant container with a lid | Prevents sharps injuries and release of hazardous material.[13] |
| Required Labeling | "Hazardous Waste," "Flammable," "Toxic," with all chemical constituents listed | Complies with EPA and OSHA regulations for clear hazard communication.[12][15] |
| Aqueous Waste pH | Neutralize to pH 5-10 before collection for EHS evaluation | Required for potential sewer disposal, which is only allowed if the waste is deemed non-hazardous.[14] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the lab | Waste must be stored near the point of generation under the control of laboratory personnel.[12][17] |
| Storage Conditions | In secondary containment, segregated from incompatibles | Prevents spills from spreading and dangerous reactions from occurring in storage.[9] |
Protocol: Deactivation of Reactive Residues
This is a generalized protocol for quenching a hypothetical water-reactive this compound residue in a reaction flask before cleaning. This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Initial Quench: Slowly and carefully add a less reactive protic solvent, such as isopropanol, to the reaction vessel at a controlled temperature (e.g., 0 °C).
-
Secondary Quench: Once the initial reaction subsides, slowly add methanol.
-
Final Quench: After the reaction with methanol is complete, slowly add water to ensure all reactive material is consumed.
-
Collection: The resulting quenched mixture should be collected as hazardous aqueous or solvent waste, as appropriate, and labeled with all components.[3]
This compound Waste Disposal Workflow
Caption: Decision workflow for segregating hypothetical this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. hse.gov.uk [hse.gov.uk]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. danielshealth.com [danielshealth.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 15. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 16. vumc.org [vumc.org]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 19. How Should Flammables Be Disposed Of? [greenflow.com]
- 20. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
